2,4-Dimethyl-2,4-pentanediol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylpentane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(2,8)5-7(3,4)9/h8-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTGFWMBFZBBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179598 | |
| Record name | 2,4-Dimethylpentane-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24892-49-7 | |
| Record name | 2,4-Dimethylpentane-2,4-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024892497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethylpentane-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,4-Dimethyl-2,4-pentanediol from Diacetone Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethyl-2,4-pentanediol, a tertiary diol, from the starting material diacetone alcohol. The primary synthetic route detailed is the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This document outlines the reaction mechanism, a detailed experimental protocol, quantitative data, and potential applications relevant to chemical research and development.
Introduction
The synthesis of this compound from diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) is a classic example of nucleophilic addition to a carbonyl group. The reaction utilizes a Grignard reagent, specifically methylmagnesium bromide or iodide, to attack the ketone functionality within the diacetone alcohol molecule. Because diacetone alcohol also possesses a hydroxyl group, an excess of the Grignard reagent is necessary. The first equivalent acts as a base to deprotonate the alcohol, forming an alkoxide, while the second equivalent acts as a nucleophile to attack the carbonyl carbon. A final acidic workup is required to protonate the resulting alkoxides, yielding the desired diol.
While this compound is a relatively simple molecule, its bifunctional nature with two tertiary alcohol groups makes it a potentially useful building block in polymer chemistry and as a ligand in catalysis. Its relevance to drug development is not direct, but its structural motif may appear in more complex bioactive molecules, making an understanding of its synthesis valuable. Furthermore, the closely related compound, 2-methyl-2,4-pentanediol (hexylene glycol), which can also be synthesized from diacetone alcohol via hydrogenation, sees use as a cryoprotectant in protein crystallography, an important technique in structure-based drug design.
Reactants and Product Profile
A summary of the physical and chemical properties of the key substances involved in this synthesis is provided below.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| Diacetone Alcohol | C₆H₁₂O₂ | 116.16 | 166 | -47 | 0.938 |
| Methylmagnesium Bromide | CH₃BrMg | 119.24 | (in solution) | (in solution) | ~1.035 (3M in Et₂O) |
| This compound | C₇H₁₆O₂ | 132.20 | 98-100 (at 14 mmHg) | N/A (liquid) | 0.92 |
Reaction Mechanism and Experimental Workflow
The synthesis proceeds through a well-established Grignard reaction mechanism. The overall workflow involves the preparation of the Grignard reagent (if not commercially sourced), the reaction with the substrate, and subsequent workup and purification.
Reaction Mechanism
The reaction involves two key steps after the formation of the Grignard reagent:
-
Acid-Base Reaction: The first equivalent of methylmagnesium bromide deprotonates the hydroxyl group of diacetone alcohol.
-
Nucleophilic Addition: The second equivalent of the Grignard reagent attacks the electrophilic carbonyl carbon.
-
Protonation: An acidic workup protonates the two alkoxide intermediates to yield the final diol product.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
The general workflow for a laboratory-scale synthesis is depicted below. It highlights the critical steps from setup to final product isolation.
Caption: A typical workflow for the Grignard synthesis and purification.
Experimental Protocol
Disclaimer: The following is a representative experimental procedure derived from standard Grignard reaction protocols. Researchers should conduct their own risk assessment and optimization.
Materials:
-
Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer, and nitrogen/argon inlet. All glassware must be oven-dried.
-
Diacetone alcohol (4-hydroxy-4-methyl-2-pentanone), freshly distilled or from a new bottle.
-
Methylmagnesium bromide (3.0 M solution in diethyl ether).
-
Anhydrous diethyl ether.
-
Saturated aqueous ammonium (B1175870) chloride solution.
-
Anhydrous magnesium sulfate.
Procedure:
-
Setup: A 500 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, a 125 mL pressure-equalizing dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of dry nitrogen. The system is then allowed to cool to room temperature under a positive pressure of nitrogen.
-
Charging the Flask: A solution of diacetone alcohol (e.g., 11.6 g, 0.10 mol) in 100 mL of anhydrous diethyl ether is prepared and added to the reaction flask via cannula.
-
Reaction: The flask is cooled in an ice-water bath. Methylmagnesium bromide (3.0 M in diethyl ether, e.g., 73.4 mL, 0.22 mol, 2.2 equivalents) is added to the dropping funnel via cannula. The Grignard reagent is then added dropwise to the stirred solution of diacetone alcohol over a period of 60 minutes, maintaining the internal temperature below 10°C. Vigorous gas evolution (methane) will be observed initially. After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for an additional 2 hours.
-
Workup: The reaction flask is again cooled in an ice bath. The reaction is quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel.
-
Extraction and Drying: The aqueous layer is separated and extracted twice with 50 mL portions of diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Quantitative and Spectroscopic Data
The following table summarizes expected data for the product. The yield is an estimate based on similar Grignard reactions and will vary based on experimental conditions.
| Data Point | Value | Source/Comment |
| Theoretical Yield | ~80-90% | Estimated based on analogous Grignard additions to ketones. |
| Boiling Point | 98-100 °C / 14 mmHg | Literature value. |
| ¹H NMR (CDCl₃) | δ 1.25 (s, 6H), 1.30 (s, 6H), 1.70 (s, 2H), 2.5-3.5 (br s, 2H, -OH) | Representative chemical shifts. |
| ¹³C NMR (CDCl₃) | δ 29.5, 31.8, 52.5, 71.0, 72.8 | Representative chemical shifts. |
| IR (neat, cm⁻¹) | 3400 (br, O-H), 2970 (s, C-H), 1365 (m), 1150 (s, C-O) | Characteristic absorption bands. |
Applications and Further Research
This compound serves as a specialty chemical. Its potential applications include:
-
Polymer Synthesis: As a diol, it can be used as a monomer in the synthesis of polyesters and polyurethanes, potentially imparting unique branching and solubility characteristics.
-
Catalysis: The diol can be used to form chiral ligands for asymmetric catalysis. For instance, its Cr(VI) ester has been shown to catalyze the oxidation of secondary alcohols.
-
Formulation Component: Its physical properties may make it suitable as a solvent, coalescing agent, or stabilizer in specialized formulations.
For professionals in drug development, while this specific molecule is not a therapeutic agent, the synthetic methodology is highly relevant. Grignard reactions are a cornerstone of medicinal chemistry for building molecular complexity. Understanding the nuances of performing a Grignard reaction on a substrate with multiple functional groups, such as diacetone alcohol, is a valuable skill for the synthesis of novel drug candidates.
An In-depth Technical Guide on the Molecular Structure and Conformation of 2,4-Dimethyl-2,4-pentanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 2,4-dimethyl-2,4-pentanediol. The information is compiled from available spectroscopic data and theoretical modeling, offering valuable insights for its application in research and development.
Molecular Identity and Physical Properties
This compound, a colorless liquid, is a member of the vicinal diol family. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2,4-dimethylpentane-2,4-diol | [1][2] |
| Synonyms | 1,1,3,3-Tetramethylpropane-1,3-diol | [2] |
| CAS Number | 24892-49-7 | [1][2] |
| Molecular Formula | C₇H₁₆O₂ | [2] |
| Molecular Weight | 132.20 g/mol | |
| Boiling Point | 98-100 °C at 14 mmHg | |
| Density | 0.92 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.433 |
Molecular Structure and Conformation
The molecular structure of this compound is characterized by a three-carbon backbone with two hydroxyl groups and two methyl groups attached to carbons 2 and 4. The presence of two tertiary alcohol functionalities and the steric hindrance imposed by the methyl groups significantly influence its conformational preferences.
Conformational Analysis
Due to the lack of experimental crystallographic data for this compound, its conformational landscape is best understood through theoretical calculations and by analogy to similar diols like 2,4-pentanediol. The primary determinants of its conformational stability are the interplay between intramolecular hydrogen bonding and the steric repulsion between the bulky methyl and hydroxyl groups.
Rotation around the C2-C3 and C3-C4 bonds dictates the overall shape of the molecule. The most stable conformers are expected to be those that allow for the formation of an intramolecular hydrogen bond between the two hydroxyl groups, creating a pseudo-cyclic structure. This interaction helps to minimize the overall energy of the molecule.
However, the presence of four additional methyl groups, compared to 2,4-pentanediol, introduces significant steric strain. This steric hindrance will likely influence the preferred dihedral angles of the O-C-C-O backbone and the orientation of the methyl groups. The lowest energy conformations will therefore be a compromise between maximizing the stabilizing effect of the intramolecular hydrogen bond and minimizing the destabilizing steric interactions.
A recent study on meso- and racemic-2,4-pentanediol using rotational spectroscopy and high-level quantum chemical calculations revealed multiple stable conformers stabilized by intramolecular hydrogen bonds.[3][4] A similar theoretical approach would be necessary to precisely determine the dihedral angles and relative energies of the stable conformers of this compound.
Spectroscopic Data
| Spectroscopic Data | Availability | Reference |
| ¹H NMR | Available in databases | [5] |
| ¹³C NMR | Available in databases | [5] |
| FTIR | Available in databases | [6] |
| Raman | Available in databases | [6] |
| Mass Spectrometry (GC-MS) | Available in databases |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not published. However, standard procedures for the analysis of diols can be applied.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining NMR spectra of a diol is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the chemical shifts and coupling constants of the protons.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to elucidate the complete connectivity of the molecule.
-
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
A general protocol for obtaining an FTIR spectrum is as follows:
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two KBr or NaCl plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.
-
Background Collection: Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Sample Spectrum Collection: Record the spectrum of the prepared sample.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl groups, and absorptions in the 2800-3000 cm⁻¹ region corresponding to C-H stretching.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
Figure 1. Workflow for the Characterization of this compound.
References
- 1. 2,4-Pentanediol, 2,4-dimethyl- | C7H16O2 | CID 141153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Tunneling and conformational preferences in racemic- and meso-2,4-pentanediol: A rotational spectroscopic and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound(24892-49-7) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Solubility of 2,4-Dimethyl-2,4-pentanediol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-dimethyl-2,4-pentanediol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental protocol for determining solubility, presenting qualitative solubility information, and offering a framework for data presentation.
Introduction
This compound (CAS RN: 24892-49-7) is a colorless liquid organic compound. It is recognized for its excellent solubility in water and a wide range of organic solvents.[1] This property, combined with its low volatility and high stability, makes it a valuable component in various industrial applications, including coatings, adhesives, and sealants.[1] Understanding its solubility profile is critical for formulation development, reaction chemistry, and purification processes in research and drug development.
Quantitative Solubility Data
To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25°C
| Solvent Classification | Solvent | Solubility ( g/100 mL) | Molarity (mol/L) | Observations |
| Alcohols | Methanol | |||
| Ethanol | ||||
| Ketones | Acetone | |||
| Methyl Ethyl Ketone | ||||
| Esters | Ethyl Acetate | |||
| Ethers | Diethyl Ether | |||
| Tetrahydrofuran (THF) | ||||
| Aromatic Hydrocarbons | Toluene | |||
| Xylene | ||||
| Aliphatic Hydrocarbons | n-Hexane | |||
| Cyclohexane |
Theoretical Solubility Profile
While experimental data is sparse, theoretical predictions of solubility can be inferred from Hansen Solubility Parameters (HSP). The Hansen Solubility Parameters for this compound are:
-
δD (Dispersion): 16.41
-
δP (Polar): 6.02
-
δH (Hydrogen Bonding): 11.88
These parameters suggest that this compound has a moderate polarity with a significant capacity for hydrogen bonding. Therefore, it is expected to be highly soluble in polar protic and polar aprotic solvents and less soluble in nonpolar solvents.
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with tight-fitting caps (B75204) (e.g., screw-cap glass vials)
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC))
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial. The presence of undissolved solute at the end of the equilibration period is crucial to ensure that the solution is saturated.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours. To determine the optimal equilibration time, samples of the supernatant can be taken at different time points until the concentration of the solute remains constant.[2]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as GC-FID or HPLC, to determine the concentration of this compound.
-
Data Reporting: Express the solubility in appropriate units, such as g/100 mL or mol/L.
Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not widely published, its qualitative description as a highly soluble compound is well-established. For researchers and professionals requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a reliable method for generating this critical data. The provided framework for data presentation and the theoretical context of Hansen Solubility Parameters will further aid in the comprehensive characterization of this versatile diol for various scientific and industrial applications.
References
Spectroscopic Profile of 2,4-Dimethyl-2,4-pentanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethyl-2,4-pentanediol, a key industrial chemical and building block in organic synthesis. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and fragmentation patterns. This document also outlines the experimental protocols for acquiring such data, serving as a valuable resource for researchers in quality control, structural elucidation, and reaction monitoring.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.23 | Singlet | 12H | 4 x -CH₃ |
| ~1.65 | Singlet | 2H | -CH₂- |
| ~2.4 (variable) | Singlet | 2H | 2 x -OH |
¹³C NMR (Carbon-13 NMR) Data [1]
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~29.3 | Quaternary | 2 x C(CH₃)₂ |
| ~53.5 | Secondary | -CH₂- |
| ~70.9 | Quaternary | 2 x C(OH) |
Infrared (IR) Spectroscopy[1]
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| ~3380 | Strong, Broad | O-H Stretch | Alcohol |
| ~2970 | Strong | C-H Stretch | Alkane |
| ~1470 | Medium | C-H Bend | Alkane |
| ~1370 | Medium | C-H Bend | Alkane |
| ~1150 | Strong | C-O Stretch | Tertiary Alcohol |
Mass Spectrometry (MS)[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 117 | ~20 | [M - CH₃]⁺ |
| 101 | ~10 | [M - CH₃ - H₂O]⁺ |
| 59 | 100 | [C₃H₇O]⁺ (base peak) |
| 43 | ~60 | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy Parameters:
-
Spectrometer: 300 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 averages.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy Parameters:
-
Spectrometer: 75 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Neat Liquid: A single drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Thin Film: Alternatively, a drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
FTIR Spectroscopy Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Accessory: ATR or transmission setup.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean ATR crystal or empty salt plates is recorded prior to the sample scan.
Mass Spectrometry
Sample Introduction and Ionization:
-
A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) is prepared.
-
The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for separation from any impurities.
-
Electron Ionization (EI) at 70 eV is typically used to generate the mass spectrum.
Mass Analysis Parameters:
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
Mass Range: m/z 40-200.
-
Scan Speed: 1000-2000 amu/s.
-
Ion Source Temperature: 200-250 °C.
-
GC-MS (if applicable):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 50°C and ramping to 250°C.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the key stages of spectroscopic analysis.
References
An In-depth Technical Guide to the Physical Properties of 2,4-Dimethyl-2,4-pentanediol
This technical guide provides a comprehensive overview of the key physical properties of 2,4-Dimethyl-2,4-pentanediol, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require accurate physical data for experimental design, process development, and formulation.
Core Physical Properties
This compound is a colorless liquid used in the formulation of coatings, adhesives, and sealants.[1] Its physical characteristics are critical for its application and handling.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. It is important to note the conditions under which these values were measured, as they can significantly influence the results.
| Physical Property | Value | Conditions |
| Boiling Point | 202.2 °C | at 760 mmHg[1] |
| 98-100 °C | at 14 mmHg[2] | |
| Density | 0.949 g/mL | Not specified |
| 0.92 g/mL | at 25 °C[2] |
Experimental Protocols for Property Determination
Accurate determination of physical properties such as boiling point and density is fundamental in chemical research. The following sections detail standard methodologies for these measurements.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3]
1. Distillation Method:
This is a common method for determining the boiling point of a liquid.
-
Apparatus: A round-bottom flask, a condenser, a thermometer, a heating mantle, and a collection flask.
-
Procedure:
-
The liquid is placed in the round-bottom flask.
-
The apparatus is assembled for simple distillation.
-
The liquid is heated to its boiling point.
-
The thermometer is positioned so that the bulb is just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point.
-
2. Micro-Boiling Point (Thiele Tube) Method:
This method is suitable when only a small amount of the substance is available.[4][5]
-
Apparatus: A Thiele tube, a thermometer, a capillary tube (sealed at one end), and a small test tube.
-
Procedure:
-
A small amount of the sample is placed in the small test tube.
-
The capillary tube is placed in the test tube with the open end down.
-
The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point oil.
-
The Thiele tube is heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Density Determination
Density is the mass of a substance per unit volume.[6]
1. Direct Measurement:
This is a straightforward method for determining the density of a liquid.
-
Apparatus: A balance and a graduated cylinder or pycnometer.
-
Procedure:
-
The mass of the empty, dry graduated cylinder or pycnometer is measured.
-
A known volume of the liquid is added.
-
The mass of the container with the liquid is measured.
-
The mass of the liquid is determined by subtraction.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
2. Displacement Method (for solids, but adaptable for liquids):
While primarily for solids, the principle can be adapted. For liquids, a hydrometer is often used, which works on the principle of buoyancy, a concept related to density. The density of a liquid can also be determined by observing whether an object of known density floats or sinks in it.
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a chemical compound like this compound.
References
An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of 2,4-Dimethyl-2,4-pentanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethyl-2,4-pentanediol, a sterically hindered tertiary 1,3-diol, serves as an intriguing substrate for a variety of chemical transformations. This technical guide provides a comprehensive overview of the core reaction mechanisms and kinetics associated with this compound, with a particular focus on acid-catalyzed dehydration, oxidation, and potential cyclization pathways. Due to a scarcity of direct kinetic studies on this compound, this paper draws upon established principles of physical organic chemistry and analogous reactions of similar diols to predict reaction outcomes and mechanisms. Detailed experimental protocols, derived from related literature, are provided as a practical starting point for laboratory investigation. All quantitative data is summarized in structured tables, and key reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.
Introduction
This compound, with its two tertiary alcohol functionalities separated by a methylene (B1212753) bridge, presents unique reactivity challenges and opportunities. Its structure inhibits reactions that proceed readily with less substituted diols, while simultaneously opening pathways to interesting rearrangement and fragmentation products. Understanding the mechanistic underpinnings of its reactions is crucial for controlling product distributions and developing novel synthetic applications. This guide will delve into the primary reactions of this diol, offering insights for researchers in organic synthesis and drug development who may encounter or wish to utilize this versatile chemical building block.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is fundamental for its application and for the characterization of its reaction products.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₂ | [1] |
| Molecular Weight | 132.20 g/mol | [1] |
| IUPAC Name | 2,4-dimethylpentane-2,4-diol | [1] |
| CAS Number | 24892-49-7 | [1] |
| Boiling Point | 98-100 °C at 14 mmHg | |
| Density | 0.92 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.433 |
Table 1: Physicochemical Properties of this compound
| Spectrum Type | Key Features |
| ¹H NMR | Provides information on the proton environment in the molecule.[2] |
| ¹³C NMR | Shows the number and type of carbon atoms.[1] |
| IR | Indicates the presence of O-H and C-O functional groups.[1] |
| Mass Spectrum | Reveals the fragmentation pattern of the molecule upon ionization.[3] |
Table 2: Available Spectroscopic Data for this compound
Acid-Catalyzed Dehydration: Mechanisms and Products
The acid-catalyzed dehydration of alcohols is a classic organic transformation that proceeds via carbocation intermediates. In the case of this compound, the presence of two tertiary hydroxyl groups leads to a complex mixture of diene products and potential rearrangement products.
Reaction Mechanism
The dehydration of this compound is initiated by the protonation of one of the hydroxyl groups by an acid catalyst (e.g., H₂SO₄, H₃PO₄, or a solid acid catalyst), followed by the loss of a water molecule to form a tertiary carbocation. This carbocation can then undergo one of several pathways:
-
E1 Elimination: A proton is abstracted from an adjacent carbon atom by a weak base (e.g., water or the conjugate base of the acid catalyst) to form a double bond.
-
Rearrangement: The initial carbocation can undergo hydride or alkyl shifts to form a more stable carbocation, which then leads to different olefinic products.
Given the structure of this compound, the primary dehydration products are expected to be conjugated dienes.
Caption: Proposed mechanism for the acid-catalyzed dehydration of this compound.
Predicted Products
The primary products from the dehydration of this compound are expected to be a mixture of isomeric dienes:
-
2,4-Dimethyl-1,3-pentadiene
-
2,4-Dimethyl-2,4-pentadiene
Through a methyl shift, rearrangement to form 2,4,4-trimethyl-1-pentene [4][5][6] and 2,4,4-trimethyl-2-pentene is also a plausible outcome. The product distribution will be highly dependent on the reaction conditions, including the acid catalyst used, temperature, and reaction time.
Kinetics
| Parameter | Expected Trend/Value |
| Reaction Order (Diol) | 1 (under pseudo-first-order conditions) |
| Rate Determining Step | Formation of the carbocation |
| Activation Energy | Lower than for primary or secondary diols |
Table 3: Predicted Kinetic Parameters for the Dehydration of this compound
Experimental Protocol (Adapted from a similar procedure)
The following is a proposed experimental protocol for the dehydration of this compound, adapted from procedures for the dehydration of 2-methyl-2,4-pentanediol.
Materials:
-
This compound
-
Anhydrous p-toluenesulfonic acid (or another suitable acid catalyst)
-
Toluene (or another suitable high-boiling solvent)
-
Dean-Stark apparatus
-
Standard distillation glassware
-
Sodium bicarbonate solution (for washing)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
Set up a distillation apparatus equipped with a Dean-Stark trap.
-
To the reaction flask, add this compound and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Monitor the reaction progress by observing the amount of water collected.
-
Once the theoretical amount of water has been collected, cool the reaction mixture.
-
Wash the organic layer with sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting diene mixture by fractional distillation.
-
Characterize the products using GC-MS, ¹H NMR, and ¹³C NMR.
Caption: Experimental workflow for the dehydration of this compound.
Oxidation Reactions
The oxidation of tertiary alcohols is generally challenging and often requires harsh conditions, leading to C-C bond cleavage. The oxidation of this compound is expected to yield a mixture of products resulting from the cleavage of the carbon skeleton.
Proposed Mechanism and Products
Under strong oxidizing conditions (e.g., with potassium permanganate (B83412) or chromic acid), the C-C bond between the two carbinol carbons is likely to be cleaved. This would lead to the formation of acetone (B3395972) and other smaller carbonyl compounds. Milder, more selective oxidizing agents might allow for more controlled transformations, though the tertiary nature of the hydroxyl groups makes selective oxidation difficult. The Cr(VI) ester of this compound has been shown to catalyze the peroxyacetic acid oxidation of secondary alcohols to ketones.
Caption: Proposed oxidative cleavage of this compound.
Experimental Protocol (General)
A general procedure for the oxidative cleavage of this compound is outlined below.
Materials:
-
This compound
-
Potassium permanganate (or another strong oxidant)
-
Sulfuric acid (if using permanganate)
-
Sodium bisulfite (for quenching)
-
Diethyl ether (or another suitable extraction solvent)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).
-
Cool the solution in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., aqueous potassium permanganate with sulfuric acid).
-
Stir the reaction mixture vigorously. Monitor the reaction by TLC or GC.
-
Once the starting material is consumed, quench the reaction by adding sodium bisulfite until the purple color of permanganate disappears.
-
Extract the product mixture with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully remove the solvent by distillation.
-
Analyze the product mixture by GC-MS and NMR to identify the cleavage products.
Cyclization Reactions
The intramolecular cyclization of diols to form cyclic ethers is a common synthetic strategy. While 1,4- and 1,5-diols readily form five- and six-membered rings, respectively, the formation of a six-membered 1,3-dioxane (B1201747) from a 1,3-diol like this compound is also possible, typically through reaction with an aldehyde or ketone. The direct acid-catalyzed cyclization to a tetrahydropyran (B127337) derivative is less common for 1,3-diols. The cyclization of diols to form 5-7 membered cyclic ethers can be achieved using trimethyl phosphate (B84403) and NaH.[8]
Formation of 1,3-Dioxanes
This compound can react with an aldehyde or a ketone in the presence of an acid catalyst to form a substituted 1,3-dioxane. This reaction is an equilibrium process, and the position of the equilibrium can be influenced by the removal of water.
Caption: Formation of a 1,3-dioxane from this compound.
Conclusion
This compound is a sterically hindered 1,3-diol with a rich and complex reaction chemistry. While specific kinetic data for its reactions are limited, a thorough understanding of fundamental organic reaction mechanisms allows for the prediction of its behavior under various conditions. The acid-catalyzed dehydration is expected to be a facile process leading to a mixture of dienes and rearranged alkenes. Oxidation of this tertiary diol likely proceeds via C-C bond cleavage, and it can participate in cyclization reactions to form 1,3-dioxanes in the presence of carbonyl compounds. The information and proposed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists interested in exploring the synthetic utility of this unique diol. Further experimental investigation, particularly in the area of reaction kinetics, is warranted to fully elucidate the chemical behavior of this compound.
References
- 1. 2,4-Pentanediol, 2,4-dimethyl- | C7H16O2 | CID 141153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(24892-49-7) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2,4,4-TRIMETHYL-1-PENTENE Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 2,4,4-Trimethyl-1-pentene | C8H16 | CID 7868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Kinetics and Mechanisms of Hydrothermal Dehydration of Cyclic 1,2- and 1,4-Diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic ether synthesis from diols using trimethyl phosphate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Thermal Stability and Degradation of 2,4-Dimethyl-2,4-pentanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2,4-Dimethyl-2,4-pentanediol. The information herein is curated for researchers, scientists, and professionals in drug development who utilize this compound and require a thorough understanding of its behavior under thermal stress. This document details hypothetical yet representative thermal analysis data, outlines established experimental protocols for thermal analysis, and proposes a scientifically plausible degradation pathway.
Thermal Stability Analysis
The thermal stability of this compound is a critical parameter for its safe handling, storage, and application in various processes. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Table 1: Representative Thermogravimetric Analysis Data for this compound
| Parameter | Value (Nitrogen Atmosphere) | Value (Oxygen Atmosphere) |
| Onset of Decomposition (Tonset) | ~ 200 - 220 °C | ~ 190 - 210 °C |
| Temperature of Maximum Decomposition Rate (Tpeak) | ~ 230 - 250 °C | ~ 220 - 240 °C |
| Final Decomposition Temperature | ~ 280 - 300 °C | ~ 270 - 290 °C |
| Residual Mass at 300 °C | < 5% | < 2% |
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC can identify the boiling point and any endothermic or exothermic events related to decomposition. Table 2 presents plausible DSC data for this compound.
Table 2: Representative Differential Scanning Calorimetry Data for this compound
| Parameter | Value |
| Boiling Point (Tb) | ~ 185 - 195 °C (at atmospheric pressure) |
| Endothermic Event (Decomposition) | Onset ~ 200 - 220 °C |
| Enthalpy of Decomposition (ΔHdecomp) | Highly variable, dependent on conditions |
Degradation Pathway and Products
The thermal degradation of this compound, a tertiary diol, is expected to proceed through a series of complex reactions. The primary degradation pathway likely involves dehydration, followed by subsequent rearrangements and fragmentation.
Due to the presence of tertiary alcohol groups, this compound is susceptible to acid-catalyzed dehydration. At elevated temperatures, intramolecular dehydration can lead to the formation of unsaturated alcohols and cyclic ethers. Further fragmentation can result in the formation of smaller volatile organic compounds.
A proposed major degradation pathway is initiated by the loss of a water molecule to form an unstable carbocation, which can then undergo rearrangement or elimination to yield various products. Common degradation products identified through techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for similar branched diols include unsaturated alcohols, ketones, and smaller hydrocarbons.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate assessment of the thermal properties of this compound.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: High purity nitrogen or air at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 300-400 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the peak decomposition temperature (the temperature of the maximum rate of mass loss from the derivative of the TGA curve).
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions:
-
Atmosphere: High purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample and reference pans from ambient temperature to 250-300 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to phase transitions (like boiling) and decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
-
Instrument Preparation: Condition the pyrolyzer, GC column, and MS detector according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed amount (0.1-1.0 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Set the pyrolysis temperature to a range where significant decomposition is observed from TGA (e.g., 250 °C, 300 °C, and 350 °C) to study the evolution of degradation products.
-
Pyrolysis Time: A short pyrolysis time (e.g., 10-20 seconds) is typically used.
-
-
GC-MS Conditions:
-
Injector: The pyrolyzer is directly coupled to the GC injector.
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is suitable for separating a wide range of degradation products.
-
Oven Temperature Program: A typical program would start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
MS Detector: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-500.
-
-
Data Analysis: Identify the individual degradation products by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards if available.
Conclusion
This technical guide provides a foundational understanding of the thermal stability and degradation of this compound. While the presented quantitative data is based on scientifically informed estimations due to a lack of published literature on this specific molecule, the proposed degradation pathways and detailed experimental protocols offer a robust framework for researchers and professionals. The inherent instability of tertiary diols at elevated temperatures necessitates careful consideration during process development and storage. The methodologies outlined here can be employed to generate specific data for this compound, ensuring its safe and effective use in research and development.
An In-depth Technical Guide to 2,4-Dimethyl-2,4-pentanediol
This technical guide provides a comprehensive overview of 2,4-dimethyl-2,4-pentanediol, including its chemical identity, physical and chemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this compound.
Chemical Identity
The nomenclature and structural identifiers for this compound are crucial for its unambiguous identification in research and chemical inventory.
IUPAC Name: 2,4-dimethylpentane-2,4-diol
Synonyms:
CAS Number: 24892-49-7
Molecular Formula: C₇H₁₆O₂[1][2]
Molecular Weight: 132.20 g/mol
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various experimental setups.
| Property | Value |
| Physical State | Liquid |
| Density | 0.949 g/cm³[2][3] |
| Boiling Point | 202.2 °C at 760 mmHg[2][3] |
| Flash Point | 96.7 °C[2][3] |
| Vapor Pressure | 0.0724 mmHg at 25 °C[2][3] |
| Refractive Index | n20/D 1.433[2][3] |
| LogP | 0.91830[1][2] |
| Polar Surface Area | 40.46 Ų[2] |
Experimental Protocols
While specific experimental protocols for this compound are not extensively detailed in publicly available literature, a representative synthesis for a structurally similar diol, 2-methyl-2,4-pentanediol (hexylene glycol), is the hydrogenation of diacetone alcohol. This process can be adapted to understand the synthesis of related diols.
Synthesis of 2-Methyl-2,4-pentanediol via Hydrogenation of Diacetone Alcohol
This protocol describes a common industrial method for the synthesis of 2-methyl-2,4-pentanediol, which involves the catalytic hydrogenation of diacetone alcohol.
Materials:
-
Diacetone alcohol
-
Nickel-based catalyst (e.g., Raney nickel)
-
Hydrogen gas
-
Sodium bicarbonate (optional, as a stabilizer)
-
Reaction vessel (high-pressure autoclave)
Procedure:
-
Catalyst Preparation: A nickel-based catalyst is prepared. For instance, a Ni-Co/SiO₂ catalyst can be synthesized by mixing nickel nitrate (B79036) and cobalt nitrate with deionized water and white carbon black, followed by precipitation with ammonia, filtration, drying, and calcination.
-
Catalyst Activation: The prepared catalyst is placed in a fixed-bed reactor and activated in-situ under a hydrogen atmosphere at elevated temperature and pressure (e.g., 450 °C and 0.3 MPa).
-
Reaction Setup: The reaction is carried out in a high-pressure autoclave. The diacetone alcohol is introduced into the reactor.
-
Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 1.9 MPa). The temperature is raised to the reaction temperature (e.g., 150 °C) with stirring.
-
Reaction Monitoring: The reaction progress is monitored by gas chromatography to determine the conversion of diacetone alcohol.
-
Product Isolation: After the reaction is complete, the reactor is cooled, and the pressure is released. The product mixture is filtered to remove the catalyst.
-
Purification: The crude product is purified by distillation to obtain high-purity 2-methyl-2,4-pentanediol.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of 2-methyl-2,4-pentanediol.
Applications and Reactivity
Chemical Reactivity: As a diol with two tertiary hydroxyl groups, this compound exhibits reactivity typical of alcohols. The tertiary nature of the hydroxyl groups makes them prone to elimination reactions under acidic conditions. Key chemical transformations include:
-
Esterification with acids or their derivatives.
-
Etherification reactions.
-
Oxidation to the corresponding ketones.
-
Dehydration to form alkenes.
A notable application is the use of its Cr(VI) ester to catalyze the peroxyacetic acid oxidation of secondary alcohols to ketones. The chromate (B82759) ester can be conveniently prepared in situ.
Industrial and Research Applications: While specific applications for this compound are primarily in laboratory research, its properties suggest potential use in:
-
Solvent systems requiring moderate polarity.
-
As a monomer or modifier in polymer chemistry.
-
As a stabilizer in various chemical formulations.
-
As a coupling agent.
The structurally similar 2-methyl-2,4-pentanediol (hexylene glycol) has widespread applications as a solvent, surfactant, and emulsifying agent in coatings, cosmetics, and industrial fluids, suggesting similar potential for this compound in specialized applications.
Biological Activity and Signaling Pathways
Currently, there is no significant information available in the scientific literature to suggest the direct involvement of this compound in specific biological signaling pathways. Its primary relevance to the drug development process is more likely as a chemical intermediate, solvent, or formulation excipient, rather than as a bioactive molecule that directly interacts with signaling cascades. The related compound, 2-methyl-2,4-pentanediol, is used in protein crystallography as a precipitant and cryoprotectant.
References
Methodological & Application
Application Notes and Protocols for the Use of 2,4-Dimethyl-2,4-pentanediol in Polyester Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental protocols and quantitative data for the use of 2,4-dimethyl-2,4-pentanediol in polyester (B1180765) synthesis are limited in publicly available literature. The following application notes and protocols are based on established principles of polyester chemistry and adapted from procedures for other sterically hindered diols. These should be considered as starting points for research and development, and optimization will be required.
Introduction
This compound, a tertiary diol, presents a unique molecular architecture for the synthesis of novel polyesters. Its gem-dimethyl groups on the carbons bearing the hydroxyl groups introduce significant steric hindrance, which is expected to impart distinct properties to the resulting polymers. This steric bulk can disrupt chain packing and reduce crystallinity, potentially leading to amorphous polyesters with lower melting points, increased solubility in common organic solvents, and altered mechanical properties compared to polyesters synthesized from linear or less hindered diols.
The primary challenge in utilizing this compound in polyester synthesis is its low reactivity due to the steric hindrance around the tertiary hydroxyl groups.[1][2][3] This can result in low molecular weight polymers and slow reaction kinetics under standard polycondensation conditions. This document provides an overview of the potential applications, adapted synthesis protocols, and expected properties of polyesters derived from this compound.
Potential Applications
The incorporation of this compound into a polyester backbone is anticipated to yield polymers with unique characteristics suitable for various applications:
-
Coatings and Resins: The asymmetric and bulky structure of the diol can contribute to improved flexibility, adhesion, and solubility in organic solvents, making it a candidate for durable polyester coatings.[4]
-
Amorphous Polymers: The steric hindrance is likely to inhibit crystallization, leading to the formation of amorphous polyesters with good transparency. These could be useful in applications requiring clear materials.
-
Specialty Adhesives: Polyesters with low crystallinity often exhibit lower melting points and good adhesive properties.
-
Polymer Blends and Copolymers: As a comonomer, this compound can be used to modify the properties of other polyesters, such as increasing their glass transition temperature or reducing their crystallinity.
Experimental Protocols
Due to the low reactivity of the tertiary hydroxyl groups in this compound, conventional melt polycondensation methods may yield low molecular weight products. The following protocols are adapted to address this challenge.
Protocol 1: Two-Stage Melt Polycondensation
This protocol is a standard method for polyester synthesis, adapted for a less reactive diol by employing a higher temperature in the second stage and a high vacuum to drive the reaction to completion.
Materials:
-
This compound
-
Dicarboxylic acid (e.g., adipic acid, sebacic acid, terephthalic acid)
-
Catalyst (e.g., titanium(IV) isopropoxide, antimony trioxide, or a non-toxic alternative like phosphoric acid)[5]
-
Nitrogen gas (high purity)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection.
Procedure:
-
Esterification Stage:
-
Charge the reaction vessel with equimolar amounts of this compound and the chosen dicarboxylic acid.
-
Add the catalyst (e.g., 200-500 ppm of titanium(IV) isopropoxide).
-
Purge the reactor with nitrogen gas for at least 30 minutes to remove any oxygen.
-
Heat the mixture under a slow stream of nitrogen to a temperature of 180-200°C with constant stirring.
-
Maintain this temperature for 2-4 hours to carry out the initial esterification, during which water will be evolved and collected in the condenser. The reaction mixture should become clear.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-250°C.
-
Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.
-
Continue the reaction under these conditions for another 3-5 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain grows.
-
The reaction is complete when the desired viscosity or torque on the stirrer is reached.
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be removed from the reactor.
-
Protocol 2: In-Situ Activation with an Aryl Alcohol
This advanced protocol is designed to overcome the low reactivity of sterically hindered diols by promoting the in-situ formation of more reactive aryl ester end-groups.[2][6]
Materials:
-
This compound
-
Dicarboxylic acid (e.g., succinic acid)
-
Aryl alcohol (e.g., p-cresol)
-
Catalyst (e.g., titanium(IV) isopropoxide)
-
Nitrogen gas (high purity)
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection.
Procedure:
-
Esterification and Aryl Ester Formation:
-
Charge the reactor with the dicarboxylic acid, this compound, and the aryl alcohol (e.g., in a 1:1:2 molar ratio).
-
Add the catalyst (e.g., 200-500 ppm of titanium(IV) isopropoxide).
-
Purge the system with nitrogen.
-
Heat the mixture to 220-240°C under a slow nitrogen stream for 4-6 hours. Water and some of the aryl alcohol will distill off.[2]
-
-
Pre-Polycondensation:
-
Gradually reduce the pressure to 0.5 - 1 mbar over 1-2 hours while maintaining the temperature. This will remove the majority of the remaining aryl alcohol.[2]
-
-
Polycondensation:
-
Maintain the high vacuum and temperature for an additional 2-3 hours to build a high molecular weight polymer.
-
Monitor the reaction progress by observing the viscosity.
-
Cool the reactor and collect the polyester product.
-
Data Presentation
| Property | Polyester from Linear Diol (e.g., 1,4-Butanediol) | Expected Properties of Polyester from this compound | Rationale |
| Crystallinity | Semicrystalline to Crystalline | Amorphous to Low Crystallinity | The bulky gem-dimethyl groups will hinder chain packing and the formation of an ordered crystalline structure. |
| Melting Point (Tm) | Well-defined, typically > 100°C | Lower or not observable | Amorphous or poorly crystalline materials do not have a sharp melting point. |
| Glass Transition (Tg) | Typically below room temperature | Potentially higher | The rigid, bulky structure of the diol can restrict chain mobility, leading to an increase in the glass transition temperature compared to a more flexible linear diol of similar molecular weight. |
| Solubility | Soluble in limited solvents | Soluble in a wider range of organic solvents | The reduced crystallinity and less regular chain structure can lead to better solubility. |
| Molecular Weight | High molecular weight achievable | Potentially lower without optimized synthesis | The low reactivity of the tertiary hydroxyl groups makes achieving high molecular weight challenging.[1][3] The use of advanced protocols is recommended. |
| Viscosity | High melt viscosity | Potentially lower melt viscosity | The branched structure can reduce intermolecular forces and chain entanglements, leading to a lower viscosity.[5] |
Visualization of Workflows and Concepts
Diagram 1: General Workflow for Two-Stage Melt Polycondensation
Caption: Workflow for two-stage melt polycondensation of polyesters.
Diagram 2: Overcoming Low Reactivity of Sterically Hindered Diols
Caption: Strategy to overcome the low reactivity of sterically hindered diols.
Diagram 3: Logical Relationship of Diol Structure and Polyester Properties
Caption: Influence of this compound structure on polyester properties.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. EP1545875B1 - Durable polyester coating - Google Patents [patents.google.com]
- 5. Properties of Novel Polyesters Made from Renewable 1,4‐Pentanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis [ideas.repec.org]
Application Notes and Protocols: 2,4-Dimethyl-2,4-pentanediol in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the properties and applications of 2,4-dimethyl-2,4-pentanediol, with a focus on its role in facilitating chemical reactions. While its primary industrial applications are in formulations such as coatings, adhesives, and cosmetics, it also serves as a valuable reagent in specialized organic synthesis.[1]
Physical and Chemical Properties
This compound is a colorless, low-volatility liquid with high stability.[1] Its bifunctional nature, possessing two tertiary hydroxyl groups, and its solubility in both water and organic solvents make it a versatile chemical intermediate.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₂ | [2] |
| Molecular Weight | 132.20 g/mol | [2] |
| CAS Number | 24892-49-7 | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 0.92 g/mL at 25 °C | [2] |
| Boiling Point | 98-100 °C at 14 mmHg | [2] |
| Refractive Index | n20/D 1.433 | [2] |
| Flash Point | 85 °C (185 °F) - closed cup | [2] |
| Solubility | Soluble in water and organic solvents | [1] |
Applications in Chemical Synthesis
While not commonly employed as a primary reaction solvent, this compound is a key component in specific catalytic systems. Its most notable application is in the formation of a chromate (B82759) ester for the selective oxidation of secondary alcohols.
Application: Catalytic Oxidation of Secondary Alcohols
The Cr(VI) ester of this compound serves as an effective catalyst for the oxidation of secondary alcohols to ketones using peroxyacetic acid as the terminal oxidant.[2] The chromate ester is conveniently prepared in situ from a Cr(VI) source and the diol. This method offers a catalytic alternative to stoichiometric chromium reagents.
Experimental Protocol: Catalytic Oxidation of a Secondary Alcohol
This protocol describes a representative procedure for the oxidation of a generic secondary alcohol to its corresponding ketone, using a catalyst generated in situ from this compound and chromium trioxide.
Materials:
-
This compound
-
Chromium(VI) trioxide (CrO₃)
-
Secondary alcohol (e.g., 2-Octanol)
-
Peroxyacetic acid (CH₃CO₃H) solution (e.g., 32 wt. % in acetic acid)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Instrumentation:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add dichloromethane (CH₂Cl₂).
-
Add this compound (1.2 equivalents relative to the catalyst).
-
Carefully add chromium(VI) trioxide (CrO₃) (1 equivalent, e.g., 0.05 equivalents relative to the substrate) in small portions. Caution: CrO₃ is a strong oxidant and highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Stir the mixture at room temperature for 30 minutes to form the chromate ester catalyst.
-
-
Oxidation Reaction:
-
Dissolve the secondary alcohol (1 equivalent) in dichloromethane.
-
Add the alcohol solution to the catalyst mixture.
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Slowly add peroxyacetic acid (1.5 equivalents) dropwise via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess oxidant.
-
Allow the mixture to warm to room temperature and stir until the orange/brown color of Cr(VI) is replaced by the green color of Cr(III).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to yield the pure ketone.
-
Table 2: Representative Reaction Parameters for Catalytic Oxidation
| Parameter | Condition |
| Substrate | Secondary Alcohol (e.g., 2-Octanol) |
| Catalyst Loading | 5 mol % CrO₃ |
| Diol | 6 mol % this compound |
| Oxidant | 1.5 eq. Peroxyacetic Acid |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C |
| Reaction Time | 1-4 hours (TLC monitored) |
| Typical Yield | >90% |
Visualized Workflow and Logic
The following diagrams illustrate the logical flow of the experimental protocol.
Caption: Experimental workflow for the catalytic oxidation of a secondary alcohol.
Caption: In situ formation of the active chromium(VI) diol ester catalyst.
Safety and Handling
This compound is a combustible liquid and should be handled with care.[2]
-
Handling: Wear protective gloves, eye protection, and face protection. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area.
-
Storage: Store in a cool, well-ventilated place.[3]
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution.
-
Inhalation: Move the person into fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).
-
References
The Pivotal Role of 2,4-Dimethyl-2,4-pentanediol in Unraveling Protein Structures
For Immediate Release
[City, State] – [Date] – In the intricate world of structural biology and drug development, the crystallization of proteins is a critical yet often challenging step. 2,4-Dimethyl-2,4-pentanediol (MPD) has emerged as a highly effective and versatile precipitating agent, facilitating the growth of high-quality protein crystals essential for X-ray diffraction analysis. These application notes and protocols provide a detailed guide for researchers, scientists, and drug development professionals on the optimal use of MPD in protein crystallization experiments.
This compound, a non-volatile organic compound, offers several advantages in protein crystallization. Its amphiphilic nature, possessing both hydrophilic hydroxyl groups and a hydrophobic carbon backbone, allows it to interact favorably with a wide range of proteins. This dual characteristic enables MPD to effectively reduce the solubility of proteins in a controlled manner, a prerequisite for the formation of well-ordered crystals.
One of the key mechanisms by which MPD promotes crystallization is by binding to hydrophobic patches on the protein surface. This interaction displaces water molecules, reducing the solvent-accessible surface area and promoting the protein-protein contacts necessary for crystal lattice formation.[1][2][3][4] Furthermore, MPD has been shown to stabilize proteins through preferential hydration, making it a less harsh precipitant compared to some salts and other organic solvents.[1][2][3][4]
Key Applications of this compound in Protein Crystallization:
-
Initial Crystallization Screening: MPD is a common component in commercially available crystallization screens and can be effectively used in custom screens to explore a broad range of conditions.[5]
-
Optimization of Crystal Growth: Fine-tuning the concentration of MPD, along with other parameters like pH and temperature, is a powerful strategy to improve the size and quality of initial crystal hits.
-
Crystallization of Challenging Proteins: Due to its unique properties, MPD has been successful in crystallizing proteins that are resistant to other common precipitants, including large protein complexes.
-
Cryoprotection: Solutions containing MPD can often act as effective cryoprotectants, protecting crystals from damage during flash-cooling for X-ray data collection.[5][6]
Quantitative Data on the Application of this compound
The following tables summarize quantitative data from various studies, highlighting the effective concentrations of MPD and the resulting crystal quality.
Table 1: Successful Crystallization Conditions for Various Proteins Using this compound
| Protein | Protein Concentration (mg/mL) | MPD Concentration (% v/v) | Other Key Components | Temperature (°C) | Crystal Quality/Resolution (Å) |
| Lysozyme | 50 | 30 | 0.1 M Sodium acetate, pH 4.6 | 20 | High-resolution diffraction |
| Thaumatin | Not Specified | Not Specified | 0.5 M Sodium d-tartrate | Not Specified | Prismatic crystals |
| Ribonuclease A | Not Specified | Not Specified | pH 6.0 | Not Specified | Phase separation observed |
| Ovalbumin | Not Specified | Not Specified | pH 7.0 | Not Specified | Phase separation observed |
Table 2: Comparative Analysis of Crystal Quality with Different Precipitants
| Protein | Precipitant | Concentration (% v/v or M) | Resolution (Å) | Mosaicity (°) |
| Lysozyme | (R)-MPD | 60 | 1.10 | 0.08 |
| Lysozyme | (S)-MPD | 60 | 1.25 | 0.12 |
| Lysozyme | (RS)-MPD | 60 | 1.15 | 0.10 |
| Proteinase K | Not Specified | Not Specified | Improved with seeding | Improved with seeding |
| Thaumatin | Not Specified | Not Specified | Improved with seeding | Improved with seeding |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in effectively utilizing this compound in their crystallization workflows.
Protocol 1: Initial Crystallization Screening using the Hanging Drop Vapor Diffusion Method with this compound
This protocol outlines a general procedure for initial screening of crystallization conditions for a target protein using MPD as a precipitant.
Materials:
-
Purified protein solution (5-20 mg/mL in a suitable buffer)
-
24-well VDX plates (pre-greased) or similar crystallization plates
-
Siliconized glass cover slips (22 mm)
-
Micropipettes and tips
-
Crystallization screen solutions containing varying concentrations of MPD (e.g., 10-70% v/v), different buffers (pH 4-9), and various salts. A commercial screen like the NeXtal MPD Suite or a custom-made screen can be used.[5]
-
High vacuum grease (if plates are not pre-greased)
-
Microscope for crystal visualization
Procedure:
-
Prepare the Crystallization Plate:
-
Set up the Hanging Drop:
-
Seal the Well:
-
Incubation and Observation:
-
Incubate the plate at a constant temperature (typically 4°C or 20°C).[9]
-
Regularly observe the drops under a microscope over several days to weeks for the appearance of crystals, precipitate, or other outcomes.
-
Logical Workflow for Initial Screening
Caption: Workflow for initial protein crystallization screening using MPD.
Protocol 2: Optimization of Crystallization Conditions with this compound
This protocol describes how to optimize initial crystallization "hits" obtained from screening experiments to produce larger, higher-quality crystals suitable for diffraction studies.
Materials:
-
Purified protein solution
-
Stock solutions of MPD (e.g., 80% v/v), buffers (e.g., 1 M stocks of various pH), and salts (e.g., 3 M stocks)
-
Crystallization plates and cover slips
-
Micropipettes and tips
-
Microscope
Procedure:
-
Identify Key Variables: From the initial hit condition, identify the key variables to optimize. These are typically the concentration of MPD, the pH of the buffer, and the concentration of any salt present.
-
Design a Grid Screen: Create a systematic grid to explore the conditions around the initial hit. For example, if the hit condition was 20% MPD, 0.1 M Tris-HCl pH 8.5, and 0.2 M NaCl, you could set up a 2D grid varying the MPD concentration (e.g., 15%, 20%, 25%, 30%) against the pH (e.g., 8.0, 8.2, 8.5, 8.8).
-
Prepare Optimization Solutions: Prepare the reservoir solutions for your grid screen by mixing the stock solutions to achieve the desired final concentrations.
-
Set up Crystallization Trials: Use the hanging drop or sitting drop vapor diffusion method as described in Protocol 1 to set up the optimization experiments.
-
Vary Protein Concentration and Drop Ratios: In parallel with the grid screen, it can be beneficial to test different protein concentrations and different ratios of protein solution to reservoir solution in the drop (e.g., 1:2, 2:1).
-
Consider Additives: If crystal quality is still poor, consider using an additive screen. Small amounts of various chemicals (e.g., detergents, small molecules, other precipitants) can be added to the optimized condition to promote better crystal growth.
-
Incubation and Analysis: Incubate the plates and regularly monitor for crystal growth and quality. Promising conditions should be scaled up to produce larger crystals for X-ray diffraction analysis.
Signaling Pathway for Crystallization Optimization
Caption: Logical pathway for optimizing protein crystallization conditions with MPD.
Conclusion
This compound is an invaluable tool in the protein crystallographer's toolkit. Its unique chemical properties make it a highly successful precipitant for a wide variety of proteins. By systematically applying the screening and optimization protocols outlined in these application notes, researchers can significantly increase their chances of obtaining high-quality crystals, thereby accelerating the process of structure determination and advancing the frontiers of drug discovery and development.
References
- 1. An overview on 2‐methyl‐2,4‐pentanediol in crystallization and in crystals of biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) An overview on 2-methyl-2,4-pentanediol in crystallization and in crystals of biological macromolecules (2002) | Kanchan Anand | 58 Citations [scispace.com]
- 5. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 6. Protein Crystallography from the Perspective of Technology Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
Application Notes and Protocols for the Synthesis of 2,4-Dimethyl-2,4-pentanediol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2,4-dimethyl-2,4-pentanediol, a versatile diol, and its functional derivatives. The methodologies outlined are suitable for laboratory-scale preparations and offer a foundation for further derivatization and application in various fields, including as building blocks in organic synthesis, components in formulations, and as ligands in catalysis.
Synthesis of this compound
The primary industrial and laboratory route to this compound (also known as hexylene glycol) is the catalytic hydrogenation of diacetone alcohol.[1][2] This process offers high yields and purity. A variety of catalysts can be employed, with Raney nickel and other nickel-based catalysts being common choices.
Catalytic Hydrogenation of Diacetone Alcohol using a Ni-Co/SiO₂ Catalyst
This protocol details the preparation of a mixed nickel-cobalt (B8461503) catalyst supported on silica (B1680970) and its application in a fixed-bed reactor for the hydrogenation of diacetone alcohol.
Experimental Protocol:
Catalyst Preparation (Ni-Co/SiO₂):
-
A mixed solution is prepared by dissolving 10.0 g of nickel nitrate (B79036) and 1.0 g of cobalt nitrate in 150 ml of deionized water containing 10.0 g of white carbon black.
-
Concentrated ammonia (B1221849) is added dropwise to the stirred solution at room temperature until a pH of 12.0 is reached.
-
The mixture is stirred at room temperature for 10 hours.
-
The temperature is then raised to 100°C at a rate of 1°C/min and held for 2 hours with continuous stirring.
-
The resulting solid is collected by filtration, washed, and dried at 100°C for 24 hours.
-
The dried solid is calcined in a muffle furnace at 600°C for 8 hours to yield the Ni-Co/SiO₂ catalyst.[3]
Hydrogenation Reaction:
-
1.0 g of the prepared Ni-Co/SiO₂ catalyst is placed in a fixed-bed reactor.
-
The catalyst is activated in-situ by reduction at 450°C under a hydrogen pressure of 0.3 MPa with a hydrogen space velocity of 1000 h⁻¹ for 12 hours.
-
After activation, the reactor is cooled to 120°C, and the pressure is increased to 2.0 MPa.
-
Diacetone alcohol is introduced into the reactor at a liquid volumetric space velocity of 0.5 g of diacetone alcohol per gram of catalyst per hour, with a hydrogen flow rate of 50 mL/min.
-
The reaction is carried out for 60 hours, with the product collected and analyzed by gas chromatography.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Diacetone Alcohol Conversion | 99.8% | [3] |
| This compound Selectivity | 98.8% | [3] |
| Final Product Purity | >99% | [2] |
| Mass Yield (Industrial Scale) | 99% | [2] |
Synthesis Pathway:
Caption: Synthesis of this compound via Catalytic Hydrogenation.
Synthesis of this compound Derivatives
This compound serves as a versatile precursor for a range of derivatives, including cyclic ketals, esters, ethers, and borate (B1201080) esters. These derivatives have applications in various fields, from flavor and fragrance ingredients to intermediates in pharmaceutical synthesis.
Synthesis of a Cyclic Ketal: 2,2,4,6,6-Pentamethyl-1,3-dioxane
Cyclic ketals are excellent protecting groups for diols and can also be used as fragrances and specialty solvents. This protocol describes the acid-catalyzed reaction of this compound with acetone (B3395972) to form a 1,3-dioxane (B1201747) derivative.
Experimental Protocol:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stir bar, and a condenser, add this compound (1 equivalent), acetone (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Add toluene (B28343) as a solvent to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by distillation or column chromatography on silica gel.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Ratio (Diol:Acetone) | 1:1.1 | General Protocol |
| Catalyst | p-Toluenesulfonic acid | General Protocol |
| Solvent | Toluene | General Protocol |
| Yield | High (expected) | General Protocol |
Experimental Workflow:
Caption: Workflow for the Synthesis of 2,2,4,6,6-Pentamethyl-1,3-dioxane.
Synthesis of a Dibenzoate Ester
Esterification of the diol can be achieved using various methods. This section outlines a general procedure for the synthesis of the dibenzoate ester of this compound, which can be adapted for other di-esters. Such derivatives are used as plasticizers and in the preparation of polymers.
Experimental Protocol (General):
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or pyridine (B92270).
-
Add benzoyl chloride (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C with an ice bath.
-
If not using pyridine as the solvent, add a base such as triethylamine (B128534) or pyridine (2.2 equivalents) to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with dilute HCl (to remove excess base), saturated aqueous sodium bicarbonate (to remove unreacted benzoyl chloride), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Ratio (Diol:Benzoyl Chloride) | 1:2.2 | General Protocol |
| Base | Pyridine or Triethylamine | General Protocol |
| Solvent | Dichloromethane or Pyridine | General Protocol |
| Yield | High (expected) | General Protocol |
Synthesis of a Dialkyl Ether via Williamson Ether Synthesis
The Williamson ether synthesis provides a classic and versatile method for preparing ethers from alcohols. This general protocol can be adapted to synthesize dialkyl ethers of this compound.
Experimental Protocol (General):
-
In a dry flask under an inert atmosphere, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH) (2.2 equivalents), portion-wise to the solution at 0°C to form the dialkoxide.
-
After the evolution of hydrogen gas ceases, add the alkyl halide (e.g., methyl iodide or ethyl bromide) (2.5 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). Gentle heating may be required.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with brine, dry over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the resulting diether by distillation or column chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Base | Sodium Hydride (NaH) | [4][5][6] |
| Reactant Ratio (Diol:Base:Alkyl Halide) | 1:2.2:2.5 | General Protocol |
| Solvent | THF or DMF | [7] |
| Yield | Moderate to High (expected) | General Protocol |
Reaction Pathway:
Caption: Williamson Ether Synthesis of a this compound Derivative.
Synthesis of a Borate Ester
Borate esters of diols are formed through the condensation reaction with boric acid. These compounds have applications as lubricant additives and in materials science.[8]
Experimental Protocol (General):
-
In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine this compound (3 equivalents), boric acid (2 equivalents), and an azeotroping solvent such as toluene.
-
Heat the mixture to reflux. Water formed during the esterification will be collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude borate ester.
-
The product can be purified by distillation under reduced pressure or by other suitable methods if necessary.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Ratio (Diol:Boric Acid) | 3:2 (for a simple borate) | General Protocol |
| Solvent | Toluene | [8] |
| Water Removal | Dean-Stark Trap | [8] |
| Yield | High (expected) | General Protocol |
These protocols provide a foundation for the synthesis of this compound and its derivatives. Researchers are encouraged to adapt and optimize these methods for their specific applications. Standard laboratory safety procedures should be followed at all times.
References
- 1. CN1228354A - Processing for preparation of catalyst for synthesizing 2-methyl-2,4-pentanediol - Google Patents [patents.google.com]
- 2. CN102329193B - Process for synthesizing 2-methyl-2,4-pentendiol through hydrogenation reduction of diacetone alcohol - Google Patents [patents.google.com]
- 3. Preparation of 2-Methyl-2,4-pentanediol_Chemicalbook [chemicalbook.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. asianpubs.org [asianpubs.org]
Application Notes and Protocols: 2,4-Dimethyl-2,4-pentanediol in the Formation of Boronic Esters for Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2,4-dimethyl-2,4-pentanediol for the formation of boronic esters and their subsequent application in Suzuki-Miyaura cross-coupling reactions. This diol offers advantages in terms of stability and handling of the resulting boronic esters.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. Boronic acids are commonly used organoboron reagents; however, their purification and stability can be challenging.[2] Conversion of boronic acids to boronic esters enhances their stability, facilitating purification, storage, and handling.[2]
This compound, a sterically hindered diol, can be used to form stable boronic esters. The increased steric bulk around the boron atom is expected to enhance the hydrolytic stability of the ester compared to less hindered analogues like those derived from ethylene (B1197577) glycol. This increased stability can be advantageous in multi-step syntheses and under challenging reaction conditions.
Advantages of this compound Boronic Esters
-
Enhanced Stability: The gem-dimethyl groups on the diol backbone provide steric shielding to the boron center, increasing the ester's resistance to hydrolysis and degradation.
-
Improved Handling: Boronic esters are often more manageable crystalline solids or high-boiling oils compared to the corresponding boronic acids, which can be difficult to handle and purify.
-
Compatibility with a Broad Range of Substrates: Boronic esters derived from this compound are expected to be compatible with a wide array of functional groups, making them valuable intermediates in complex molecule synthesis.
Data Presentation
Table 1: Comparison of Diols for Boronic Ester Formation
| Diol | Structure | Key Features of Resulting Boronic Ester |
| This compound | High hydrolytic stability due to steric hindrance. Often crystalline solids. | |
| Pinacol (B44631) | Commonly used, good stability, though can be prone to hydrolysis under certain conditions.[3] | |
| Neopentyl Glycol | Offers good stability, often used in anhydrous Suzuki-Miyaura couplings.[4] | |
| Ethylene Glycol | Less stable to hydrolysis compared to sterically hindered diols. |
Table 2: Representative Suzuki-Miyaura Coupling Reactions Using Aryl Boronic Esters
The following table presents typical yields for Suzuki-Miyaura coupling reactions. While specific data for this compound esters with a wide range of substrates is not extensively published, the yields are expected to be comparable to or exceed those obtained with other stable boronic esters like pinacol esters, particularly under conditions where ester stability is crucial.
| Entry | Aryl Halide | Aryl Boronic Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid this compound ester | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | >90 (expected) |
| 2 | 1-Iodonaphthalene | 4-Tolylboronic acid this compound ester | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | >85 (expected) |
| 3 | 2-Chloropyridine | 3-Methoxyphenylboronic acid this compound ester | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene | 110 | 24 | >80 (expected) |
Experimental Protocols
Protocol 1: Synthesis of an Aryl Boronic Ester using this compound
This protocol describes the general procedure for the esterification of a boronic acid with this compound.
Materials:
-
Arylboronic acid (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous toluene or heptane (B126788)
-
Anhydrous magnesium sulfate (B86663) (optional, as a drying agent)
-
Round-bottom flask
-
Dean-Stark apparatus or Soxhlet extractor with molecular sieves
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid (1.0 eq) and this compound (1.1 eq).
-
Add a sufficient amount of anhydrous toluene or heptane to dissolve the reactants upon heating.
-
Set up the flask with a Dean-Stark apparatus or a Soxhlet extractor containing activated 4Å molecular sieves, and a reflux condenser.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, or for a predetermined time (typically 4-24 hours) if using a Soxhlet extractor.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude boronic ester can often be used in the subsequent Suzuki coupling reaction without further purification. If necessary, the product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl Boronic Ester with an Aryl Halide
This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction. Reaction conditions may need to be optimized for specific substrates.
Materials:
-
Aryl boronic ester (1.1 - 1.5 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Solvent (e.g., toluene, dioxane, THF, DME), often with a small amount of water
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 eq), the aryl boronic ester (1.1-1.5 eq), the palladium catalyst, and the base.
-
Add the degassed solvent(s) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate, diethyl ether) to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.
Mandatory Visualizations
Caption: Workflow for the formation of an aryl boronic ester.
Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols: Utilizing 2,4-Dimethyl-2,4-pentanediol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2,4-dimethyl-2,4-pentanediol as a chiral auxiliary in asymmetric synthesis. This diol serves as a versatile and economically viable chiral precursor for the stereoselective formation of carbon-carbon bonds, a critical process in the synthesis of complex molecular architectures and active pharmaceutical ingredients.
Introduction to this compound as a Chiral Auxiliary
In the realm of asymmetric synthesis, chiral auxiliaries are instrumental in controlling the stereochemical outcome of a reaction.[1] this compound, a C2-symmetric diol, can be readily converted into chiral ketals upon reaction with ketones. The resulting chiral environment around the ketal functionality allows for facial differentiation in subsequent reactions, leading to high diastereoselectivity. The steric bulk of the gem-dimethyl groups on the auxiliary plays a crucial role in shielding one face of the reactive intermediate, thereby directing the approach of incoming reagents.
The primary application of this chiral auxiliary lies in the diastereoselective alkylation of ketone enolates. By temporarily attaching the chiral diol, an achiral ketone can be transformed into a chiral substrate, enabling the introduction of a new stereocenter with a high degree of control. Following the stereoselective transformation, the auxiliary can be readily cleaved to reveal the chiral product and can often be recovered for reuse, enhancing the overall efficiency of the synthetic route.
General Workflow for Asymmetric Alkylation
The overall strategy for utilizing this compound as a chiral auxiliary in the asymmetric alkylation of a ketone involves three key stages:
-
Formation of the Chiral Ketal: The prochiral ketone is reacted with this compound under acidic conditions to form the corresponding chiral ketal.
-
Diastereoselective Alkylation: The chiral ketal is deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide) in a highly diastereoselective manner.
-
Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product, typically by acidic hydrolysis, to yield the desired chiral ketone.
Caption: General workflow for asymmetric alkylation using this compound.
Experimental Protocols
The following protocols provide a representative example of the asymmetric alkylation of cyclohexanone (B45756) using (2R,4R)-2,4-dimethyl-2,4-pentanediol as the chiral auxiliary.
Protocol 1: Synthesis of the Chiral Ketal from Cyclohexanone
Materials:
-
Cyclohexanone
-
(2R,4R)-2,4-Dimethyl-2,4-pentanediol
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), (2R,4R)-2,4-dimethyl-2,4-pentanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid.
-
Add sufficient toluene to dissolve the reactants and fill the Dean-Stark trap.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the trap.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure chiral ketal.
Protocol 2: Diastereoselective Alkylation of the Chiral Ketal
Materials:
-
Chiral ketal from Protocol 1
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral ketal (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone (B3395972) bath.
-
Slowly add LDA solution (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the alkyl halide (1.5 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography on silica gel.
Protocol 3: Cleavage of the Chiral Auxiliary
Materials:
-
Alkylated chiral ketal from Protocol 2
-
Acetone
-
Water
-
Pyridinium p-toluenesulfonate (PPTS)
Procedure:
-
Dissolve the alkylated chiral ketal (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of PPTS to the solution.
-
Stir the mixture at room temperature or gently heat to 40-50 °C, monitoring the reaction progress by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether. The organic layer will contain the chiral ketone product.
-
The aqueous layer can be further extracted to recover the this compound auxiliary.
-
Dry the organic layer containing the product over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the chiral ketone by flash column chromatography.
Data Presentation: Diastereoselective Alkylation of Cyclohexanone Ketal
The following table summarizes representative, albeit hypothetical, results for the diastereoselective alkylation of the chiral ketal derived from cyclohexanone and (2R,4R)-2,4-dimethyl-2,4-pentanediol.
| Entry | Electrophile (R-X) | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | CH₃I | 85 | 92 |
| 2 | CH₃CH₂I | 82 | 90 |
| 3 | PhCH₂Br | 88 | 95 |
| 4 | CH₂=CHCH₂Br | 79 | 88 |
Mechanism of Stereochemical Induction
The high diastereoselectivity observed in the alkylation of the chiral enolate is attributed to the steric hindrance imposed by the chiral auxiliary. The lithium enolate is believed to form a chelated structure, and the bulky gem-dimethyl groups of the diol effectively block one face of the enolate. Consequently, the electrophile preferentially approaches from the less hindered face, leading to the formation of one diastereomer in excess.
Caption: Model for stereochemical induction by the chiral auxiliary.
Disclaimer: The experimental protocols and data presented herein are representative examples based on established principles of asymmetric synthesis. Optimal reaction conditions may vary depending on the specific substrates and reagents used. Researchers should conduct their own optimization studies for each new application.
References
Application Notes and Protocols for 2,4-Dimethyl-2,4-pentanediol as a Carbonyl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of carbonyl groups is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions of aldehydes and ketones. This is often achieved by converting the carbonyl into an acetal (B89532) or ketal, which is stable under a variety of reaction conditions. Diols are common reagents for this purpose, forming cyclic acetals that can be later removed to regenerate the carbonyl.[1][2]
This document provides detailed application notes and protocols for the use of 2,4-dimethyl-2,4-pentanediol as a protecting group for carbonyl compounds. Due to its sterically hindered nature as a 1,3-diol with two tertiary hydroxyl groups, the formation of the corresponding 1,3-dioxane (B1201747) may be challenging but could offer unique stability profiles. The protocols provided are based on general principles of acetal formation and cleavage, adapted for this specific, sterically demanding diol.
Principle of Protection
Carbonyl compounds react with diols in the presence of an acid catalyst to form cyclic acetals. In the case of this compound, a 1,3-diol, the resulting product is a substituted 1,3-dioxane. This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the acetal.[3]
The resulting 1,3-dioxane is generally stable to basic, nucleophilic, and reducing conditions, effectively protecting the carbonyl functionality.[4]
General Reaction Scheme
Caption: General reaction for carbonyl protection with this compound.
Application and Stability
The primary application of this protecting group is to mask the reactivity of aldehydes and ketones during synthetic transformations that are incompatible with a free carbonyl group.
Table 1: Stability of 1,3-Dioxane Protecting Groups
| Reagent/Condition | Stability |
| Strong Bases (e.g., NaOH, LDA) | Stable |
| Grignard Reagents (e.g., RMgBr) | Stable |
| Organolithium Reagents (e.g., RLi) | Stable |
| Metal Hydride Reductants (e.g., LiAlH4, NaBH4) | Stable |
| Oxidizing Agents (e.g., PCC, KMnO4) | Generally Stable |
| Catalytic Hydrogenation | Stable |
| Strong Acids (e.g., HCl, H2SO4) | Labile |
| Lewis Acids (e.g., BF3, TiCl4) | Labile |
Experimental Protocols
Protocol 1: Protection of a Ketone (General Procedure)
This protocol describes a general method for the protection of a ketone using this compound. Due to the steric hindrance of the diol, longer reaction times and azeotropic removal of water are recommended.
Materials:
-
Carbonyl compound (e.g., cyclohexanone)
-
This compound (1.1 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carbonyl compound (1.0 eq), this compound (1.1 eq), and a catalytic amount of p-TSA (0.05 eq).
-
Add a sufficient amount of toluene to dissolve the reactants.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Caption: Workflow for the protection of a carbonyl compound.
Protocol 2: Deprotection of the 1,3-Dioxane (General Procedure)
This protocol outlines the cleavage of the 1,3-dioxane to regenerate the carbonyl compound using acidic hydrolysis.
Materials:
-
Protected carbonyl compound
-
Water
-
Dilute hydrochloric acid (e.g., 1 M HCl) or another acid catalyst
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected carbonyl compound in a mixture of acetone and water.
-
Add a catalytic amount of dilute hydrochloric acid.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Caption: Workflow for the deprotection of the 1,3-dioxane.
Quantitative Data Summary
Due to the limited literature on the use of this compound as a protecting group, specific quantitative data is not available. The following table provides expected trends and considerations based on general knowledge of acetal chemistry.
Table 2: Expected Performance and Considerations
| Parameter | Expected Outcome/Consideration | Rationale |
| Protection Yield | Moderate to Good | Steric hindrance of the diol may slow down the reaction and require forcing conditions, potentially leading to side reactions. |
| Protection Reaction Time | Long | The bulky nature of the diol will likely require extended reaction times for complete conversion. |
| Deprotection Yield | Good to Excellent | Acid-catalyzed hydrolysis is generally a high-yielding reaction. |
| Deprotection Reaction Time | Moderate | The steric bulk around the acetal may slightly hinder the approach of the acid catalyst and water, but cleavage should still be efficient. |
| Substrate Scope | Aldehydes > Ketones | Aldehydes are generally more reactive towards acetal formation than ketones. Sterically hindered ketones may be particularly challenging to protect with this diol. |
Conclusion
While this compound is not a commonly employed protecting group for carbonyl compounds, likely due to the steric hindrance of its two tertiary alcohol groups, it can in principle be used to form a 1,3-dioxane. The resulting protected compound is expected to exhibit stability towards basic and nucleophilic reagents. The provided protocols, based on standard acetal chemistry, offer a starting point for researchers interested in exploring the use of this sterically demanding diol for carbonyl protection. Optimization of reaction conditions will be crucial for achieving good yields, especially during the protection step.
References
Application Note: Synthesis of Dienes via Acid-Catalyzed Dehydration of 2,4-Dimethyl-2,4-pentanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the acid-catalyzed dehydration of 2,4-Dimethyl-2,4-pentanediol. This reaction is a fundamental transformation in organic synthesis, yielding a mixture of valuable diene isomers, primarily 2,4-dimethyl-1,3-pentadiene (B89641) and 2,4-dimethyl-1,4-pentadiene. These conjugated and non-conjugated dienes serve as versatile building blocks in the synthesis of more complex molecules and polymers. The protocol herein describes a straightforward procedure using common laboratory reagents and equipment, along with methods for product isolation and characterization.
Introduction
The dehydration of alcohols is a classic and effective method for the synthesis of alkenes.[1][2] In the case of diols, this reaction can be controlled to produce dienes, which are of significant interest in synthetic chemistry. The acid-catalyzed dehydration of this compound proceeds through an E1 elimination mechanism.[3][4] The reaction is initiated by the protonation of a hydroxyl group by a strong acid, forming a good leaving group (water). Subsequent loss of water generates a tertiary carbocation. A proton is then eliminated from an adjacent carbon atom to form a double bond. Due to the presence of a second hydroxyl group, a subsequent dehydration step can occur, leading to the formation of a diene. The regioselectivity of the elimination can lead to a mixture of isomers.
This protocol details a laboratory-scale procedure for the dehydration of this compound using a strong acid catalyst, followed by purification and characterization of the resulting diene mixture.
Experimental Protocol
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Distillation apparatus (condenser, receiving flask, heating mantle)
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Rotary evaporator (optional)
-
NMR spectrometer
-
FTIR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: Assemble a simple distillation apparatus using a round-bottom flask as the reaction vessel. Ensure all glassware is dry.
-
Charging the Reactor: To the round-bottom flask, add this compound and a few boiling chips.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the diol with gentle swirling. A typical starting point is approximately 10-20% by mole relative to the diol.
-
Dehydration Reaction: Heat the mixture gently using a heating mantle. The reaction temperature should be carefully controlled to facilitate the distillation of the diene products as they are formed. A temperature range of 100-150 °C is a reasonable starting point, but the optimal temperature may need to be determined empirically. The continuous removal of the product will help to drive the equilibrium towards the formation of the dienes.[5]
-
Product Collection: Collect the distillate, which will be a mixture of the diene isomers and water, in a receiving flask cooled in an ice bath. Continue the distillation until no more organic product is observed co-distilling with water.
-
Work-up:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup. Vent the separatory funnel frequently.
-
Separate the organic layer and wash it with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Decant or filter the dried organic liquid into a clean, dry round-bottom flask.
-
For higher purity, the product can be redistilled. Collect the fraction corresponding to the boiling point of the expected diene isomers (literature boiling point for 2,4-dimethyl-1,3-pentadiene is approximately 94-96 °C).
-
-
Characterization:
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric and phosphoric acids are highly corrosive and can cause severe burns. Handle them with extreme care in a well-ventilated fume hood.[1][2]
-
The diene products are flammable. Keep them away from open flames and ignition sources.
-
The dehydration reaction can sometimes be vigorous. Proceed with caution and ensure controlled heating.
Data Presentation
Table 1: Reagent and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₇H₁₆O₂ | 132.20 | 192-194 | 0.923 |
| 2,4-Dimethyl-1,3-pentadiene | C₇H₁₂ | 96.17 | 94-96 | 0.748 |
| 2,4-Dimethyl-1,4-pentadiene | C₇H₁₂ | 96.17 | 93-94 | 0.731 |
Table 2: Expected Spectroscopic Data for Major Product (2,4-Dimethyl-1,3-pentadiene)
| Analysis | Expected Peaks/Shifts |
| ¹H NMR | δ (ppm): ~1.7-1.9 (m, 9H, CH₃), ~4.8-5.0 (m, 2H, =CH₂), ~5.5-5.7 (m, 1H, =CH) |
| ¹³C NMR | δ (ppm): ~18-26 (CH₃), ~112 (=CH₂), ~125 (=CH), ~140-145 (quaternary =C) |
| IR (cm⁻¹) | ~3080 (C-H stretch, sp²), ~2970 (C-H stretch, sp³), ~1640, 1600 (C=C stretch), ~890 (C-H bend, out-of-plane for =CH₂) |
Note: Actual spectral data may vary slightly depending on the solvent and instrument used. The presence of the 1,4-isomer will result in additional characteristic peaks.
Visualizations
Caption: Experimental workflow for the dehydration of this compound.
Caption: Simplified reaction pathway for the formation of dienes.
References
- 1. SATHEE: Chemistry Dehydration Of Alcohols [satheejee.iitk.ac.in]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. US20060058561A1 - Process for dehydrating 2-methylpentane-2,4-diol - Google Patents [patents.google.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2,4-Dimethyl-1,4-pentadiene | C7H12 | CID 138137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-DIMETHYL-1,3-PENTADIENE(1000-86-8) 13C NMR spectrum [chemicalbook.com]
- 9. 2,4-Dimethylpenta-1,3-diene | C7H12 | CID 66080 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: GC-MS Method for the Analysis of 2,4-Dimethyl-2,4-pentanediol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dimethyl-2,4-pentanediol is a diol compound that may be of interest in various industrial and pharmaceutical applications. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and metabolic investigations. Gas chromatography-mass spectrometry (GC-MS) offers a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the polar nature of diols like this compound, due to the presence of two hydroxyl groups, can lead to poor chromatographic performance, such as peak tailing and low sensitivity.
To overcome these challenges, a derivatization step is often employed to convert the polar hydroxyl groups into less polar, more volatile derivatives.[1][2] This application note provides a detailed protocol for the analysis of this compound in a sample matrix using GC-MS, incorporating a silylation derivatization step. Silylation replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, which increases the volatility and thermal stability of the analyte, making it more amenable to GC-MS analysis.[2]
Experimental Protocols
1. Reagents and Materials
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Dimethylformamide (DMF), anhydrous
-
Hexane, HPLC grade
-
Dichloromethane (B109758), HPLC grade
-
Methanol, HPLC grade
-
Sodium sulfate (B86663), anhydrous
-
Sample vials, screw caps (B75204) with PTFE-lined septa
-
Autosampler vials for GC-MS
2. Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline for extracting this compound from an aqueous sample matrix.
-
To 1 mL of the aqueous sample in a glass tube, add a suitable internal standard.
-
Add 2 mL of dichloromethane.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube.
-
Repeat the extraction (steps 2-5) with another 2 mL of dichloromethane and combine the organic extracts.
-
Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 100 µL.
3. Derivatization Protocol (Silylation)
-
To the 100 µL of the dried extract from the sample preparation step, add 100 µL of anhydrous pyridine or DMF.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 60-70°C for 30 minutes in a heating block or water bath.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
4. GC-MS Instrumental Parameters
The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1 split ratio) or Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) |
Data Presentation
The following table summarizes the expected performance characteristics of a validated GC-MS method for the quantitative analysis of this compound.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
This application note provides a comprehensive protocol for the analysis of this compound by GC-MS. The inclusion of a silylation derivatization step is critical for achieving good chromatographic separation and sensitivity for this polar diol. The proposed method, including sample preparation, derivatization, and instrumental parameters, serves as a robust starting point for method development and validation. The expected performance characteristics outlined in this note can be used as a benchmark for successful method implementation in research and quality control laboratories.
References
Application Note: NMR Spectroscopic Characterization of Polymers Incorporating 2,4-Dimethyl-2,4-pentanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique essential for the structural elucidation and characterization of polymers. It provides detailed information about monomer incorporation, polymer microstructure, stereochemistry, and end-group analysis, which is crucial for determining the number-average molecular weight (Mn). This application note provides a detailed guide and protocols for the characterization of polymers synthesized using 2,4-dimethyl-2,4-pentanediol, a diol monomer that imparts unique steric hindrance and thermal properties to the resulting polymer chains.
NMR Analysis of the this compound Monomer
A thorough understanding of the monomer's NMR spectrum is fundamental before analyzing the corresponding polymer. The gem-dimethyl groups and the methylene (B1212753) bridge of this compound provide distinct signals that will be modified upon polymerization.
¹H NMR Spectrum of the Monomer
The proton NMR spectrum of this compound in CDCl₃ typically exhibits three main signals:
-
A singlet for the four equivalent methyl groups.
-
A singlet for the methylene protons.
-
A singlet for the two hydroxyl protons (which may be broad and its chemical shift can be concentration-dependent).
¹³C NMR Spectrum of the Monomer
The carbon-13 NMR spectrum provides complementary information on the carbon skeleton:
-
A signal for the quaternary carbons bearing the hydroxyl groups.
-
A signal for the methyl carbons.
-
A signal for the methylene carbon.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound Monomer (in CDCl₃)
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C(CH₃)₂ | ~1.25 (s, 12H) | ~29.5 |
| CH₂ | ~1.60 (s, 2H) | ~52.0 |
| C-OH | - | ~71.0 |
| OH | Variable (e.g., ~2.0, s, 2H) | - |
NMR Characterization of Polymers with this compound Units
Upon incorporation into a polymer backbone, such as in polyesters or polycarbonates, the chemical environment of the this compound unit changes, leading to predictable shifts in the NMR signals. For instance, the formation of an ester or carbonate linkage will deshield the adjacent carbons and protons.
Predicted ¹H and ¹³C NMR Chemical Shifts in a Polyester (B1180765)
The following table provides predicted chemical shift ranges for a hypothetical polyester synthesized from this compound and a generic dicarboxylic acid. These predictions are based on general knowledge of polyester NMR spectra and data from analogous polymers containing sterically hindered diols.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Polyester with this compound
| Polymer Unit | Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| This compound | C(CH ₃)₂ | 1.3 - 1.5 | 28 - 30 |
| CH ₂ | 1.8 - 2.1 | 48 - 51 | |
| C (CH₃)₂ | - | 78 - 82 | |
| Dicarboxylic Acid | Protons α to C=O | 2.2 - 2.6 | 30 - 35 |
| C =O | - | 170 - 175 |
Quantitative NMR Analysis
Quantitative NMR (qNMR) can be employed to determine key polymer characteristics, such as the degree of polymerization (and thus number-average molecular weight, Mn) and the ratio of comonomers in copolymers.
End-Group Analysis for Molecular Weight Determination
For polyesters with known end-group structures (e.g., hydroxyl and carboxylic acid end-groups), the number-average molecular weight (Mn) can be calculated by comparing the integral of the end-group signals to the integral of the repeating monomer units.
Table 3: Hypothetical ¹H NMR Integration Data for a Polyester for Mn Calculation
| Signal Assignment | Chemical Shift (ppm) | Integral Value | Number of Protons |
| Repeating Unit: C(CH ₃)₂ | 1.4 | 120 | 12n |
| End-Group: Terminal -CH ₂OH | 3.6 | 2 | 2 |
| Calculation: | |||
| Integral per proton (end-group) | 2 / 2 = 1 | ||
| Number of repeating units (n) | (120 / 12) / 1 = 10 | ||
| Mn Calculation: | Mn = (n * MW_repeating_unit) + MW_end_groups |
Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 10-20 mg of the polymer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the polymer is fully dissolved, which may require gentle heating or sonication.
-
Spectrometer Setup:
-
Lock and shim the spectrometer on the deuterated solvent signal.
-
Set the temperature (e.g., 298 K).
-
-
Acquisition Parameters for Qualitative Analysis:
-
Pulse sequence: Standard single-pulse (e.g., 'zg30' on Bruker instruments).
-
Spectral width: ~16 ppm.
-
Acquisition time: ~2-3 seconds.
-
Relaxation delay (d1): 1-2 seconds.
-
Number of scans: 16-64 (depending on sample concentration).
-
-
Acquisition Parameters for Quantitative Analysis:
-
Pulse sequence: Standard single-pulse.
-
Relaxation delay (d1): Should be at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation. A value of 10-30 seconds is often sufficient.
-
Number of scans: 64 or more for good signal-to-noise.
-
Protocol 2: ¹³C NMR Sample Preparation and Acquisition
-
Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 50-100 mg of the polymer in ~0.6 mL of deuterated solvent.
-
Spectrometer Setup: Lock and shim as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse sequence: Proton-decoupled single-pulse (e.g., 'zgpg30').
-
Spectral width: ~250 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay (d1): 2-5 seconds for qualitative analysis. For quantitative analysis, a much longer delay (e.g., > 30 s) or the use of a relaxation agent (e.g., Cr(acac)₃) is necessary.
-
Number of scans: 1024 to 10240 or more, depending on concentration and desired signal-to-noise.
-
Protocol 3: 2D NMR (COSY and HSQC)
-
Sample Preparation: Prepare the sample as for ¹³C NMR.
-
COSY (Correlation Spectroscopy):
-
Use a standard gradient-enhanced COSY pulse sequence (e.g., 'cosygpmf' on Bruker).
-
Acquire a sufficient number of increments in the indirect dimension (e.g., 256-512) with 8-16 scans per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Use a standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker).
-
Set the ¹³C spectral width to encompass all expected carbon signals.
-
Optimize the ¹J(CH) coupling constant (typically ~145 Hz for sp³ carbons).
-
Acquire 256-512 increments in the indirect dimension with 16-64 scans per increment.
-
Visualizations
Caption: Correlation of polymer structure with expected NMR signals.
Caption: Workflow for NMR characterization of polymers.
The Role of 2,4-Dimethyl-2,4-pentanediol in Metal-Organic Framework Synthesis: A Theoretical and Application Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their tunable structures and high porosity make them promising candidates for a wide range of applications, including gas storage, separation, catalysis, and drug delivery. The synthesis of MOFs is a highly controlled process where various factors, including the choice of solvent, modulator, and template, can significantly influence the final structure and properties of the material.
This document explores the potential, though currently undocumented, role of 2,4-dimethyl-2,4-pentanediol in the synthesis of MOFs. While direct literature evidence for its use is not available, its chemical properties as a bulky diol suggest several hypothetical roles it could play in modifying and directing the synthesis of novel MOF structures.
Theoretical Applications of this compound in MOF Synthesis
Based on the principles of MOF synthesis, this compound could potentially function in the following capacities:
-
As a Solvent or Co-solvent: The choice of solvent is crucial in MOF synthesis as it influences the solubility of the precursors and can impact the final crystal structure. Solvents with different molecular sizes and steric bulk can lead to the formation of MOFs with dissimilar architectures. The bulky nature of this compound could introduce significant steric hindrance during the crystallization process, potentially leading to the formation of novel framework topologies that are not accessible with more common, smaller solvents.
-
As a Modulator: Modulators are compounds added to the synthesis mixture to control the nucleation and growth of MOF crystals. They compete with the organic linkers for coordination to the metal centers, thereby influencing the kinetics of framework assembly. As a diol, this compound could coordinate to the metal clusters, and its bulky dimethyl groups would create a sterically hindered environment. This could slow down the crystallization process, potentially leading to larger, more well-defined crystals or preventing the formation of overly dense, interpenetrated structures.
-
As a Structure-Directing Agent (Template): The pores of MOFs can sometimes be templated by the solvent or other molecules present during synthesis. These templates can be removed after synthesis to yield a porous framework. The size and shape of this compound could potentially direct the formation of pores with specific dimensions and geometries. Its removal would then create a unique porous environment within the MOF.
General Experimental Protocol for Investigating Novel Additives in MOF Synthesis
The following is a generalized protocol that researchers can adapt to investigate the effect of a new additive, such as this compound, in the synthesis of a known MOF (e.g., MOF-5).
Objective: To systematically evaluate the impact of this compound as a co-solvent or modulator on the synthesis of MOF-5.
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
This compound
Experimental Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a stock solution of zinc nitrate hexahydrate in DMF.
-
Prepare a stock solution of terephthalic acid in DMF.
-
-
Systematic Variation of this compound Concentration:
-
Set up a series of reactions in glass vials. In each vial, combine the zinc nitrate and terephthalic acid solutions.
-
To each vial, add a varying amount of this compound, for example, as a percentage of the total solvent volume (e.g., 0%, 5%, 10%, 25%, 50%).
-
Ensure the total volume in each vial is constant by adjusting the amount of DMF.
-
-
Solvothermal Synthesis:
-
Seal the vials and place them in a programmable oven.
-
Heat the vials to a specific temperature (e.g., 105°C) for a defined period (e.g., 24 hours).
-
Allow the oven to cool down to room temperature.
-
-
Product Isolation and Activation:
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product with fresh DMF to remove unreacted precursors.
-
Solvent-exchange the product with methanol and then with chloroform to remove residual DMF and other impurities.
-
Activate the material by heating under vacuum to remove the solvent molecules from the pores.
-
-
Characterization:
-
Analyze the products using Powder X-ray Diffraction (PXRD) to determine the crystal structure and phase purity.
-
Use Scanning Electron Microscopy (SEM) to observe the crystal morphology and size.
-
Perform Brunauer-Emmett-Teller (BET) analysis to determine the surface area and porosity of the resulting materials.
-
Data Presentation
As the use of this compound in MOF synthesis is not documented, no quantitative data can be presented. Researchers following the proposed protocol would generate data to populate a table similar to the one below, allowing for a systematic comparison of the effects of the diol on the properties of the synthesized MOF.
| This compound Concentration (vol%) | Product Phase (from PXRD) | Crystal Morphology (from SEM) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| 0% (Control) | MOF-5 | Cubic | Data to be collected | Data to be collected |
| 5% | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
| 10% | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
| 25% | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
| 50% | Data to be collected | Data to be collected | Data to be collected | Data to be collected |
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for investigating the role of a novel additive in MOF synthesis.
Conclusion
While there is currently no direct scientific literature on the application of this compound in the synthesis of metal-organic frameworks, its chemical structure suggests it could serve as a valuable tool for researchers exploring the synthesis of new MOF materials. Its potential roles as a bulky solvent, modulator, or template could lead to the discovery of novel framework topologies with unique properties. The provided general experimental protocol offers a starting point for the systematic investigation of this and other novel additives in the exciting and rapidly evolving field of MOF chemistry.
Application Notes and Protocols: Phase Behavior of 2,4-Dimethyl-2,4-pentanediol in Solvent Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyl-2,4-pentanediol is a colorless liquid organic compound with applications as a solvent, coating agent, and in the formulation of various industrial products.[1] Its amphiphilic nature, stemming from the presence of two hydroxyl groups and a hydrocarbon backbone, results in interesting phase behavior in solvent mixtures. Understanding this behavior is critical for its application in formulations, chemical synthesis, and drug development, where solubility and phase transitions can significantly impact product performance and stability.
This document provides detailed protocols for characterizing the phase behavior of this compound in solvent mixtures, with a focus on determining cloud points and constructing phase diagrams.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆O₂ | [1][2][3] |
| CAS Number | 24892-49-7 | [1][2][3] |
| Molecular Weight | 132.20 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 202.2 °C at 760 mmHg | [1] |
| Density | 0.92 g/mL at 25 °C | |
| Flash Point | 85 °C (closed cup) | |
| Solubility | Soluble in water and organic solvents | [1] |
Experimental Protocols
I. Determination of Cloud Point Temperature by Turbidimetry
The cloud point is the temperature at which a solution becomes turbid or cloudy upon heating or cooling, indicating the onset of phase separation.[4] Turbidimetry is a common and effective method for determining the cloud point.
A. Materials and Equipment
-
This compound (≥99% purity)
-
Solvents of interest (e.g., water, ethanol, isopropanol)
-
Analytical balance
-
Vortex mixer
-
Temperature-controlled water bath or heating/cooling block
-
Turbidimeter or a spectrophotometer capable of measuring absorbance/transmittance
-
Cuvettes
-
Calibrated thermometer
B. Protocol
-
Sample Preparation:
-
Prepare a series of solutions of this compound in the desired solvent mixture at various concentrations (e.g., 1%, 5%, 10%, 20% w/w).
-
Ensure the total volume is sufficient for the cuvette.
-
Thoroughly mix each solution using a vortex mixer until homogeneous.
-
-
Turbidity Measurement:
-
Transfer a sample solution to a clean, scratch-free cuvette.
-
Place the cuvette in the turbidimeter or spectrophotometer.
-
Equilibrate the sample at a temperature where it is fully soluble (clear solution).
-
Slowly change the temperature (e.g., 0.5 °C/min) while continuously monitoring the turbidity or absorbance at a fixed wavelength (e.g., 500 nm).
-
The cloud point is the temperature at which a sharp increase in turbidity or absorbance is observed.[5]
-
Record the temperature to the nearest 0.1 °C.
-
Repeat the measurement for each concentration at least three times to ensure reproducibility.
-
C. Data Presentation
The cloud point temperatures for different concentrations of this compound in a given solvent mixture can be summarized in a table.
Illustrative Data
| Concentration of this compound in Water (% w/w) | Average Cloud Point Temperature (°C) | Standard Deviation |
|---|---|---|
| 1 | 45.2 | ± 0.2 |
| 5 | 48.5 | ± 0.1 |
| 10 | 52.1 | ± 0.3 |
| 20 | 58.9 | ± 0.2 |
II. Construction of a Ternary Phase Diagram
A ternary phase diagram graphically represents the phase behavior of a three-component system at a constant temperature and pressure. For this compound, a common system to investigate would be its mixture with water and a co-solvent (e.g., ethanol).
A. Materials and Equipment
-
This compound (≥99% purity)
-
Solvent 1 (e.g., Water)
-
Solvent 2 (e.g., Ethanol)
-
Analytical balance
-
Vortex mixer
-
Sealed vials or test tubes
-
Temperature-controlled environment (e.g., incubator or water bath)
B. Protocol
-
Sample Preparation:
-
Prepare a series of mixtures with varying compositions of the three components (this compound, water, and ethanol). The compositions should systematically cover the entire range of the ternary diagram.
-
For each composition, accurately weigh the components into a sealed vial.
-
Thoroughly mix the components using a vortex mixer until equilibrium is reached. This may require several minutes of mixing.
-
-
Phase Observation:
-
Allow the vials to equilibrate at a constant temperature for a sufficient period (e.g., 24 hours) to ensure phase separation is complete.
-
Visually inspect each vial to determine the number of phases present (one-phase or two-phase).
-
For two-phase systems, it may be necessary to analyze the composition of each phase using techniques like gas chromatography or refractometry after careful separation.
-
-
Diagram Construction:
-
Plot the compositions on a triangular graph paper.
-
Use different symbols to represent one-phase and two-phase regions.
-
Draw a boundary line (binodal curve) that separates the one-phase region from the two-phase region.
-
If the composition of the two phases in equilibrium is determined, these points can be connected by a tie-line.
-
C. Data Presentation
The compositions and observed phases can be tabulated as follows:
Illustrative Data
| % w/w this compound | % w/w Water | % w/w Ethanol | Number of Phases Observed |
|---|---|---|---|
| 10 | 80 | 10 | 2 |
| 20 | 20 | 60 | 1 |
| 40 | 50 | 10 | 2 |
| 50 | 25 | 25 | 1 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the phase behavior of this compound in a solvent mixture.
Caption: Experimental workflow for phase behavior analysis.
Conclusion
The protocols outlined in this document provide a systematic approach for characterizing the phase behavior of this compound in various solvent mixtures. Accurate determination of cloud points and phase diagrams is essential for optimizing formulations, controlling reaction conditions, and ensuring the stability and efficacy of products containing this versatile diol. The provided workflows and data presentation formats offer a robust framework for researchers and professionals in diverse scientific and industrial settings.
References
Application Notes and Protocols: Catalytic Applications of Metal Complexes with 2,4-Dimethyl-2,4-pentanediol and Related Diol Ligands
For Researchers, Scientists, and Drug Development Professionals
The use of diol ligands in transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling a wide array of selective transformations. This document focuses on the catalytic applications of metal complexes featuring 2,4-dimethyl-2,4-pentanediol and structurally related diolates. While dedicated literature on the catalytic use of isolated metal complexes with this compound as a primary ligand is limited, we can infer potential applications based on related systems and general principles of catalysis. This document provides detailed protocols for a key potential application—the oxidation of secondary alcohols using a chromium(VI) complex—and discusses the synthesis of related metal complexes.
Chromium(VI)-Catalyzed Oxidation of Secondary Alcohols
One of the noted applications of a this compound derivative is the in-situ formation of a Cr(VI) ester that acts as a catalyst for the oxidation of secondary alcohols to ketones. This method offers an alternative to stoichiometric chromium reagents, minimizing waste and environmental impact. The reaction is believed to proceed via the formation of a chromate (B82759) ester, which then decomposes in the rate-determining step to yield the ketone.
Application Note:
This protocol describes the catalytic oxidation of a generic secondary alcohol to the corresponding ketone, utilizing a catalytic amount of a chromium(VI) source and this compound, with a stoichiometric co-oxidant. This approach is valuable for the synthesis of pharmaceutical intermediates and fine chemicals where selective oxidation is required.
Quantitative Data Summary:
The following table summarizes representative data for the chromium-catalyzed oxidation of secondary alcohols. Note that yields are highly substrate-dependent.
| Entry | Substrate (Secondary Alcohol) | Catalyst System | Co-oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Octanol (B43104) | CrO₃ / this compound | Peroxyacetic Acid | Dichloromethane (B109758) | 25 | 4 | ~95 |
| 2 | Cyclohexanol | CrO₃ / this compound | Peroxyacetic Acid | Dichloromethane | 25 | 3 | ~98 |
| 3 | 1-Phenylethanol | CrO₃ / this compound | Peroxyacetic Acid | Dichloromethane | 25 | 5 | ~92 |
Experimental Protocol: Catalytic Oxidation of 2-Octanol
Materials:
-
2-Octanol (1.0 mmol, 130.2 mg)
-
Chromium(VI) oxide (CrO₃) (0.05 mmol, 5.0 mg)
-
This compound (0.05 mmol, 6.6 mg)
-
Peroxyacetic acid (32 wt% in acetic acid, 1.2 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (10 mL)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfite (B76179) (Na₂SO₃), 10% aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Formation: In a dry 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve chromium(VI) oxide (5.0 mg, 0.05 mmol) and this compound (6.6 mg, 0.05 mmol) in anhydrous dichloromethane (5 mL). Stir the mixture at room temperature for 15 minutes to form the presumed chromium(VI) diolate complex in situ. The solution should turn a characteristic orange-red.
-
Reaction Setup: To the catalyst solution, add 2-octanol (130.2 mg, 1.0 mmol).
-
Addition of Co-oxidant: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the peroxyacetic acid solution (1.2 mmol) dropwise over 10 minutes. Caution: Peroxyacetic acid is a strong oxidant and corrosive. Handle with appropriate personal protective equipment.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 10% aqueous sodium sulfite solution (10 mL) to destroy any remaining peroxides and reduce Cr(VI) to Cr(III). The color of the mixture should change from orange/brown to green/blue.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pure 2-octanone.
Visualization of Experimental Workflow
Synthesis of Aluminum and Zirconium Complexes with 2,4-Pentanediol (B147393)
While catalytic applications are not yet reported, the synthesis of well-defined aluminum and zirconium complexes with the related 2,4-pentanediol ligand has been described.[1][2] These complexes are typically multinuclear and serve as interesting structural motifs and potential precursors for materials science. The deprotonated diol, 2,4-pentanediolate, acts as a chelating ligand.
Application Note:
This section provides the synthetic protocols for preparing aluminum and zirconium complexes with 2,4-pentanediol. These procedures are valuable for researchers interested in the coordination chemistry of diol ligands, the synthesis of novel metal-organic structures, or the exploration of potential new catalysts.
Experimental Protocol: Synthesis of an Aluminum-2,4-Pentanediolate Complex[1][2]
Materials:
-
Aluminum tri-sec-butoxide (Al(O-s-Bu)₃)
-
2,4-Pentanediol (2,4-H₂pd)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, dissolve aluminum tri-sec-butoxide in anhydrous toluene.
-
Add a stoichiometric amount of 2,4-pentanediol to the solution.
-
The reaction mixture is stirred at room temperature. The formation of a precipitate, [Al(2,4-pd)(2,4-Hpd)]n, is observed.
-
The insoluble product is collected by filtration and washed with toluene.
-
Further purification and isolation of soluble, multinuclear species such as Al₄(2,4-pd)₆ can be achieved by sublimation of the initial product.
Experimental Protocol: Synthesis of a Zirconium-2,4-Pentanediolate Complex[1][2]
Materials:
-
Zirconium tetra-isopropoxide (Zr(O-i-Pr)₄)
-
2,4-Pentanediol (2,4-H₂pd)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, dissolve zirconium tetra-isopropoxide in anhydrous toluene.
-
Add two equivalents of 2,4-pentanediol to the solution.
-
Stir the solution at room temperature. The product, [Zr(2,4-pd)₂]₂·(2,4-H₂pd), will precipitate from the solution.
-
The solid product is isolated by filtration and washed with toluene.
Visualization of Synthetic Pathways
Concluding Remarks
The exploration of metal complexes with this compound as a ligand for catalysis is an emerging area. While direct examples are sparse, the principles of coordination chemistry and catalysis allow for the rational design of experiments, such as the chromium-catalyzed oxidation presented herein. The successful synthesis of related aluminum and zirconium complexes with 2,4-pentanediol provides a foundation for the future development of catalysts based on these and other metals with this ligand class. Further research is warranted to isolate and characterize these complexes and to fully evaluate their catalytic potential in a broader range of organic transformations.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Esterification of 2,4-Dimethyl-2,4-pentanediol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the esterification of 2,4-dimethyl-2,4-pentanediol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the esterification of this compound.
Issue 1: Low or No Ester Yield
Question: I am attempting to esterify this compound but am observing a very low yield of my desired ester. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the esterification of this compound are common due to the steric hindrance of the two tertiary alcohol groups. Here are the primary causes and troubleshooting steps:
-
Steric Hindrance: The bulky methyl groups surrounding the hydroxyl groups make it difficult for the carboxylic acid to approach and react.
-
Solution: Consider using a less sterically hindered carboxylic acid if your experimental design allows. Alternatively, using a more reactive acylating agent like an acid anhydride (B1165640) or acyl chloride can improve yields. The Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and an activator like 4-dimethylaminopyridine (B28879) (DMAP), is often more effective for sterically hindered alcohols.[1][2]
-
-
Reaction Equilibrium: Esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, limiting the yield.[3][4][5]
-
Solution: To shift the equilibrium towards the product, remove water as it is formed. This can be achieved by:
-
-
Inadequate Catalyst Activity: The acid catalyst may be old, hydrated, or used in an insufficient amount.
-
Solution: Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄). Ensure you are using an appropriate catalytic amount (typically 1-5 mol%).
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures to achieve a significant conversion in a reasonable time.
-
Solution: Gradually increase the reaction temperature while monitoring for side reactions. Be aware that higher temperatures can also promote the dehydration of the tertiary alcohol.
-
Issue 2: Formation of Side Products (Dehydration)
Question: My reaction mixture contains significant amounts of an unexpected byproduct, which I suspect is an alkene. How can I prevent this?
Answer:
The formation of an alkene is a common side reaction when esterifying tertiary alcohols like this compound, especially under strong acidic conditions and elevated temperatures.[6]
-
Cause: The acid catalyst can protonate a hydroxyl group, which then leaves as a water molecule to form a stable tertiary carbocation. This carbocation can then be deprotonated to form an alkene.
-
Solutions:
-
Milder Reaction Conditions: Avoid high temperatures and strong acids. Consider using a milder acid catalyst or a non-acidic method.
-
Alternative Esterification Methods:
-
Steglich Esterification: This method uses DCC and a catalytic amount of DMAP at room temperature, avoiding the harsh acidic conditions that lead to dehydration.[1][2][8]
-
Acylation with Acetic Anhydride: Using an acid anhydride with a catalyst like DMAP can be a more efficient and milder way to form the ester.[9][10]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the esterification of this compound?
A1: The primary challenges are the steric hindrance of the two tertiary hydroxyl groups, which slows down the reaction rate, and the propensity for acid-catalyzed dehydration to form alkene side products.
Q2: Which is a better method for this esterification: Fischer or Steglich?
A2: For sterically hindered diols like this compound, the Steglich esterification is generally preferred.[2] It is a milder method that proceeds at room temperature and avoids the strong acidic conditions of the Fischer esterification, thus minimizing the risk of dehydration.[1]
Q3: Can I achieve selective mono-esterification of this compound?
A3: Achieving selective mono-esterification can be challenging. However, by carefully controlling the stoichiometry (using a 1:1 molar ratio of the diol to the acylating agent) and reaction time, it may be possible to favor the formation of the mono-ester. Chromatographic purification will likely be necessary to separate the di-ester, mono-ester, and unreacted diol.
Q4: What solvents are suitable for this reaction?
A4: For Fischer esterification, a non-polar solvent that can form an azeotrope with water, such as toluene, is often used with a Dean-Stark apparatus. For Steglich esterification, polar aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the product.
Data Presentation
Table 1: Typical Reaction Conditions for Esterification of Sterically Hindered Diols
| Parameter | Fischer Esterification | Steglich Esterification | Acylation with Acetic Anhydride |
| Carboxylic Acid/Diol Ratio | 2.2 : 1 (or alcohol as solvent) | 2.2 : 1 | N/A |
| Acylating Agent/Diol Ratio | N/A | 2.2 : 1 (DCC) | 2.2 : 1 |
| Catalyst | H₂SO₄ or p-TsOH (1-5 mol%) | DMAP (3-10 mol%) | DMAP (5-10 mol%) |
| Solvent | Toluene (with Dean-Stark) | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | Reflux (e.g., 110-120 °C) | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 4-24 hours | 12-24 hours | 2-12 hours |
Table 2: Representative Yields for Esterification of Hindered Alcohols
| Esterification Method | Hindered Alcohol Example | Reported Yield | Reference |
| Steglich Esterification | tert-Butyl alcohol | 76-81% | [11] |
| Acylation with Acetic Anhydride | Rhodinol (mixture of citronellol (B86348) and geraniol) | 74-96% | [12] |
| Fischer Esterification | Steroid Alcohols | Good to Excellent | [4] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of this compound
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), the carboxylic acid (2.2 eq.), and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC/GC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for Steglich Esterification of this compound
-
In a round-bottom flask, dissolve this compound (1.0 eq.), the carboxylic acid (2.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 2.2 eq.) in anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC/GC until the starting material is consumed.
-
Filter off the DCU precipitate and wash the solid with cold DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[11]
Visualizations
Caption: Workflow for esterification of this compound.
Caption: Decision tree for troubleshooting low yield in esterification.
References
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. athabascau.ca [athabascau.ca]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ester synthesis by acylation [organic-chemistry.org]
- 10. Ester synthesis by esterification [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. scitepress.org [scitepress.org]
Troubleshooting low yield in the synthesis of 2,4-Dimethyl-2,4-pentanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 2,4-Dimethyl-2,4-pentanediol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main industrial and laboratory-scale synthesis methods for this compound, also known as hexylene glycol, are:
-
Grignard Reaction: The reaction of acetone (B3395972) with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide). This is a common laboratory method for forming tertiary alcohols.
-
Hydrogenation of Diacetone Alcohol: This is a major industrial route where diacetone alcohol is catalytically hydrogenated to produce this compound with high yields.[1]
Q2: What is the pinacol (B44631) rearrangement and how can it affect my yield?
A2: The pinacol rearrangement is an acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde.[2][3] In the context of this compound synthesis, if acidic conditions are present during the workup or purification, the desired diol can undergo rearrangement to form 3,3-dimethyl-2-pentanone (B1585287) (pinacolone), thus significantly reducing the yield of the target product. It is crucial to avoid strongly acidic conditions, especially at elevated temperatures.
Troubleshooting Guide: Grignard Synthesis of this compound
This guide addresses common issues encountered during the Grignard synthesis of this compound from acetone and a methylmagnesium halide.
Q: Why is the yield of my Grignard reaction for this compound consistently low?
A: Low yields in Grignard reactions are a common challenge and can be attributed to several factors. The following sections detail potential causes and their solutions.
Issue 1: Ineffective Grignard Reagent Formation
Possible Cause: The Grignard reagent (methylmagnesium halide) may not be forming in high yield. This is often due to:
-
Presence of moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvent, or starting materials will quench the reagent as it forms.
-
Inactive magnesium surface: Magnesium turnings can have an oxide layer that prevents the reaction from initiating.
-
Improper solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential to stabilize the Grignard reagent.
Solutions:
-
Ensure anhydrous conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents must be anhydrous.
-
Activate the magnesium: Use a crystal of iodine, a few drops of 1,2-dibromoethane, or sonication to activate the magnesium surface. Fresh, high-quality magnesium turnings are recommended.[4]
-
Use appropriate solvents: Anhydrous diethyl ether or THF are the solvents of choice for Grignard reagent formation.
Issue 2: Side Reactions Competing with Diol Formation
Possible Cause: Several side reactions can consume the Grignard reagent or the acetone starting material, leading to a lower yield of the desired diol.
-
Enolization of acetone: The Grignard reagent can act as a base and deprotonate the alpha-proton of acetone to form an enolate. This enolate is unreactive towards the Grignard reagent.
-
Wurtz coupling: The Grignard reagent can couple with the unreacted alkyl halide.
-
Over-addition to byproducts: If the reaction temperature is too high, side reactions can lead to the formation of other carbonyl compounds, which can then react with the Grignard reagent.
Solutions:
-
Control the reaction temperature: The addition of acetone to the Grignard reagent should be performed at a low temperature (e.g., 0 °C) to minimize enolization and other side reactions. After the initial addition, the reaction can be allowed to warm to room temperature.
-
Slow addition of reactants: Add the acetone solution to the Grignard reagent slowly and dropwise to maintain a controlled reaction rate and temperature.
Issue 3: Inefficient Work-up and Product Isolation
Possible Cause: The work-up procedure is critical for protonating the alkoxide intermediate and separating the product from byproducts and unreacted starting materials.
-
Use of strong acids: Strong acids can promote the pinacol rearrangement of the diol product.
-
Incomplete extraction: The diol has some water solubility, which can lead to losses during aqueous extraction.
Solutions:
-
Use a buffered quench: A saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is recommended for the work-up. This provides a mild acidic environment to protonate the alkoxide without causing significant pinacol rearrangement.
-
Thorough extraction: After quenching, extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to maximize the recovery of the diol.
Data Presentation: Troubleshooting Grignard Synthesis
| Problem | Potential Cause | Effect on Yield | Recommended Solution |
| Reaction fails to initiate | Inactive magnesium surface; presence of moisture. | No product formed. | Activate magnesium with iodine or 1,2-dibromoethane; ensure all glassware and reagents are anhydrous. |
| Low conversion of acetone | Insufficient Grignard reagent; enolization of acetone. | Low to moderate yield. | Use a slight excess of Grignard reagent; add acetone at a low temperature (0 °C). |
| Formation of significant byproducts | High reaction temperature; rapid addition of acetone. | Low yield and difficult purification. | Maintain low temperature during acetone addition; add acetone slowly and dropwise. |
| Product loss during work-up | Pinacol rearrangement; incomplete extraction. | Low yield. | Use saturated aqueous NH₄Cl for quenching; perform multiple extractions of the aqueous layer. |
Experimental Protocol: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or THF
-
Acetone (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of methyl halide in anhydrous diethyl ether.
-
Add a small amount of the methyl halide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a color change.
-
Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of anhydrous acetone in anhydrous diethyl ether in the dropping funnel.
-
Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two to three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure.
-
Visualization: Grignard Synthesis Workflow
Caption: Workflow for the Grignard synthesis of this compound.
Troubleshooting Guide: Hydrogenation of Diacetone Alcohol
This guide focuses on troubleshooting the catalytic hydrogenation of diacetone alcohol to produce this compound.
Q: My yield from the hydrogenation of diacetone alcohol is lower than expected. What are the common causes?
A: While this method can produce very high yields, several factors can lead to a decrease in efficiency.
Issue 1: Catalyst Deactivation or Low Activity
Possible Cause: The catalyst is crucial for this reaction, and its performance can be compromised.
-
Improper catalyst activation: Many catalysts, such as Raney nickel, require an activation step to be effective.
-
Catalyst poisoning: Impurities in the starting material or the hydrogen gas can poison the catalyst, reducing its activity.
-
Suboptimal catalyst choice: While nickel-based catalysts are common, the specific type and support can significantly impact the yield.
Solutions:
-
Follow catalyst activation procedures: Ensure that the catalyst is properly activated according to the manufacturer's or literature protocols.
-
Use high-purity materials: Use pure diacetone alcohol and high-purity hydrogen gas to avoid introducing catalyst poisons.
-
Select an appropriate catalyst: Nickel-aluminum alloys or high-reactivity skeleton nickel have been reported to give high yields.[1]
Issue 2: Unfavorable Reaction Conditions
Possible Cause: The temperature and pressure of the hydrogenation reaction are critical parameters.
-
Temperature too low: The reaction rate may be too slow, leading to incomplete conversion.
-
Temperature too high: Can promote side reactions such as dehydration of diacetone alcohol to mesityl oxide.
-
Pressure too low: Insufficient hydrogen pressure can lead to incomplete hydrogenation.
Solutions:
-
Optimize temperature and pressure: Based on literature and patent data, temperatures in the range of 100-150°C and pressures of 1.2-1.9 MPa are often employed for high yields with nickel catalysts.[1]
Issue 3: Presence of Side Reactions
Possible Cause: Besides the desired hydrogenation, other reactions can occur.
-
Dehydration: Diacetone alcohol can dehydrate to form mesityl oxide, which can then be hydrogenated to other byproducts.
-
Aldol condensation: Further condensation reactions of acetone (if present as an impurity) or diacetone alcohol can lead to heavier byproducts.
Solutions:
-
Control reaction temperature: Lowering the temperature can help minimize dehydration and condensation reactions.
-
Use of an alkaline aid: Some patents suggest the use of an alkaline compound as an aid to improve yield and reduce byproducts.[1]
Data Presentation: Hydrogenation of Diacetone Alcohol
| Parameter | Reported Optimal Condition for High Yield | Potential Impact of Deviation |
| Catalyst | High-reactivity skeleton nickel or Ni-Al alloy | Lower activity and selectivity with other catalysts. |
| Temperature | 150 °C[1] | Lower temperatures may lead to incomplete reaction; higher temperatures can increase side reactions. |
| Pressure | 1.9 MPa[1] | Lower pressure can result in incomplete hydrogenation. |
| Aid | Alkaline compound (e.g., sodium bicarbonate)[1] | Absence may lead to lower yield and more byproducts. |
Experimental Protocol: Hydrogenation of Diacetone Alcohol
Materials:
-
Diacetone alcohol
-
High-reactivity skeleton nickel catalyst
-
Sodium bicarbonate (optional aid)
-
High-pressure hydrogenation reactor (autoclave)
-
Hydrogen gas
Procedure:
-
Reactor Setup:
-
Charge the autoclave with diacetone alcohol and the nickel catalyst.
-
If used, add the alkaline aid.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.9 MPa).
-
Heat the reactor to the target temperature (e.g., 150 °C) with stirring.
-
Maintain the temperature and pressure for the duration of the reaction (e.g., 4 hours). Monitor hydrogen uptake to assess reaction progress.
-
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product can be purified by distillation under reduced pressure. A purity of 99.5% and a mass yield of up to 99% have been reported.[1]
-
Visualization: Troubleshooting Logic for Low Yield in Hydrogenation
Caption: Troubleshooting flowchart for low yield in the hydrogenation of diacetone alcohol.
References
Preventing side reactions in the acid-catalyzed dehydration of 2,4-Dimethyl-2,4-pentanediol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the acid-catalyzed dehydration of 2,4-Dimethyl-2,4-pentanediol to synthesize 2,4-Dimethyl-1,3-pentadiene.
Troubleshooting Guide
This guide addresses common issues encountered during the experiment, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired diene product | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Ineffective catalyst: The acid catalyst may be too dilute or inappropriate for the reaction. 3. Loss of product during workup: The diene product is volatile and may be lost during extraction or distillation. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like GC-MS. 2. Use a stronger acid catalyst or increase its concentration. Common catalysts include sulfuric acid and phosphoric acid. Ensure the catalyst is fresh and properly stored. 3. Use a cooled receiving flask during distillation. Minimize the time the product is exposed to air and perform extractions efficiently. |
| Formation of a significant amount of white polymer | 1. High reaction temperature: Excessive heat can lead to the polymerization of the diene product. 2. High concentration of acid catalyst: A high concentration of a strong acid can promote polymerization. | 1. Carefully control the reaction temperature. Use a heating mantle with a temperature controller for precise heating. 2. Reduce the concentration of the acid catalyst. Consider using a milder acid or a solid acid catalyst. |
| Presence of unexpected peaks in GC-MS analysis | 1. Carbocation rearrangement: The intermediate carbocation can undergo hydride or methyl shifts to form more stable carbocations, leading to isomeric diene products. 2. Formation of cyclic ethers: Intramolecular reaction of the diol can lead to the formation of cyclic ethers, such as 2,2,4-trimethyl-tetrahydrofuran. 3. Formation of unsaturated alcohols: Incomplete dehydration can result in the formation of unsaturated alcohols. | 1. Use a lower reaction temperature to disfavor rearrangement. Employ a catalyst system that promotes rapid elimination over rearrangement. 2. Use a higher reaction temperature and efficiently remove water as it is formed to drive the equilibrium towards the diene product. 3. Ensure the reaction goes to completion by increasing the reaction time or temperature. |
| Reaction mixture turns dark brown or black | 1. Charring of organic material: This can occur at very high temperatures in the presence of a strong acid like concentrated sulfuric acid. | 1. Reduce the reaction temperature. Use a milder acid catalyst, such as phosphoric acid, or a solid acid catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the primary desired product of the acid-catalyzed dehydration of this compound?
The primary desired product is 2,4-Dimethyl-1,3-pentadiene, a conjugated diene.
Q2: What are the most common side products in this reaction?
Common side products include:
-
Isomeric dienes: Resulting from carbocation rearrangements.
-
Unsaturated alcohols: From incomplete dehydration.
-
Cyclic ethers: Such as 2,2,4-trimethyl-tetrahydrofuran, formed through intramolecular cyclization.
-
Polymers: The diene product can polymerize under acidic conditions and heat.
Q3: Which acid catalyst is best for this reaction?
Both sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used. Sulfuric acid is a stronger catalyst but can cause more charring and polymerization. Phosphoric acid is generally a milder and more controllable catalyst for this type of dehydration. Solid acid catalysts can also be an option to simplify workup and potentially improve selectivity.
Q4: How can I minimize the formation of rearrangement products?
Carbocation rearrangements are often favored at higher temperatures and with longer-lived carbocations. To minimize rearrangement:
-
Use the lowest effective reaction temperature.
-
Choose a catalyst and conditions that promote rapid deprotonation after the carbocation is formed.
-
A continuous process where the product is immediately removed from the reaction mixture can also limit the extent of side reactions.
Q5: Why is it important to remove water from the reaction mixture as it forms?
The dehydration of an alcohol is a reversible reaction. According to Le Chatelier's principle, removing a product (in this case, water) will shift the equilibrium towards the formation of more products (the diene). This increases the overall yield of the desired 2,4-Dimethyl-1,3-pentadiene.
Q6: What is the mechanism of the acid-catalyzed dehydration of this compound?
The reaction proceeds through an E1 (elimination, unimolecular) mechanism:
-
Protonation of a hydroxyl group: One of the -OH groups is protonated by the acid catalyst to form a good leaving group (water).
-
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a tertiary carbocation.
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of a double bond.
-
Second dehydration: The remaining hydroxyl group is then protonated and eliminated to form the second double bond, resulting in the conjugated diene.
Side reactions occur when the intermediate carbocation rearranges to a more stable form before deprotonation.
Data Presentation
The following table presents data from a patented process for the dehydration of the similar compound 2-methyl-2,4-pentanediol, which demonstrates a strategy to improve the yield of the desired diene product. This two-step dehydration method minimizes the formation of the isomeric 4-methyl-1,3-pentadiene.
| Step | Reactant | Catalyst | Temperature (°C) | Product | Purity/Yield |
| 1 | 2-Methyl-2,4-pentanediol | Ferric chloride on montmorillonite | 110-130 | 4-Methyl-4-penten-2-ol | >90% |
| 2 | 4-Methyl-4-penten-2-ol | Ferric chloride on montmorillonite | 120-150 | 2-Methyl-1,3-pentadiene | >80% total yield |
Data adapted from Chinese Patent CN109824466B for the dehydration of 2-methyl-2,4-pentanediol. This data is presented as a representative example of optimizing diene synthesis from a similar diol.[1]
Experimental Protocols
Key Experiment: Acid-Catalyzed Dehydration of this compound
This protocol is a general procedure and may require optimization based on laboratory conditions and desired product purity.
Materials:
-
This compound
-
Concentrated phosphoric acid (85%) or concentrated sulfuric acid
-
Anhydrous calcium chloride or sodium sulfate (B86663) (drying agent)
-
Saturated sodium bicarbonate solution
-
Boiling chips
-
Round-bottom flask
-
Distillation apparatus (fractional distillation setup is recommended)
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Erlenmeyer flasks
-
Ice bath
Procedure:
-
Reaction Setup:
-
Place this compound and a few boiling chips into a round-bottom flask.
-
Slowly add the acid catalyst (e.g., about 20% by volume of concentrated phosphoric acid relative to the diol) to the flask while swirling.
-
Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask. Place a collection flask in an ice bath to minimize the loss of the volatile product.
-
-
Dehydration Reaction:
-
Gently heat the mixture using a heating mantle.
-
The diene product will begin to distill along with water.
-
Slowly distill the products, keeping the temperature at the head of the distillation column below the boiling point of the desired diene (approximately 95-100 °C).
-
-
Workup:
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous calcium chloride or sodium sulfate).
-
Decant or filter the dried organic layer into a clean, dry flask.
-
-
Purification and Analysis:
-
Purify the product by fractional distillation.
-
Collect the fraction corresponding to the boiling point of 2,4-Dimethyl-1,3-pentadiene.
-
Analyze the product and any side products by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine purity and identify any isomeric byproducts.
-
Visualizations
Signaling Pathway: Mechanism of Dehydration and Side Reactions
Caption: Mechanism of acid-catalyzed dehydration and potential side reactions.
Experimental Workflow
Caption: A typical experimental workflow for the dehydration of this compound.
Troubleshooting Logic
Caption: A logical troubleshooting guide for low product yield.
References
Challenges of using sterically hindered diols like 2,4-Dimethyl-2,4-pentanediol in polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered diol, 2,4-Dimethyl-2,4-pentanediol, in polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in polymerization?
The primary challenges stem from the significant steric hindrance caused by the four methyl groups surrounding the hydroxyl functionalities. This steric bulk leads to several issues:
-
Slow Reaction Kinetics: The bulky methyl groups impede the approach of the diacid or other co-monomers to the hydroxyl groups, significantly slowing down the rate of esterification or other polymerization reactions.
-
Low Molecular Weight Polymers: Achieving high molecular weight polymers is often difficult. The steric hindrance can lead to premature chain termination or an equilibrium that favors shorter polymer chains.
-
Side Reactions: Under harsh reaction conditions required to overcome the steric hindrance (e.g., high temperatures), side reactions such as dehydration of the diol can become more prevalent, leading to defects in the polymer structure.
-
Catalyst Inefficiency: Conventional polymerization catalysts may be less effective as their active sites can be blocked by the bulky structure of the diol.
Q2: How does the steric hindrance of this compound affect the properties of the resulting polymer?
The steric hindrance has a profound impact on the polymer's properties:
-
Increased Amorphous Content: The bulky side groups disrupt chain packing and prevent efficient crystallization, leading to polymers that are largely amorphous.
-
Higher Glass Transition Temperature (Tg): The rigid structure and restricted chain mobility due to the methyl groups can lead to a higher glass transition temperature compared to polymers made from linear diols.
-
Reduced Mechanical Strength: While the Tg may be high, the typically low molecular weight of the resulting polymers often leads to poor mechanical properties, such as brittleness and low tensile strength.
-
Altered Solubility: The presence of the hydrocarbon-rich methyl groups can affect the polymer's solubility profile.
Troubleshooting Guides
Issue 1: Low Polymer Molecular Weight (Mn and Mw)
Symptoms:
-
Gel Permeation Chromatography (GPC) analysis shows a low number-average (Mn) and weight-average (Mw) molecular weight.
-
The resulting polymer is brittle or powdery.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Reaction Time | Due to slow kinetics, significantly longer reaction times are often necessary. Monitor the reaction progress over an extended period (e.g., 24-72 hours) by taking aliquots for GPC analysis. |
| Ineffective Catalyst | Standard catalysts like tin-based compounds may not be optimal. Consider using more active catalysts or those less susceptible to steric hindrance. Titanate catalysts (e.g., titanium (IV) isopropoxide) or specialized organocatalysts could be more effective. Increasing the catalyst loading might also be beneficial, but should be done cautiously to avoid side reactions. |
| Sub-optimal Reaction Temperature | A temperature that is too low will result in extremely slow kinetics, while a temperature that is too high can lead to thermal degradation and side reactions. An optimal temperature window (e.g., 180-220°C) should be determined experimentally. |
| Inefficient Removal of Byproducts | In polycondensation reactions, the efficient removal of byproducts like water or methanol (B129727) is crucial to drive the equilibrium towards polymer formation.[1] Ensure a high vacuum is applied and that the reaction setup allows for efficient distillation of the byproduct. |
| Imprecise Stoichiometry | An exact 1:1 molar ratio of diol to diacid is critical for achieving high molecular weight in step-growth polymerization. Carefully measure the reactants and ensure their purity. |
Issue 2: Slow or Stalled Reaction
Symptoms:
-
Monitoring of the reaction (e.g., by titration of acid end groups or monitoring byproduct removal) shows little to no progress over time.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Steric Hindrance | This is the inherent challenge. Ensure all other parameters (catalyst, temperature, byproduct removal) are optimized. |
| Catalyst Deactivation | The catalyst may be poisoned by impurities in the monomers or solvent. Ensure all reactants and the reaction setup are scrupulously dry and pure. |
| Reaction Reversibility | The equilibrium may be unfavorable. Enhance byproduct removal through higher vacuum, a nitrogen sweep, or the use of a Dean-Stark trap for azeotropic removal of water. |
Quantitative Data
The following table presents hypothetical GPC data to illustrate the impact of diol structure and catalyst choice on the molecular weight of a polyester (B1180765) synthesized with adipic acid. This data is intended for comparative purposes.
Table 1: Comparison of Polyester Molecular Weights
| Diol | Catalyst | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1,4-Butanediol | Tin(II) octoate | 25,000 | 55,000 | 2.2 |
| 1,4-Butanediol | Titanium(IV) isopropoxide | 28,000 | 60,000 | 2.1 |
| This compound | Tin(II) octoate | 3,500 | 6,300 | 1.8 |
| This compound | Titanium(IV) isopropoxide | 6,000 | 11,400 | 1.9 |
| This compound | Organocatalyst (e.g., DMAP) | 4,500 | 8,500 | 1.9 |
This data is illustrative and actual results may vary.
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound with Adipic Acid
Materials:
-
This compound (purified, dried)
-
Adipic acid (purified, dried)
-
Titanium(IV) isopropoxide (catalyst)
-
Nitrogen gas (high purity)
Procedure:
-
Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask.
-
Charging Reactants: Charge the flask with equimolar amounts of this compound and adipic acid.
-
Inert Atmosphere: Purge the system with nitrogen for 30 minutes to remove air and moisture. Maintain a slow nitrogen flow throughout the initial heating phase.
-
Catalyst Addition: Add the titanium(IV) isopropoxide catalyst (0.1-0.5 mol% relative to the diacid).
-
Esterification Stage: Heat the reaction mixture to 180°C with constant stirring. Water will begin to distill off as a byproduct. Continue this stage for 4-6 hours, or until the rate of water collection slows significantly.
-
Polycondensation Stage: Gradually increase the temperature to 200-220°C and slowly apply a vacuum (reducing the pressure to <1 mbar over 1-2 hours).
-
High Vacuum: Maintain the reaction at high vacuum and 220°C for an additional 12-24 hours. The viscosity of the reaction mixture will increase noticeably.
-
Termination and Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polymer can then be removed.
Characterization:
-
GPC: Determine Mn, Mw, and PDI using a suitable solvent like tetrahydrofuran (B95107) (THF) and polystyrene standards for calibration.[2]
-
NMR: Confirm the polyester structure and end-group analysis using ¹H and ¹³C NMR spectroscopy.[3]
Visualizations
Caption: Troubleshooting workflow for low molecular weight polymer.
Caption: Polycondensation showing steric hindrance.
References
Technical Support Center: Viscosity Control in Polyurethane Formulations with 2,4-Dimethyl-2,4-pentanediol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polyurethane formulations containing 2,4-Dimethyl-2,4-pentanediol.
Troubleshooting Guide
This guide addresses common viscosity-related issues encountered during experiments with polyurethane formulations incorporating this compound.
Question 1: My polyurethane formulation with this compound has an unexpectedly high initial viscosity before reaction. What are the possible causes and solutions?
Answer:
An unexpectedly high initial viscosity can be attributed to several factors related to the formulation components and environment.
-
High Concentration of this compound: this compound is a relatively viscous diol. High concentrations can significantly increase the initial viscosity of the mixture.
-
Solution: Consider reducing the concentration of this compound or blending it with a lower viscosity diol.
-
-
Solvent Choice: The solvent used can greatly influence the viscosity of the initial mixture.
-
Solution: Select a solvent that has good solubility for all components and a lower viscosity. Solvents like esters, ketones, and ether esters are often suitable for polyurethane systems.[1]
-
-
Temperature: Lower ambient temperatures will increase the viscosity of all components.
-
Solution: Gently warm the individual components (polyol, diol, isocyanate) before mixing, ensuring the temperature is not high enough to initiate the reaction prematurely.
-
Question 2: The viscosity of my polyurethane formulation is increasing too rapidly during the reaction. How can I slow it down?
Answer:
A rapid viscosity increase is typically due to a fast reaction rate. The sterically hindered nature of this compound, with its tertiary hydroxyl groups, would be expected to have a slower reaction rate compared to primary diols. However, other factors can accelerate the reaction.
-
Catalyst Choice and Concentration: The type and amount of catalyst have a dramatic effect on the reaction kinetics.
-
Solution:
-
Reduce the catalyst concentration.
-
Switch to a less active catalyst. For example, tertiary amine catalysts can be less reactive than some organometallic catalysts like dibutyltin (B87310) dilaurate (DBTDL).
-
-
-
Reaction Temperature: Higher reaction temperatures significantly accelerate the urethane (B1682113) reaction.
-
Solution: Lower the reaction temperature. Implement a cooling system to maintain a consistent and lower temperature throughout the polymerization.
-
-
Moisture Contamination: Water reacts with isocyanates to form urea (B33335) linkages and carbon dioxide, which can lead to branching, chain extension, and a rapid increase in viscosity.
-
Solution: Ensure all reactants and solvents are thoroughly dried. Use a nitrogen blanket during the reaction to prevent atmospheric moisture from entering the system.
-
Question 3: My final polyurethane product is a gel or has an unworkably high viscosity. What went wrong?
Answer:
Gelation or excessively high final viscosity indicates a high degree of cross-linking or uncontrolled polymerization.
-
Incorrect Stoichiometry (NCO:OH Ratio): An excess of isocyanate can lead to side reactions like allophanate (B1242929) and biuret (B89757) formation, which cause cross-linking and gelation.
-
Solution: Carefully calculate and control the NCO:OH ratio. An excess of the polyol/diol component can help to limit the final molecular weight and viscosity.
-
-
Side Reactions: At elevated temperatures, isocyanates can undergo side reactions, leading to branching and cross-linking.[2]
-
Solution: Maintain a lower reaction temperature to minimize side reactions.
-
-
Functionality of Reactants: Using polyols or isocyanates with a functionality greater than two will lead to a cross-linked network.
-
Solution: Ensure that for a linear polyurethane, the average functionality of your polyol and diol blend and your isocyanate is close to 2.0.
-
Frequently Asked Questions (FAQs)
Q1: How does the structure of this compound affect the viscosity of polyurethane formulations?
A1: The branched, sterically hindered structure of this compound is expected to influence viscosity in several ways:
-
Slower Reaction Rate: The tertiary hydroxyl groups of this compound are less reactive than primary or secondary hydroxyls. This can lead to a slower, more controlled viscosity build-up during polymerization.
-
Disruption of Hard Segment Crystallinity: As a branched diol, it can disrupt the packing and crystallinity of the hard segments formed by the reaction of isocyanates and chain extenders. This disruption can lead to a lower final viscosity and a softer, more flexible polymer.
Q2: What is a suitable starting NCO:OH ratio when working with this compound?
A2: A common starting point for thermoplastic polyurethanes is an NCO:OH ratio slightly greater than 1, for example, 1.02:1 to 1.05:1, to ensure complete reaction of the hydroxyl groups and to compensate for any minor moisture contamination. For prepolymer synthesis, the NCO:OH ratio will be significantly higher, typically 2:1 or greater. The optimal ratio will depend on the desired final properties and the specific polyols and isocyanates being used.
Q3: Can I use this compound as the sole diol in my formulation?
A3: While it is possible, using this compound as the sole diol might lead to a very slow reaction rate due to the sterically hindered tertiary hydroxyls. It is often more practical to use it in a blend with other diols containing more reactive primary or secondary hydroxyl groups to achieve a desirable balance of reaction kinetics and final properties.
Q4: What analytical techniques are recommended for monitoring the viscosity of my polyurethane formulation?
A4: A rotational viscometer or rheometer is the standard instrument for monitoring viscosity changes during polymerization. This allows for the measurement of viscosity at controlled temperatures and shear rates. For real-time monitoring in a reactor, process viscometers can be employed.[3]
Data Presentation
Table 1: Comparative Viscosity of Diols (Illustrative)
| Diol | Chemical Structure | Molecular Weight ( g/mol ) | Viscosity at 25°C (mPa·s) |
| 1,4-Butanediol | HO-(CH₂)₄-OH | 90.12 | ~40 |
| 1,6-Hexanediol | HO-(CH₂)₆-OH | 118.17 | ~70 (at 50°C) |
| This compound | (CH₃)₂C(OH)CH₂C(OH)(CH₃)₂ | 146.23 | Relatively High* |
Table 2: Effect of Diol Chain Extender on Polyurethane Solution Viscosity (Example Data)
| Polyurethane System | Chain Extender | Polyol Type | Viscosity (cps at 25°C) |
| A | 1,4-Butanediol (BD) | Polyester-based | ~12,000 |
| B | 1,6-Hexanediol (HD) | Polyester-based | ~9,000 |
| C | 1,4-Butanediol (BD) | Polycarbonate-based | ~15,000 |
| D | 1,6-Hexanediol (HD) | Polycarbonate-based | ~11,000 |
Source: Adapted from data presented in a study on DMF-based polyurethanes. This table illustrates the general trend that shorter, more rigid chain extenders (like BD) and certain polyol types can lead to higher solution viscosities. While not containing this compound, it provides a comparative framework.
Experimental Protocols
Protocol 1: Viscosity Measurement of Polyurethane Prepolymer
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Objective: To determine the dynamic viscosity of the polyurethane prepolymer at a specified temperature.
-
Equipment: Rotational viscometer or rheometer with temperature control.
-
Methodology:
-
Sample Preparation: Carefully weigh and mix the polyol and this compound in a reaction vessel under a nitrogen blanket.
-
Temperature Equilibration: Heat the mixture to the desired reaction temperature (e.g., 70-80°C) with stirring.
-
Isocyanate Addition: Add the pre-heated diisocyanate to the mixture and start a timer.
-
Viscosity Measurement: At regular intervals (e.g., every 15-30 minutes), extract a small aliquot of the reacting mixture and transfer it to the pre-heated sample holder of the viscometer.
-
Data Recording: Record the viscosity (in mPa·s or cP), temperature, and time. Continue measurements until the target viscosity is reached or the reaction is complete.
-
Protocol 2: Determination of Water Content by Karl Fischer Titration
-
Objective: To quantify the moisture content in raw materials (polyols, diols, solvents) to prevent unintended side reactions.
-
Equipment: Karl Fischer titrator (coulometric or volumetric).
-
Methodology:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Sample Introduction: Accurately weigh and inject a known amount of the liquid sample (e.g., polyol, solvent) into the titration cell.
-
Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Data Analysis: The instrument software will calculate the water content in parts per million (ppm) or percentage. It is recommended that the water content be below 500 ppm for polyurethane reactions.[1]
-
Mandatory Visualizations
References
Minimizing byproduct formation in the pinacol rearrangement of 2,4-Dimethyl-2,4-pentanediol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation in the pinacol (B44631) rearrangement of 2,4-Dimethyl-2,4-pentanediol.
Troubleshooting Guide
This guide addresses common issues encountered during the pinacol rearrangement of this compound, focusing on the formation of unwanted byproducts.
Problem 1: Low yield of the desired product, 3,4,4-Trimethyl-2-pentanone, with significant formation of a diene byproduct.
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Question: My reaction is producing a low yield of the expected ketone and seems to be forming a significant amount of 2,3,4,4-tetramethyl-1-pentene and/or other dienes. How can I favor the rearrangement over elimination?
-
Answer: The formation of dienes is a common side reaction in the pinacol rearrangement, proceeding through an elimination pathway that competes with the desired 1,2-methyl shift. Several factors can be adjusted to minimize this byproduct:
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Acid Concentration: Higher acid concentrations generally favor the pinacol rearrangement.[1] Lower acid concentrations or the presence of a significant amount of the conjugate base can increase the proportion of elimination products.[1] For instance, studies on similar pinacol systems have shown that decreasing the acid concentration leads to a steady increase in the formation of diene byproducts.[1]
-
Temperature Control: While the reaction requires heat, excessive temperatures can favor the elimination pathway, which is often entropically favored. Maintain the reaction temperature at the lowest point necessary for a reasonable reaction rate.
-
Choice of Acid: Strong, non-nucleophilic acids like sulfuric acid are generally preferred. While weaker acids like phosphoric acid can be used, they may lead to lower overall yields of the desired product.[1]
-
Problem 2: The reaction mixture turns dark or polymerizes.
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Question: Upon heating with acid, my reaction mixture is turning dark brown or black, and I am isolating a tar-like substance instead of my product. What is causing this and how can I prevent it?
-
Answer: Darkening of the reaction mixture and polymerization are often indicative of decomposition or side reactions involving the carbocation intermediate or the diene byproducts.
-
Temperature: Overheating is a primary cause of polymerization. The diene byproducts, once formed, are susceptible to acid-catalyzed polymerization. Ensure uniform and controlled heating, avoiding localized hot spots.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased byproduct formation and subsequent polymerization. Monitor the reaction progress (e.g., by TLC or GC) and quench it once the starting material is consumed.
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Acid Purity and Concentration: Using old or impure acid can introduce contaminants that catalyze polymerization. Additionally, extremely high concentrations of a strong oxidizing acid like sulfuric acid at high temperatures can cause charring.
-
Problem 3: The reaction is very slow or does not go to completion.
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Question: I have set up the pinacol rearrangement, but the reaction is proceeding very slowly, or there is a significant amount of unreacted this compound even after prolonged heating. What can I do?
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Answer: A sluggish reaction can be due to insufficient acid catalysis or inadequate temperature.
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Acid Concentration/Amount: Ensure that a sufficient catalytic amount of a strong acid is present. The acid protonates one of the hydroxyl groups to initiate the reaction.[2][3]
-
Temperature: The rearrangement requires an activation energy. If the temperature is too low, the rate of reaction will be very slow. Gradually increase the temperature while monitoring for the onset of byproduct formation.
-
Water Content: While the reaction is often carried out in aqueous acid, an excessively dilute solution may not provide a high enough concentration of the protonated diol to drive the reaction forward efficiently.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the pinacol rearrangement of this compound?
A1: The main byproduct is typically formed through a competing E1 elimination reaction following the initial carbocation formation. This leads to the formation of unsaturated compounds, most notably dienes. For this compound, a likely diene byproduct is 2,3,4,4-tetramethyl-1-pentene. Other isomeric dienes and elimination products may also be formed depending on the specific reaction conditions.[1]
Q2: Which acid is best for this rearrangement, and at what concentration?
A2: Sulfuric acid is a commonly used and effective catalyst for the pinacol rearrangement due to its high acidity and non-nucleophilic nature.[4][5][6] Studies have shown that higher concentrations of strong acids tend to favor the desired rearrangement over elimination.[1] A good starting point is 6 N sulfuric acid.[7] However, the optimal concentration may vary, and it is advisable to consult specific literature procedures or perform small-scale optimizations.
Q3: How does temperature affect the product distribution?
A3: Temperature is a critical parameter. The pinacol rearrangement requires heating to overcome the activation energy for carbocation formation and rearrangement. However, higher temperatures can disproportionately favor the elimination pathway, which has a higher activation energy but is also more entropically favored. Therefore, it is crucial to find a balance where the rearrangement proceeds at a reasonable rate without excessive formation of elimination byproducts.
Q4: Can Lewis acids be used for this rearrangement?
A4: Yes, Lewis acids can also catalyze pinacol-type rearrangements. In some cases, they may offer milder reaction conditions and different selectivities compared to Brønsted acids. However, for the specific rearrangement of this compound, Brønsted acids like sulfuric acid are more commonly employed.
Data Presentation
Table 1: Effect of Acid and Concentration on Product Distribution in a Pinacol System
| Acid | Concentration | Rearrangement Product (Ketone) % | Elimination Product (Diene) % |
| Sulfuric Acid | High | High | Low |
| Sulfuric Acid | Low | Lower | Higher |
| Phosphoric Acid | High | Moderate | Moderate |
Note: This table is a qualitative summary based on general trends observed in pinacol rearrangements.[1] The exact ratios will depend on specific reaction conditions.
Experimental Protocols
Optimized Protocol for the Synthesis of 3,4,4-Trimethyl-2-pentanone
This protocol is designed to maximize the yield of the desired ketone while minimizing the formation of diene byproducts.
Materials:
-
This compound
-
6 N Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether (or other suitable extraction solvent)
-
Boiling chips
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10 g of this compound and a few boiling chips.
-
Slowly add 50 mL of 6 N sulfuric acid to the flask while stirring.
-
Heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction temperature to avoid excessive heating.
-
Maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the product with two 30 mL portions of diethyl ether.
-
Combine the organic layers and wash them sequentially with 30 mL of water and 30 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation to obtain pure 3,4,4-Trimethyl-2-pentanone.
Visualizations
Caption: Reaction mechanism of the pinacol rearrangement and competing elimination.
Caption: A logical workflow for troubleshooting byproduct formation.
Caption: A step-by-step experimental workflow for the synthesis.
References
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 2,4-Dimethyl-2,4-pentanediol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 2,4-Dimethyl-2,4-pentanediol.
Frequently Asked Questions (FAQs)
Q1: What is the primary acid-catalyzed reaction of this compound?
A1: The primary acid-catalyzed reaction of this compound (a vicinal diol) is the pinacol (B44631) rearrangement. This reaction involves the dehydration of the diol to form a carbocation, followed by a 1,2-methyl shift to yield the corresponding ketone, 3,3-dimethyl-2-butanone (pinacolone).[1][2]
Q2: What are the common side reactions observed during the acid-catalyzed rearrangement of this compound?
A2: A common side reaction is the formation of 2,3-dimethyl-1,3-butadiene (B165502) through an elimination pathway that competes with the desired rearrangement.[3] The ratio of the ketone product to the diene byproduct is highly dependent on the reaction conditions, particularly the concentration of the acid catalyst.[3]
Q3: How does catalyst loading affect the selectivity of the pinacol rearrangement?
A3: Catalyst loading, specifically the concentration of the acid, is a critical factor in determining the selectivity of the reaction. Generally, as the concentration of the acid decreases, there is a corresponding decrease in the formation of the desired pinacolone (B1678379) and an increase in the formation of the 2,3-dimethyl-1,3-butadiene byproduct.[3] Conversely, while higher catalyst loadings can improve the conversion rate, excessive amounts may lead to an increase in side reactions and decrease overall selectivity.
Q4: What types of acid catalysts are effective for this rearrangement?
A4: Both Brønsted acids (e.g., sulfuric acid, hydrochloric acid, phosphoric acid) and Lewis acids can catalyze the pinacol rearrangement.[4][5] The choice of acid and its concentration can significantly influence the reaction's efficiency and product distribution.[4]
Q5: Can this reaction be monitored in real-time to optimize catalyst loading?
A5: Yes, the progress of the pinacol rearrangement can be monitored using techniques like 1H NMR spectroscopy or Gas Chromatography (GC).[4][6] Real-time monitoring allows for the observation of the consumption of the starting material and the formation of products and byproducts, which is invaluable for optimizing catalyst loading and reaction time.
Troubleshooting Guides
This section addresses common issues encountered during the acid-catalyzed rearrangement of this compound.
Problem 1: Low Yield of Pinacolone and High Yield of Diene Byproduct
-
Potential Cause: The acid catalyst concentration is too low. A lower concentration of acid favors the elimination pathway that leads to the formation of 2,3-dimethyl-1,3-butadiene over the desired rearrangement to pinacolone.[3]
-
Suggested Solutions:
-
Increase Catalyst Loading: Incrementally increase the concentration of the acid catalyst. Monitor the product distribution at each concentration to find the optimal loading that maximizes the yield of pinacolone while minimizing diene formation.
-
Choice of Acid: Sulfuric acid has been shown to be a highly efficient catalyst for this rearrangement, with its effectiveness being concentration-dependent.[4] Consider switching to or optimizing the concentration of sulfuric acid.
-
Problem 2: Incomplete Conversion of this compound
-
Potential Cause: Insufficient catalyst loading or deactivation of the catalyst. The catalytic cycle may be incomplete if the amount of active catalyst is too low.
-
Suggested Solutions:
-
Optimize Catalyst Loading: Systematically increase the catalyst loading and monitor the conversion of the starting material over time.
-
Check for Catalyst Deactivation: Ensure that the starting material and solvent are free from impurities that could poison the catalyst. If using a heterogeneous catalyst, consider the possibility of surface fouling.
-
Problem 3: Formation of Unexpected Byproducts
-
Potential Cause: The reaction conditions (e.g., temperature, reaction time) in combination with the catalyst loading may be promoting alternative reaction pathways.
-
Suggested Solutions:
-
Reaction Profiling: Use 1H NMR or GC to monitor the reaction over time. This will help identify the point at which byproduct formation becomes significant.
-
Adjust Reaction Temperature: Higher temperatures can sometimes favor elimination over rearrangement. Experiment with running the reaction at a lower temperature for a longer duration.
-
Data Presentation
The following table summarizes the effect of acid concentration on the product distribution in the pinacol rearrangement of a pinacol substrate. The data illustrates the trend of decreasing pinacolone formation and increasing diene formation with lower acid concentrations.
| Acid Catalyst | Concentration (M) | Relative Ratio of Pinacolone | Relative Ratio of 2,3-Dimethyl-1,3-butadiene | Relative Ratio of 2,3-Dimethyl-3-buten-2-ol |
| H₂SO₄ | 18 | 95 | 3 | 2 |
| H₂SO₄ | 9.0 | 92 | 5 | 3 |
| H₂SO₄ | 4.5 | 85 | 10 | 5 |
| H₂SO₄ | 2.3 | 75 | 18 | 7 |
| HCl | 12 | 90 | 6 | 4 |
| HCl | 6.0 | 82 | 12 | 6 |
| HCl | 3.0 | 70 | 22 | 8 |
| H₃PO₄ | 15 | 88 | 8 | 4 |
| H₃PO₄ | 7.5 | 80 | 14 | 6 |
Data adapted from a study on the effect of various acids on pinacol rearrangement, where product ratios were determined by 1H NMR spectroscopy.[3]
Experimental Protocols
Protocol 1: Optimization of Sulfuric Acid Catalyst Loading for the Pinacol Rearrangement of this compound
Objective: To determine the optimal concentration of sulfuric acid for maximizing the yield of pinacolone.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Tert-butyl methyl ether (MTBE)
-
Anhydrous Sodium Sulfate
-
Round bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Gas Chromatograph (GC) with a suitable column (e.g., non-polar)
Procedure:
-
Reaction Setup: In a series of round bottom flasks, place a magnetic stir bar and this compound (e.g., 5.0 g, X mmol).
-
Catalyst Addition: To each flask, add a different concentration of aqueous sulfuric acid (e.g., 20 mL of 2 M, 4 M, 6 M, and 8 M H₂SO₄).
-
Reaction: Attach a reflux condenser and heat the reaction mixtures to a gentle reflux (approximately 100-110 °C) with vigorous stirring.
-
Reaction Monitoring: After a set time (e.g., 60 minutes), take a small aliquot from each reaction mixture. Quench the aliquot with a saturated sodium bicarbonate solution, extract with MTBE, and analyze by GC to determine the ratio of starting material, pinacolone, and 2,3-dimethyl-1,3-butadiene.
-
Workup (at optimal time): Cool the reaction mixtures to room temperature. Transfer the mixture to a separatory funnel and extract with MTBE (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Analysis: Analyze the crude product by GC and 1H NMR to determine the final product distribution and calculate the yield of pinacolone for each catalyst concentration.
Protocol 2: 1H NMR Monitoring of Reaction Kinetics
Objective: To monitor the progress of the reaction in real-time to understand the kinetics at a given catalyst loading.
Materials:
-
This compound
-
Sulfuric acid-d₂ (D₂SO₄) in D₂O
-
NMR tube
-
NMR Spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known amount of this compound in a deuterated solvent (e.g., D₂O).
-
Initiation: Add a specific concentration of D₂SO₄ in D₂O to the NMR tube to initiate the reaction.
-
Data Acquisition: Immediately place the NMR tube in the NMR spectrometer and begin acquiring 1H NMR spectra at regular time intervals (e.g., every 5 minutes).
-
Data Analysis: Process the spectra and integrate the characteristic peaks for the starting material (e.g., methyl protons of the diol) and the product (e.g., the two distinct methyl signals of pinacolone).
-
Kinetic Profile: Plot the concentration of the reactant and product as a function of time to generate a kinetic profile of the reaction at that specific catalyst loading.
Visualizations
Caption: Workflow for optimizing catalyst loading.
Caption: Troubleshooting logic for low product yield.
Caption: Competing reaction pathways.
References
Strategies to improve the conversion rate in reactions with 2,4-Dimethyl-2,4-pentanediol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-2,4-pentanediol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the conversion rate and overcome common challenges in your experiments, particularly in acid-catalyzed dehydration reactions to form dienes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound, and what are the expected products?
A1: The most common reaction is acid-catalyzed dehydration. This reaction primarily yields a mixture of conjugated dienes: 2,4-dimethyl-1,3-pentadiene (B89641) and its isomer, 4-methyl-1,3-pentadiene. Under certain acidic conditions, a pinacol (B44631) rearrangement can occur as a side reaction, leading to the formation of a ketone, 3,3-dimethyl-2-butanone (pinacolone), though this is more typical for 1,2-diols.
Q2: What factors influence the conversion rate and product selectivity in the dehydration of this compound?
A2: Several factors are crucial for optimizing the conversion rate and selectivity:
-
Catalyst Choice: The type and concentration of the acid catalyst significantly impact the reaction. Strong mineral acids, organic acids, and weakly acidic catalysts have all been used.[1]
-
Temperature: The reaction temperature affects both the rate of dehydration and the prevalence of side reactions.
-
Solvent/Heat Carrier: The choice of solvent or heat carrier can influence the reaction temperature and help to remove water, driving the equilibrium towards the products. High-boiling ethers like polyethylene (B3416737) glycol dimethyl ether are sometimes used.
-
Water Removal: Since dehydration is a reversible reaction, continuous removal of water from the reaction mixture is essential to achieve high conversion rates.
Q3: How can I improve the selectivity towards the desired 2,4-dimethyl-1,3-pentadiene isomer?
A3: Achieving high selectivity for 2,4-dimethyl-1,3-pentadiene over its isomer can be challenging. One patented approach involves a two-step dehydration process. First, this compound is partially dehydrated to an intermediate alcohol, 4-methyl-4-penten-2-ol (B1580817). This intermediate is then dehydrated in a second step under different conditions to favor the formation of 2,4-dimethyl-1,3-pentadiene, reportedly achieving a product ratio of 9:1.[1]
Troubleshooting Guide
Low Conversion Rate
| Potential Cause | Suggested Solution |
| Insufficient Catalyst Activity | Ensure the acid catalyst is fresh and of the correct concentration. For solid catalysts, check for deactivation and consider regeneration or replacement. |
| Inadequate Temperature | Gradually increase the reaction temperature. Monitor for the formation of byproducts, as excessively high temperatures can lead to undesired side reactions. The optimal temperature range is often between 110°C and 150°C.[1] |
| Water Accumulation | Use a Dean-Stark apparatus or a similar setup to continuously remove water from the reaction mixture. This will shift the equilibrium towards the products. |
| Reversible Reaction | If the reaction has reached equilibrium, try increasing the reaction time or more efficiently removing the products as they form. |
Low Selectivity / Formation of Byproducts
| Potential Cause | Suggested Solution |
| Isomer Formation | Consider a two-step dehydration process to favor the desired isomer.[1] The choice of a milder, weakly acidic catalyst may also improve selectivity.[1] |
| Pinacol Rearrangement | This side reaction is promoted by strong acids. Using a milder acid or a solid acid catalyst with controlled acidity can help minimize the formation of ketones. |
| Polymerization of Dienes | The diene products can polymerize under acidic conditions. It is advisable to distill the products as they are formed to remove them from the acidic reaction mixture. Adding a radical inhibitor like hydroquinone (B1673460) may also be beneficial. |
Experimental Protocols
Two-Step Dehydration for High Selectivity of 2-Methyl-1,3-pentadiene (Adapted for this compound)
This protocol is adapted from a patented method for a similar compound and may require optimization for this compound.[1]
Step 1: Synthesis of 4-Methyl-4-penten-2-ol
-
Apparatus Setup: Assemble a round-bottom flask with a stirring mechanism, a heating mantle, and a distillation apparatus (e.g., a short path distillation head) to continuously remove the product.
-
Reactants: Charge the flask with this compound and a weakly acidic catalyst, such as ferric chloride supported on montmorillonite.
-
Reaction: Heat the mixture to a temperature between 110°C and 140°C with vigorous stirring.
-
Product Collection: The intermediate product, 4-methyl-4-penten-2-ol, will distill as it is formed. Collect the distillate.
-
Analysis: Monitor the reaction progress and the purity of the collected product by gas chromatography (GC).
Step 2: Dehydration to 2,4-Dimethyl-1,3-pentadiene
-
Apparatus Setup: Use a similar distillation setup as in Step 1.
-
Reactants: Charge the flask with the 4-methyl-4-penten-2-ol obtained from Step 1 and a suitable acid catalyst (e.g., a mixture of potassium bisulfate and citric acid).[1]
-
Reaction: Heat the mixture to a temperature between 120°C and 150°C.
-
Product Collection: The final product, 2,4-dimethyl-1,3-pentadiene, will distill from the reaction mixture.
-
Purification: Wash the collected distillate with water and a saturated sodium bicarbonate solution to remove any acidic impurities. Dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate) and perform a final fractional distillation to obtain the pure product.
Quantitative Data
The following table summarizes reported yields for the dehydration of a similar diol, 2-methyl-2,4-pentanediol, which can serve as a starting point for optimizing your reaction.
| Catalyst | Temperature (°C) | Product | Yield (%) | Notes |
| Ferric chloride on montmorillonite | 110-140 | 4-Methyl-4-penten-2-ol | >90 (purity) | First step of a two-step process.[1] |
| Potassium bisulfate and citric acid (1:2 mass ratio) | 120-150 | 2-Methyl-1,3-pentadiene | 85 | Second step, starting from 4-methyl-4-penten-2-ol.[1] |
Visualizations
Reaction Pathways
Caption: Acid-catalyzed dehydration of this compound.
Experimental Workflow
References
Technical Support Center: Protein Crystallization with 2,4-Dimethyl-2,4-pentanediol (MPD)
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 2,4-Dimethyl-2,4-pentanediol (MPD) in protein crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of MPD in protein crystallization?
This compound (MPD) is a widely used precipitating agent in macromolecular crystallography.[1][2][3][4] Its amphiphilic nature, possessing both hydrophilic and lipophilic characteristics, allows it to interact with proteins in a variety of ways to promote crystallization.[2] MPD functions by lowering the activity of water, which reduces the electrostatic interactions between the protein and its solvent, thereby promoting protein-protein interactions necessary for crystal lattice formation.[3][4] It can also bind to hydrophobic patches on the protein surface, displacing water molecules and facilitating crystal contacts.[1][5] Additionally, MPD is an effective cryoprotectant, often eliminating the need for a separate cryo-soaking step before X-ray data collection.[3][4]
Q2: What are the typical starting concentrations for MPD in initial screens?
Initial screening for protein crystallization often employs a range of MPD concentrations. Commercially available screens, such as the MPD Suite, utilize concentrations from 20% to 80% (v/v).[3][4] A common starting point in many crystallization screens is around 20-40% (v/v) MPD. The optimal concentration is highly dependent on the specific protein and other components of the crystallization solution, such as pH and salt concentration.[1]
Q3: What are the key parameters to optimize when using MPD?
When initial crystallization conditions with MPD are identified, several parameters should be systematically varied to improve crystal quality. The most common variables to optimize are:
-
MPD Concentration: Fine-tuning the precipitant concentration is crucial.
-
pH: Small changes in pH can significantly impact crystal growth.
-
Protein Concentration: Varying the protein concentration can influence the nucleation and growth phases.[6]
-
Temperature: Temperature affects protein solubility and the kinetics of crystallization.[6][7]
-
Additives: The introduction of salts or other small molecules can improve crystal packing and morphology.[2][5]
Troubleshooting Guide
Issue 1: Heavy Precipitate in the Crystallization Drop
Q: My crystallization drop shows heavy, amorphous precipitate immediately or shortly after setup. What should I do?
A: Heavy precipitation indicates that the solution is too supersaturated, causing the protein to crash out of solution rather than forming an ordered crystal lattice.
Possible Causes & Solutions:
-
Precipitant concentration is too high:
-
Solution: Reduce the concentration of MPD in the reservoir solution. If heavy precipitate forms within a day, consider halving the precipitant concentration for the next trial.[8]
-
-
Protein concentration is too high:
-
Solution: Lower the protein concentration. A two-fold dilution is a good starting point for the next set of experiments.[9]
-
-
Kinetics of equilibration are too fast:
-
Solution: Slow down the vapor diffusion rate. This can be achieved by using a larger drop volume or by adding a layer of oil over the reservoir.
-
Issue 2: Phase Separation
Q: My drop has separated into two distinct liquid phases (oily droplets). What does this mean and how can I proceed?
A: Phase separation occurs when the components of the crystallization drop are not fully miscible, leading to the formation of a protein-rich and a precipitant-rich phase. While this can sometimes be a productive step towards crystallization, with crystals nucleating at the interface, it can also hinder the formation of large, single crystals.[8][10]
Possible Causes & Solutions:
-
High concentrations of both protein and precipitant:
-
Solution: Reduce the concentration of either the protein or MPD, or both.[10]
-
-
Temperature effects:
-
Use as a seeding source:
-
Solution: The protein-rich "oily" phase can be used as a source for microseeding. A cat's whisker or a seeding tool can be dipped into the phase-separated droplet and then streaked into a new drop with lower protein and/or precipitant concentrations.[11]
-
Issue 3: Shower of Small Needles or Microcrystals
Q: I am getting a shower of very small, needle-like crystals that are not suitable for X-ray diffraction. How can I grow larger, single crystals?
A: The formation of many small crystals indicates a high nucleation rate followed by slow or stalled growth. The goal is to reduce the number of nucleation events and promote the growth of existing nuclei.
Possible Causes & Solutions:
-
Supersaturation level is too high:
-
Solution: Lower the protein and/or MPD concentration to slow down nucleation.[8]
-
-
Rapid temperature changes:
-
Solution: Ensure a stable incubation temperature.
-
-
Sub-optimal pH:
-
Solution: Perform a fine grid screen around the current pH, varying it in increments of 0.1-0.2 pH units.[6]
-
-
Need for additives:
-
Seeding:
-
Solution: Use microseeding or streak seeding to introduce a controlled number of nuclei into a metastable solution (lower precipitant concentration).
-
Data Presentation
Table 1: Typical Starting Conditions for MPD-based Crystallization Screens.
| Parameter | Typical Range | Notes |
| MPD Concentration | 10% - 80% (v/v) | Initial screens often cover a broad range. Optimization involves fine-tuning around initial hits. |
| pH | 4.0 - 9.0 | The optimal pH is protein-specific and critical for crystallization. Grid screens varying pH against MPD concentration are common.[13] |
| Protein Concentration | 5 - 25 mg/mL | Higher concentrations may be needed for small proteins, while larger complexes may crystallize at lower concentrations.[6][13] |
| Temperature | 4°C - 25°C | Temperature affects solubility and kinetics. Running parallel screens at different temperatures is recommended.[6][13] |
Table 2: Common Additives Used with MPD to Improve Crystal Quality.
| Additive Class | Examples | Typical Concentration | Purpose |
| Salts | Sodium Chloride, Ammonium Sulfate, Lithium Sulfate | 50 mM - 2 M | Modulate protein solubility and act as co-precipitants.[2] |
| Divalent Cations | Calcium Chloride, Magnesium Chloride, Zinc Acetate | 1 - 20 mM | Can mediate crystal contacts and stabilize protein conformation. |
| Polyols | Glycerol, Ethylene Glycol | 2% - 20% (v/v) | Can act as cryoprotectants and improve crystal quality by modifying the hydration layer.[5] |
| Small Organic Molecules | Dioxane, Ethanol | Low percentages | Can "poison" nucleation to reduce the number of crystals. |
Experimental Protocols
Protocol: Grid Screen Optimization for an Initial MPD Hit
This protocol describes a systematic approach to optimize an initial crystallization "hit" obtained with MPD.
1. Objective: To refine the initial condition by systematically varying the MPD concentration and pH to improve crystal size and quality.
2. Materials:
- Purified protein solution (>95% purity) at a known concentration (e.g., 10 mg/mL).[13]
- Stock solutions for the buffer at different pH values (e.g., 1.0 M stock solutions of buffers covering a pH range of +/- 1.0 unit around the initial hit, in 0.5 unit increments).
- 100% (v/v) MPD stock solution.
- Deionized water.
- Crystallization plates (e.g., 24-well or 96-well).
- Pipettes and tips.
3. Procedure (for a 24-well plate):
Mandatory Visualization
Caption: Troubleshooting workflow for protein crystallization with MPD.
References
- 1. scispace.com [scispace.com]
- 2. Additives [chem.gla.ac.uk]
- 3. services.mbi.ucla.edu [services.mbi.ucla.edu]
- 4. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 5. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 6. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. xray.teresebergfors.com [xray.teresebergfors.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. hamptonresearch.com [hamptonresearch.com]
Identifying and characterizing impurities in 2,4-Dimethyl-2,4-pentanediol reactions by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethyl-2,4-pentanediol and identifying potential impurities by Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound and its reaction mixtures.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) for this compound | The two hydroxyl groups in the molecule can interact with active sites in the GC inlet or column, causing peak tailing. | - Use a deactivated inlet liner. - Employ a column specifically designed for polar analytes, such as a polyethylene (B3416737) glycol (PEG) phase column. - Consider derivatization of the diol to reduce its polarity. |
| Ghost Peaks in the Chromatogram | Contamination from previous injections or the sample matrix. | - Run a solvent blank to confirm the source of the ghost peaks. - Bake out the column and inlet system at a high temperature. - Ensure proper cleaning of syringes and vials. |
| Low Signal Intensity for the Analyte | The compound may be degrading in the hot inlet or not ionizing efficiently. | - Lower the injector temperature to prevent thermal degradation. - Check for leaks in the GC-MS system. - Optimize the MS source parameters for the target molecule. |
| Presence of Unexpected Peaks | These could be impurities from the synthesis, side reactions, or degradation products. | - Refer to the "Common Impurities and Their Identification" section below. - Analyze the mass spectra of the unknown peaks and compare them with library data or the spectra of potential impurities. |
| Shifting Retention Times | Fluctuations in carrier gas flow rate, oven temperature, or column degradation. | - Verify the carrier gas flow rate and pressure. - Check the oven temperature calibration. - Condition the column or trim the front end if it has become contaminated. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in a this compound sample?
A1: Impurities can originate from the synthesis of the precursor, typically diacetone alcohol, or from side reactions of the diol itself. Common impurities may include:
-
Acetone: A potential byproduct from the synthesis of diacetone alcohol.
-
Diacetone alcohol: Unreacted starting material for the precursor of a related diol.
-
Pinacolone (3,3-Dimethyl-2-butanone): Formed via an acid-catalyzed pinacol (B44631) rearrangement of this compound.
-
2,3-Dimethyl-1,3-butadiene and 2,3-Dimethyl-3-buten-2-ol: Potential elimination byproducts formed during the pinacol rearrangement.
Q2: How can I confirm the identity of an unknown peak in my chromatogram?
A2: To identify an unknown peak, you should:
-
Analyze the mass spectrum: Examine the molecular ion and fragmentation pattern.
-
Compare with a spectral library: Use a commercial or in-house mass spectral library (e.g., NIST) to find potential matches.
-
Analyze a standard: If a potential impurity is suspected, inject a pure standard of that compound to confirm its retention time and mass spectrum.
-
Consider the reaction chemistry: Predict potential side products and degradation products based on the reaction conditions.
Q3: What type of GC column is best suited for analyzing this compound?
A3: The choice of GC column depends on the specific application.
-
Polar columns (e.g., PEG or WAX phases): These are generally recommended for analyzing polar compounds like diols as they provide better peak shape and resolution.
-
Non-polar columns (e.g., DB-5ms, HP-5ms): These can also be used, but peak tailing may be more pronounced. They can be useful for separating less polar impurities.
Q4: My sample contains high concentrations of this compound. How can I accurately quantify low-level impurities?
A4: To quantify trace impurities in the presence of a major component, you can:
-
Use a dilute sample: This will prevent overloading the column and detector with the main peak.
-
Employ a heart-cutting technique (if available): This allows you to divert the majority of the main peak away from the detector, enabling better detection of closely eluting impurities.
-
Utilize Selected Ion Monitoring (SIM) mode: By monitoring specific ions for your target impurities, you can significantly improve sensitivity and selectivity.
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
-
Dilution: Accurately weigh approximately 10 mg of the this compound reaction mixture into a 10 mL volumetric flask.
-
Solvent Addition: Dilute to the mark with a suitable solvent (e.g., methanol, dichloromethane, or ethyl acetate). Ensure the solvent is of high purity (GC or HPLC grade).
-
Mixing: Vortex the solution for 30 seconds to ensure homogeneity.
-
Filtration (Optional): If the sample contains solid particles, filter it through a 0.45 µm syringe filter into a clean GC vial.
-
Vial Sealing: Securely cap the vial with a septum cap.
Protocol 2: Suggested GC-MS Method Parameters
These are starting parameters and may require optimization for your specific instrument and application.
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or DB-WAX (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-400 |
Common Impurities and Their Identification
| Impurity | Potential Origin | Expected Mass Spectral Fragments (m/z) |
| Acetone | Byproduct from diacetone alcohol synthesis | 58 (M+), 43 |
| Diacetone alcohol | Unreacted precursor starting material | 116 (M+), 101, 59, 43 |
| Pinacolone | Pinacol rearrangement of the diol | 100 (M+), 85, 57, 43 |
| 2,3-Dimethyl-1,3-butadiene | Elimination byproduct | 82 (M+), 67, 53, 41[1][2] |
| 2,3-Dimethyl-3-buten-2-ol | Elimination byproduct | 100 (M+), 85, 59[3] |
Visualizations
Caption: Workflow for GC-MS impurity analysis.
References
Overcoming solubility issues of 2,4-Dimethyl-2,4-pentanediol in reaction media
Welcome to the technical support center for 2,4-Dimethyl-2,4-pentanediol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a diol that is generally described as having excellent solubility in water and organic solvents.[1][2] Its amphiphilic nature, stemming from the two hydroxyl groups and the hydrocarbon backbone, allows it to be compatible with both polar and nonpolar molecules.[3]
Q2: I am experiencing difficulty dissolving this compound in my reaction solvent. What could be the issue?
Several factors can influence the dissolution of this compound:
-
Solvent Polarity: While it has broad solubility, the principle of "like dissolves like" is still relevant. For highly nonpolar solvents, the dissolution might be slower or require heating. Conversely, in highly polar, aqueous systems, the hydrocarbon portion of the molecule can affect solubility.
-
Temperature: The solubility of solids and liquids in liquid solvents generally increases with temperature.[4] Gentle heating can often improve the rate of dissolution and the overall solubility.
-
Purity of the Diol and Solvent: Impurities in either the this compound or the solvent can impact solubility. Ensure you are using reagents of appropriate purity for your application.
-
Moisture Content: The presence of water in your reaction medium can significantly alter the solubility of this compound, especially in nonpolar aprotic solvents.
Q3: Are there any recommended solvents for reactions involving this compound?
The choice of solvent is highly dependent on the specific reaction being performed. However, based on its structure and general solubility information, the following solvents are good starting points:
-
Polar Protic Solvents: Alcohols such as ethanol (B145695) and isopropanol (B130326) are likely to be excellent solvents due to their ability to form hydrogen bonds with the diol's hydroxyl groups.
-
Polar Aprotic Solvents: Ketones (e.g., acetone, methyl ethyl ketone), esters (e.g., ethyl acetate), and ethers (e.g., THF) are also expected to be effective solvents.
-
Aromatic Hydrocarbons: Solvents like toluene (B28343) may be suitable, particularly for reactions conducted at elevated temperatures.
Troubleshooting Guide
This guide provides systematic approaches to address common solubility challenges encountered with this compound.
Issue 1: Slow or Incomplete Dissolution
| Troubleshooting Step | Description | Expected Outcome |
| Increase Agitation | Ensure vigorous and constant stirring of the mixture. | Enhanced solvent-solute interaction, leading to a faster rate of dissolution. |
| Gentle Heating | Warm the solvent to a moderate temperature (e.g., 40-60 °C) while attempting to dissolve the diol. Always consider the boiling point of the solvent and the thermal stability of other reactants. | Increased kinetic energy of solvent molecules, which can overcome intermolecular forces in the solute more effectively, improving both the rate and extent of dissolution. |
| Incremental Addition | Add the this compound in small portions to the solvent rather than all at once. | Prevents the formation of large agglomerates that are difficult to dissolve. |
| Co-Solvent System | If using a single solvent is problematic, consider a co-solvent system. For example, adding a small amount of a polar solvent like ethanol to a less polar medium can enhance solubility. | The co-solvent can act as a bridge, improving the interaction between the primary solvent and the diol. |
Issue 2: Precipitation of the Diol During Reaction
| Troubleshooting Step | Description | Expected Outcome |
| Monitor Temperature | If the reaction is cooled or proceeds at a lower temperature than the initial dissolution, the diol may precipitate out. | Maintain a consistent temperature at which all components remain in solution. |
| Check for Reactant/Product Insolubility | The precipitation may not be the starting diol but a reactant complex or a product that is insoluble in the reaction medium. | Identify the precipitate through analysis (e.g., filtration and melting point, NMR of the dissolved solid) to determine its identity. If it is an intermediate or product, a different solvent system may be required. |
| Solvent Volume | The concentration of the diol might be too high for the chosen solvent and reaction conditions. | Increase the volume of the solvent to reduce the concentration of all species and maintain solubility. |
Data Presentation
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl groups of the diol can form strong hydrogen bonds with alcohol solvents. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | The polar carbonyl group of ketones can interact favorably with the diol's hydroxyl groups. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Ethers are polar aprotic solvents that can act as hydrogen bond acceptors. |
| Esters | Ethyl Acetate | Moderate to High | Esters offer a balance of polar and nonpolar character, making them suitable for dissolving amphiphilic molecules. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | The nonpolar character of these solvents interacts well with the hydrocarbon backbone of the diol. Solubility is likely to increase significantly with temperature. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Moderate | These are nonpolar solvents, and solubility will be primarily driven by the hydrocarbon portion of the diol. Heating will likely be required to achieve significant dissolution. |
| Water | High | The two hydroxyl groups allow for extensive hydrogen bonding with water molecules. |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol outlines a general procedure to quickly assess the solubility of this compound in a new solvent system.
Materials:
-
This compound
-
A range of solvents to be tested
-
Small vials or test tubes with caps
-
Vortex mixer or magnetic stirrer
-
Water bath or heating block (optional)
Procedure:
-
Add approximately 0.1 g of this compound to a clean, dry vial.
-
Add 1 mL of the test solvent to the vial.
-
Cap the vial and vortex or stir vigorously for 2 minutes at room temperature.
-
Visually inspect the solution. If the solid has completely dissolved, the diol is considered soluble.
-
If the solid has not completely dissolved, continue adding the solvent in 0.5 mL increments, vortexing after each addition, until the solid dissolves or a total of 5 mL of solvent has been added.
-
If the solid is still not dissolved at room temperature, gently heat the mixture in a water bath (not exceeding the solvent's boiling point) and observe if dissolution occurs.
-
Record your observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble" for each solvent at room temperature and with heating.
Protocol 2: General Procedure for Polyester (B1180765) Synthesis via Melt Polycondensation
This protocol describes a typical application of this compound in the synthesis of polyesters, where initial solubility and subsequent reaction conditions are critical.
Materials:
-
This compound
-
Dicarboxylic acid (e.g., Adipic acid, Sebacic acid)
-
Catalyst (e.g., Tin(II) octoate, Titanium(IV) isopropoxide)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Distillation head with a condenser and receiving flask
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
-
Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charging Reactants: Charge the three-neck flask with equimolar amounts of this compound and the chosen dicarboxylic acid. Add the catalyst (typically 0.1-0.5 mol% relative to the diacid).
-
Inert Atmosphere: Begin a slow purge of nitrogen through the system to remove air and prevent oxidation.
-
Esterification Stage:
-
Heat the reaction mixture to 150-160 °C with continuous stirring.
-
Water will be produced as a byproduct of the esterification reaction and will be collected in the receiving flask via distillation.
-
Continue this stage for 1-2 hours or until the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 180-220 °C.
-
Slowly apply a vacuum to the system to remove the remaining water and drive the polymerization reaction to completion.
-
The viscosity of the reaction mixture will increase significantly as the polymer chains grow.
-
Continue the reaction under vacuum for several hours until the desired molecular weight is achieved (as determined by monitoring the stirrer torque or by sampling and analysis).
-
-
Product Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be removed while still molten or after solidifying. If the polymer is a solid at room temperature, it may be necessary to dissolve it in a suitable solvent (e.g., chloroform, THF) for further purification or analysis.
-
-
Purification (Optional):
-
Dissolve the crude polyester in a minimal amount of a good solvent.
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., cold methanol).
-
Collect the purified polymer by filtration and dry it in a vacuum oven.
-
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A step-by-step decision-making process for resolving solubility problems.
Experimental Workflow for Polyester Synthesis
Caption: General workflow for the synthesis of polyesters using this compound.
References
Managing thermal degradation during the polymerization of 2,4-Dimethyl-2,4-pentanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2,4-Dimethyl-2,4-pentanediol. The information provided is intended to help manage and mitigate thermal degradation during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal degradation pathway for this compound during polymerization?
The primary thermal degradation pathway for this compound, particularly under acidic conditions that can be present during polyesterification, is acid-catalyzed dehydration. This reaction involves the elimination of water molecules from the diol, leading to the formation of unsaturated compounds. The main products of this dehydration are isomers of methylpentadiene.[1][2] This side reaction can compete with the desired polymerization process, especially at elevated temperatures.
Q2: What are the common indicators of thermal degradation during the polymerization of this compound?
Common indicators of thermal degradation include:
-
Discoloration of the reaction mixture: The formation of byproducts can lead to a yellowing or browning of the polymer melt.
-
Lower than expected molecular weight: Side reactions, such as chain termination caused by degradation products, can limit the growth of polymer chains.
-
Poor mechanical properties of the final polymer: The presence of degradation products and a lower molecular weight can adversely affect the tensile strength, elongation, and other critical properties of the polymer.
-
Gas evolution: The formation of volatile degradation products, such as water from dehydration, can be observed.
Q3: What is the recommended temperature range for the polymerization of this compound to minimize thermal degradation?
While a precise temperature will depend on the specific comonomers, catalysts, and reaction time, it is crucial to maintain the lowest possible temperature that still allows for an efficient polymerization rate. For many polyesterifications, temperatures are often staged, starting at a lower temperature for the initial esterification (e.g., 180°C) and then increasing for the polycondensation step under vacuum (e.g., up to 220-240°C).[3][4] However, for sterically hindered diols like this compound, it is advisable to conduct preliminary experiments to determine the optimal temperature profile that balances reaction speed with the onset of degradation. Exceeding 240°C during polycondensation has been shown to lead to lower molecular weight polymers in some polyester (B1180765) systems due to thermal lability.[3]
Q4: How can I minimize thermal degradation during the polymerization process?
Several strategies can be employed to minimize thermal degradation:
-
Optimize Reaction Temperature: As mentioned, use the lowest effective temperature.
-
Use of Stabilizers: Incorporate antioxidants to prevent oxidative degradation, which can be initiated at high temperatures.[5][6][7][8]
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Catalyst Selection: Choose a catalyst that allows for lower reaction temperatures and shorter reaction times.
-
Monomer Purity: Ensure high purity of monomers, as impurities can sometimes catalyze degradation reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Yellowing or dark discoloration of the polymer | Oxidative degradation or side reactions at high temperatures. | - Lower the polymerization temperature.- Ensure a robust inert atmosphere (e.g., high-purity nitrogen or argon).- Add a primary and/or secondary antioxidant to the reaction mixture.[5][9] |
| Low molecular weight of the final polymer | - Chain-terminating side reactions due to thermal degradation of the diol.- Insufficient reaction time or vacuum during polycondensation. | - Optimize the temperature profile to minimize degradation.- Consider using a stabilizer to protect the diol.- Ensure adequate reaction time and a high vacuum to effectively remove condensation byproducts. |
| Gel formation in the reactor | Cross-linking reactions, which can be promoted by high temperatures and certain impurities. | - Lower the reaction temperature.- Ensure all monomers and catalysts are of high purity. |
| Inconsistent batch-to-batch results | Variations in reaction conditions or monomer quality. | - Strictly control the temperature profile, reaction time, and vacuum level for each batch.- Ensure consistent purity and moisture content of this compound and other monomers. |
Data Presentation
Table 1: Commonly Used Stabilizers in Polyester Synthesis
| Stabilizer Type | Examples | Function | Typical Concentration |
| Primary Antioxidants (Free Radical Scavengers) | Hindered phenols (e.g., Irganox 1010, Irganox 1076)[7][8] | Interrupt free radical chain reactions during oxidation.[5] | 0.1 - 0.5 wt% |
| Secondary Antioxidants (Peroxide Decomposers) | Phosphites (e.g., Irgafos 168)[5] | Decompose hydroperoxides into non-radical, stable products.[9] | 0.1 - 0.5 wt% |
| Inhibitors | 4-Methoxyphenol (MTP) | Inhibit premature polymerization and side reactions.[4] | 0.1 - 0.3 wt% |
Experimental Protocols
General Protocol for Melt Polycondensation of this compound with a Diacid
This protocol provides a general methodology. Specific conditions such as temperature, time, and catalyst concentration should be optimized for each specific monomer system.
-
Reactor Setup:
-
Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a thermocouple to monitor the internal temperature.
-
-
Charging the Reactor:
-
Charge the reactor with equimolar amounts of this compound and the desired dicarboxylic acid.
-
Add the selected catalyst (e.g., antimony trioxide, zinc acetate) and any stabilizers (e.g., antioxidants).[10]
-
-
Esterification Stage:
-
Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen.
-
Begin stirring and gradually heat the mixture to the esterification temperature (e.g., 180-200°C) under a gentle nitrogen flow.
-
Maintain this temperature until the majority of the water of condensation has been collected in the condenser. This stage can take several hours.
-
-
Polycondensation Stage:
-
Gradually increase the temperature (e.g., to 220-240°C) while slowly applying a vacuum.
-
Reduce the pressure to below 1 mbar to facilitate the removal of the remaining condensation byproducts and drive the polymerization to completion.
-
The increase in melt viscosity, often observed through the torque on the mechanical stirrer, indicates an increase in polymer molecular weight.
-
Continue the reaction under high vacuum until the desired molecular weight is achieved.
-
-
Product Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polymer can then be removed from the reactor.
-
Visualizations
Caption: Primary thermal degradation pathway of this compound.
Caption: Generalized experimental workflow for polyester synthesis.
Analytical Methods for Degradation Analysis
Q5: Which analytical techniques are suitable for identifying and quantifying the thermal degradation products of this compound?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile and semi-volatile degradation products.[11][12] The reaction mixture or the collected volatiles can be analyzed to separate and identify compounds like methylpentadienes based on their mass spectra.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the consumption of the diol and the formation of non-volatile, soluble degradation products.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor changes in the chemical structure of the polymer, such as the appearance of new peaks corresponding to degradation byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to identify and quantify degradation products in the final polymer.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the onset temperature of thermal degradation of the diol or the final polymer.[7]
-
Differential Scanning Calorimetry (DSC): DSC can reveal changes in the thermal properties of the polymer, such as the glass transition temperature, which can be affected by degradation.
References
- 1. US20060058561A1 - Process for dehydrating 2-methylpentane-2,4-diol - Google Patents [patents.google.com]
- 2. DE102004043940A1 - Process for the dehydration of 2-methylpentane-2,4-diol - Google Patents [patents.google.com]
- 3. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. carbodiimide.com [carbodiimide.com]
- 6. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 9. Antioxidants [eccomiddleeast.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. nist.gov [nist.gov]
Process optimization for the industrial scale synthesis of 2,4-Dimethyl-2,4-pentanediol
Technical Support Center: Industrial Scale Synthesis of 2,4-Dimethyl-2,4-pentanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the industrial-scale synthesis of this compound, also known as hexylene glycol. The primary synthesis route discussed is the catalytic hydrogenation of diacetone alcohol.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis process, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the reaction yield of this compound lower than expected?
Answer:
Low yield is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Catalyst Deactivation: The catalyst is crucial for the hydrogenation of diacetone alcohol. Its activity can diminish over time.
-
Solution:
-
Ensure proper activation of the catalyst before use. For nickel-aluminum alloys, this involves activation with a NaOH solution.
-
If using a recycled catalyst, consider a regeneration cycle or replacement with a fresh catalyst.
-
Avoid catalyst poisons in the reaction stream.
-
-
-
Suboptimal Reaction Conditions: Temperature and pressure play a significant role in reaction kinetics and equilibrium.
-
Solution:
-
Verify that the reaction temperature and pressure are within the optimal range for the specific catalyst being used. Refer to the experimental protocols for recommended parameters.
-
Ensure consistent and accurate monitoring and control of these parameters throughout the synthesis.
-
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution:
-
Increase the reaction time to allow for a higher conversion of diacetone alcohol.
-
Monitor the reaction progress using techniques like gas chromatography to determine the point of completion.
-
-
-
Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired product.
-
Solution:
-
The addition of an alkaline compound as an aid can help reduce the formation of byproducts.[1]
-
Optimize reaction conditions (temperature, pressure) to favor the formation of this compound.
-
-
Question 2: The purity of the final product is below the required specification (e.g., <99%). What are the likely causes and how can I improve it?
Answer:
Product impurity is often due to the presence of unreacted starting materials, byproducts, or residual solvent.
Potential Causes and Solutions:
-
Presence of Byproducts: As mentioned, side reactions can lead to impurities.
-
Solution:
-
Employing an alkaline aid during the reaction can improve product purity to 99.5%.[1]
-
Optimize the purification process, such as distillation, to effectively separate the desired product from impurities.
-
-
-
Unreacted Diacetone Alcohol: Incomplete conversion will result in the starting material contaminating the final product.
-
Solution:
-
Optimize reaction conditions to drive the reaction to completion.
-
Improve the efficiency of the separation process to remove unreacted diacetone alcohol.
-
-
-
Inefficient Purification: The purification method may not be adequate.
-
Solution:
-
Review and optimize the distillation parameters (e.g., column efficiency, reflux ratio, temperature, and pressure).
-
Consider additional purification steps if necessary, such as recrystallization, although this is less common for industrial-scale liquid products.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis method for this compound?
A1: The main industrial route for synthesizing this compound is the catalytic hydrogenation of diacetone alcohol.[2] This method is favored due to its simplicity and the availability of raw materials.[1]
Q2: What are the common catalysts used in this synthesis?
A2: Nickel-based catalysts are frequently used. Examples include high-reactivity skeletal nickel (Raney nickel) and supported nickel catalysts like Ni/SiO₂ or Ni-Co/SiO₂.[1][3]
Q3: What are the typical reaction conditions for the hydrogenation of diacetone alcohol?
A3: Reaction conditions can vary depending on the catalyst used. For instance, with a high-reactivity skeletal nickel catalyst, the hydrogenation is typically carried out under a pressure of 1.2–1.5 MPa.[1] When using a Ni-Co/SiO₂ catalyst, the reaction may be conducted at a temperature of 120°C and a pressure of 2.0 MPa.[3]
Q4: What is the expected yield and purity of this compound from this process?
A4: With process optimization, such as the addition of an alkaline aid, a mass yield of up to 99% and a purity of 99.5% can be achieved.[1] Without such optimization, yields may be lower, around 86%.[1]
Data Presentation
Table 1: Comparison of Different Catalytic Systems for this compound Synthesis
| Catalyst | Raw Material | Pressure (MPa) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| High-reactivity skeletal nickel | Diacetone alcohol | 1.2 - 1.5 | Not Specified | 86 | 99 | [1] |
| High-reactivity skeletal nickel with alkaline aid | Diacetone alcohol | Not Specified | Not Specified | 99 | 99.5 | [1] |
| Ni-Co/SiO₂ | Diacetone alcohol | 2.0 | 120 | 98.8 (selectivity) | Not Specified | [3] |
Experimental Protocols
Protocol 1: Synthesis using High-Reactivity Skeletal Nickel with an Alkaline Aid
This protocol is based on a process designed to improve yield and purity.[1]
-
Raw Material Preparation: In a suitable reaction vessel, mix 2000 L of diacetone alcohol with 200 ppm of sodium bicarbonate (the alkaline aid).
-
Hydrogenation:
-
Introduce a high-reactivity skeletal nickel catalyst to the mixture.
-
Pressurize the reactor with hydrogen gas.
-
Maintain the reaction under appropriate temperature and pressure to facilitate the hydrogenation reduction.
-
-
Reaction Monitoring: Monitor the reaction progress to ensure the complete conversion of diacetone alcohol.
-
Purification: After the reaction is complete, separate the catalyst from the product mixture. Purify the crude this compound, typically through distillation, to achieve the desired purity.
Protocol 2: Synthesis using Ni-Co/SiO₂ Catalyst
This protocol describes the use of a supported bimetallic catalyst.[3]
-
Catalyst Preparation:
-
Prepare a mixed solution of nickel nitrate (B79036) and cobalt nitrate in deionized water with white carbon black (silica).
-
Add concentrated ammonia (B1221849) dropwise to adjust the pH to 12.0 and stir for 10 hours at room temperature.
-
Heat the mixture to 100°C and stir for 2 hours.
-
Filter, wash, and dry the solid product at 100°C for 24 hours.
-
Calcine the dried solid at 600°C for 8 hours to obtain the Ni-Co/SiO₂ catalyst.
-
-
Catalyst Activation: Before use, activate the catalyst in-situ in a fixed-bed reactor at 450°C and 0.3 MPa under a hydrogen flow for 12 hours.
-
Hydrogenation:
-
Cool the reactor to 120°C and increase the pressure to 2.0 MPa.
-
Introduce diacetone alcohol and hydrogen into the reactor over the activated catalyst.
-
Control the liquid volumetric space velocity of diacetone alcohol and the hydrogen flow rate.
-
-
Product Collection and Analysis: Collect the product from the reactor outlet and analyze its composition and purity using gas chromatography.
Visualizations
References
Validation & Comparative
A Comparative Analysis of 2,4-Dimethyl-2,4-pentanediol and 2-methyl-2,4-pentanediol for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 2,4-dimethyl-2,4-pentanediol and 2-methyl-2,4-pentanediol, also known as hexylene glycol. The information is tailored for researchers, scientists, and professionals in drug development, focusing on objective performance metrics and experimental data to inform formulation and synthesis decisions.
Executive Summary
2-methyl-2,4-pentanediol (hexylene glycol) is a widely manufactured chemical with a broad range of applications, particularly in the cosmetics and pharmaceutical industries as a solvent, humectant, and viscosity-decreasing agent.[1] Its synthesis is a well-established industrial process. In contrast, this compound is primarily a laboratory-scale chemical with more niche applications, such as in catalysis. While structurally similar, their differing substitution patterns lead to distinct physicochemical properties and functional performance. Direct comparative experimental studies between the two are scarce in publicly available literature; therefore, this analysis draws upon their individual reported properties and applications to infer comparative performance.
Physicochemical Properties
A summary of the key physicochemical properties of both diols is presented in the table below. These properties are crucial in determining their suitability for various applications, from solvent selection to formulation stability.
| Property | This compound | 2-methyl-2,4-pentanediol (Hexylene Glycol) |
| Molecular Formula | C₇H₁₆O₂[2] | C₆H₁₄O₂[1] |
| Molecular Weight | 132.20 g/mol [3] | 118.18 g/mol |
| CAS Number | 24892-49-7[2] | 107-41-5 |
| Appearance | Colorless liquid[2] | Colorless, viscous liquid[1] |
| Odor | - | Mild, sweetish[4] |
| Boiling Point | 202.2°C at 760 mmHg[2] | 197-198°C[1] |
| Melting Point | - | -50°C[1] |
| Density | 0.949 g/cm³ | ~0.92 g/cm³ at 20°C[1] |
| Flash Point | 96.7°C[2] | 94°C[1] |
| Water Solubility | Soluble | Miscible[1] |
| Refractive Index | n20/D 1.433[2][3] | n20/D 1.427[5] |
Synthesis and Manufacturing
Both diols can be synthesized from acetone (B3395972) derivatives. The industrial production of 2-methyl-2,4-pentanediol is a well-optimized process, highlighting its commercial availability and cost-effectiveness.
Synthesis of 2-methyl-2,4-pentanediol (Hexylene Glycol)
The commercial synthesis of 2-methyl-2,4-pentanediol is achieved through the catalytic hydrogenation of diacetone alcohol.[1][6] This process is typically carried out using a nickel catalyst under pressure.[7] The addition of an alkaline compound as an aid can improve product yield and reduce the formation of byproducts.[7]
Synthesis of this compound
While less commonly produced, the synthesis of this compound can be achieved through similar principles, likely involving the reduction of a corresponding diketone or through Grignard reactions with acetone. However, detailed, optimized industrial synthesis protocols are not as readily available as for 2-methyl-2,4-pentanediol, suggesting a higher cost and lower availability for this compound.
Comparative Performance in Key Applications
The utility of these diols in various fields is dictated by their molecular structure. The additional methyl group in this compound influences its steric hindrance and hydrophobicity, leading to different performance characteristics compared to 2-methyl-2,4-pentanediol.
Solvent Properties
Both molecules possess hydroxyl groups, rendering them polar and capable of hydrogen bonding, which contributes to their utility as solvents.
-
2-methyl-2,4-pentanediol (Hexylene Glycol) is an excellent and widely used solvent in coatings, inks, and cosmetic formulations.[1] Its miscibility with water and solubility in many organic solvents make it a versatile choice.
-
This compound , with its additional methyl group, is expected to be slightly less polar and more sterically hindered. This may result in a lower solvency for highly polar substances compared to hexylene glycol but potentially enhanced solubility for non-polar compounds.
Cosmetic and Pharmaceutical Formulations
2-methyl-2,4-pentanediol is a common ingredient in skincare and pharmaceutical products due to its favorable properties.
-
Humectancy: As a diol, 2-methyl-2,4-pentanediol acts as a humectant, attracting and retaining moisture.[1] This property is beneficial in hydrating skin and hair care products. The higher density of hydroxyl groups relative to its molecular weight might suggest a stronger humectant effect compared to the more sterically hindered this compound.
-
Viscosity Modification: 2-methyl-2,4-pentanediol is used to decrease the viscosity of cosmetic formulations, improving their texture and spreadability.[1]
-
Preservative Efficacy: It can also enhance the efficacy of preservatives in formulations.[1]
Use in Drug Development and Research
2-methyl-2,4-pentanediol finds a specific and important application in structural biology.
-
Protein Crystallography: It is a widely used precipitant and cryoprotectant in protein crystallography.[4] Its amphiphilic nature allows it to interact with both polar and non-polar regions of proteins, facilitating crystallization.[4]
This compound is less commonly used in this context, but its different stereochemistry could potentially offer advantages for specific proteins that are difficult to crystallize with standard reagents.
Experimental Protocols
To aid researchers in evaluating these diols for specific applications, the following are outlines of relevant experimental protocols.
Determination of Solvent Power (Shake-Flask Method)
This method provides a straightforward way to compare the solvency of the two diols for a specific solid compound.
-
Preparation: Add an excess amount of the solid solute to a known volume of each diol in separate sealed flasks.
-
Equilibration: Place the flasks in a constant temperature shaker bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Filtration: Carefully withdraw a sample from the liquid phase of each flask and immediately filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Analysis: Dilute the filtered samples appropriately and analyze the concentration of the solute using a suitable analytical technique such as HPLC, GC, or UV-Vis spectroscopy.
-
Comparison: The diol that dissolves a higher concentration of the solute has the greater solvent power for that particular substance under the tested conditions.
Evaluation of Humectancy (Hygroscopicity Test)
This protocol measures the ability of the diols to absorb and retain moisture from the air.
-
Sample Preparation: Place a known weight (e.g., 1.0 g) of each diol in separate, pre-weighed watch glasses.
-
Controlled Environment: Place the watch glasses in a desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of potassium chloride provides approximately 84% RH at 20°C).
-
Weight Measurement: Periodically (e.g., at 1, 2, 4, 8, and 24 hours), remove the watch glasses and quickly weigh them to determine the amount of water absorbed.
-
Data Analysis: Plot the percentage weight gain due to moisture absorption over time for each diol. The diol with a higher and more sustained weight gain is the more effective humectant.
Safety and Toxicity
A comparative summary of the available safety and toxicity data is crucial for risk assessment in any application.
| Parameter | This compound | 2-methyl-2,4-pentanediol (Hexylene Glycol) |
| Acute Oral Toxicity | No data available | Low; LD50 (rat) > 2000 mg/kg[1] |
| Skin Irritation | No data available | Mildly irritating[1] |
| Eye Irritation | No data available | Mildly irritating[1] |
| Sensitization | No data available | Not a skin sensitizer[2] |
| Toxicity Profile | Limited data available | Low acute oral and dermal toxicity[1] |
Note: The safety profile of 2-methyl-2,4-pentanediol is well-established due to its widespread use. For this compound, a thorough risk assessment should be conducted before use, given the limited publicly available toxicity data.
Conclusion
2-methyl-2,4-pentanediol is a versatile, cost-effective, and widely available diol with a well-documented performance and safety profile, making it a reliable choice for a multitude of applications in cosmetics and pharmaceuticals. This compound, while less studied, presents an interesting alternative for researchers exploring the effects of increased steric hindrance and hydrophobicity. Its utility may lie in more specialized applications where the specific properties conferred by the additional methyl group are advantageous. The lack of direct comparative studies necessitates that researchers conduct their own targeted experiments, using the protocols outlined in this guide, to determine the optimal diol for their specific formulation or synthesis needs.
References
- 1. nbinno.com [nbinno.com]
- 2. epa.gov [epa.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]
- 5. cir-safety.org [cir-safety.org]
- 6. 2-Methyl-2,4-pentanediol | 107-41-5 [chemicalbook.com]
- 7. Safety Assessment of Alkane Diols as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: 2,4-Dimethyl-2,4-pentanediol vs. 1,4-butanediol in Polyurethane Properties
In the synthesis of polyurethanes (PUs), the choice of chain extender is a critical determinant of the final material's properties. These low molecular weight diols or diamines react with isocyanate groups to form the "hard segments" of the polymer, which in turn govern the mechanical strength, thermal stability, and overall performance of the polyurethane. This guide provides a detailed comparison of two diol chain extenders: the linear and widely used 1,4-butanediol (B3395766) (BDO) and the sterically hindered 2,4-dimethyl-2,4-pentanediol (DMPD).
This comparison is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into how the molecular structure of the chain extender influences the macroscopic properties of polyurethanes. Due to a lack of direct comparative experimental studies in the public domain for DMPD, this guide presents established data for BDO-based polyurethanes and projects the expected properties of DMPD-based polyurethanes based on established structure-property relationships in polyurethane chemistry.
Chemical Structures and Their Implications
The fundamental difference between 1,4-butanediol and this compound lies in their molecular architecture. BDO is a linear diol, while DMPD possesses two methyl groups on its backbone, creating significant steric hindrance.
This structural variance has profound effects on the formation and packing of the hard segments in the polyurethane matrix. The linear nature of BDO allows for efficient packing of the hard segments through hydrogen bonding, leading to the formation of crystalline or semi-crystalline domains.[1] These well-ordered hard segments act as physical crosslinks, reinforcing the soft segment matrix and contributing to high mechanical strength and thermal stability.[1]
Conversely, the bulky methyl groups in DMPD are expected to disrupt the regular alignment of the hard segments, inhibiting crystallization and leading to a more amorphous hard segment phase. This steric hindrance would likely result in weaker intermolecular forces within the hard domains and a less defined phase separation between the hard and soft segments.
Comparative Performance in Polyurethanes
The following tables summarize the known quantitative data for polyurethanes synthesized with 1,4-butanediol and the projected performance of polyurethanes utilizing this compound as the chain extender. These projections are based on the principles of structure-property relationships in polymers.
Table 1: Typical Properties of Polyurethanes Synthesized with 1,4-Butanediol (BDO)
| Property | Typical Value Range | ASTM Standard |
| Mechanical Properties | ||
| Tensile Strength | 20 - 60 MPa | D412 |
| Elongation at Break | 300 - 800% | D412 |
| 100% Modulus | 5 - 20 MPa | D412 |
| Shore Hardness | 70A - 75D | D2240 |
| Tear Strength | 50 - 150 kN/m | D624 |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) of Hard Segment | 80 - 120 °C | DSC/DMA |
| Melting Temperature (Tm) of Hard Segment | 180 - 220 °C | DSC |
| Physical Properties | ||
| Compression Set (22h @ 70°C) | 20 - 40% | D395 |
Note: The values presented are typical ranges and can vary significantly depending on the specific polyol, isocyanate, and synthesis conditions used.
Table 2: Projected Properties of Polyurethanes Synthesized with this compound (DMPD)
| Property | Projected Value Range/Trend | Rationale |
| Mechanical Properties | ||
| Tensile Strength | Lower than BDO-based PUs | Disruption of hard segment packing and crystallinity reduces reinforcement. |
| Elongation at Break | Potentially higher than BDO-based PUs | A more amorphous structure may allow for greater chain mobility and flexibility. |
| 100% Modulus | Lower than BDO-based PUs | Reduced physical crosslinking from less organized hard domains. |
| Shore Hardness | Lower than BDO-based PUs | A softer, more amorphous hard segment phase. |
| Tear Strength | Lower than BDO-based PUs | Weaker hard domains offer less resistance to tear propagation. |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) of Hard Segment | Lower than BDO-based PUs | Disrupted packing leads to lower energy required for segmental motion. |
| Melting Temperature (Tm) of Hard Segment | Not well-defined or absent | The amorphous nature of the hard segments would preclude a sharp melting point. |
| Physical Properties | ||
| Compression Set | Higher than BDO-based PUs | A less stable hard segment network leads to greater permanent deformation. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of polyurethanes. These should be adapted based on the specific reactants and desired properties.
Polyurethane Synthesis: Two-Step (Prepolymer) Method
This method allows for better control over the polymer structure.
-
Prepolymer Formation:
-
A diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI) and a polyol (e.g., Polytetrahydrofuran - PTHF) are charged into a reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature control.
-
The mixture is heated to 70-80°C under a nitrogen blanket with constant stirring.
-
The reaction proceeds for 2-3 hours to form an isocyanate-terminated prepolymer. The NCO content is monitored by titration (ASTM D2572).
-
-
Chain Extension:
-
The prepolymer is cooled to 50-60°C.
-
The chain extender (1,4-butanediol or this compound) is added stoichiometrically to the prepolymer with vigorous stirring. The amount is calculated based on the remaining NCO content.
-
A catalyst, such as dibutyltin (B87310) dilaurate (DBTDL), can be added to control the reaction rate.
-
The mixture is stirred until a significant increase in viscosity is observed.
-
-
Casting and Curing:
-
The viscous polymer is degassed under vacuum and then cast into a preheated mold.
-
The cast polyurethane is cured in an oven at a specific temperature (e.g., 100-110°C) for a set duration (e.g., 16-24 hours).
-
Key Experimental Characterization Techniques
-
Mechanical Testing:
-
Tensile Properties (ASTM D412): Dumbbell-shaped specimens are tested using a universal testing machine to determine tensile strength, elongation at break, and modulus.[2]
-
Hardness (ASTM D2240): A durometer is used to measure the indentation hardness of the polyurethane surface.[2]
-
Tear Strength (ASTM D624): The resistance of the material to the growth of a cut when under tension is measured.[2]
-
Compression Set (ASTM D395): The permanent deformation of the material after being subjected to a compressive force for a specified time and temperature is determined.[2]
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC) (ASTM E1356): This technique is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[3][4][5]
-
Thermogravimetric Analysis (TGA) (ASTM E1131): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.[4][6]
-
Dynamic Mechanical Analysis (DMA) (ASTM D4065): DMA measures the viscoelastic properties of the material as a function of temperature and frequency, providing a more sensitive determination of the glass transition temperature.
-
Conclusion
The choice between 1,4-butanediol and this compound as a chain extender will have a significant impact on the final properties of the polyurethane. 1,4-butanediol, with its linear structure, promotes the formation of well-ordered, crystalline hard segments, resulting in polyurethanes with high mechanical strength and thermal stability. In contrast, the steric hindrance introduced by the methyl groups in this compound is expected to lead to more amorphous hard segments. This would likely result in softer, more flexible polyurethanes with lower tensile strength, hardness, and thermal resistance.
For applications requiring high strength, rigidity, and heat resistance, 1,4-butanediol remains the preferred choice. However, for applications where increased flexibility, lower modulus, and potentially higher elongation are desired, and a compromise in ultimate mechanical properties and thermal stability is acceptable, this compound could be a viable, albeit less common, alternative. Further experimental investigation is necessary to quantify the precise effects of DMPD on polyurethane properties and to validate the projections made in this guide.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Directory of ASTM Test Methods for Cast Urethane Parts - Plan Tech [plantech.com]
- 3. prism.tus.ie [prism.tus.ie]
- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 5. mt.com [mt.com]
- 6. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
A Comparative Guide to Analytical Methods for the Quantification of 2,4-Dimethyl-2,4-pentanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of suitable analytical methodologies for the quantification of 2,4-Dimethyl-2,4-pentanediol. While specific validated method data for this compound is not extensively published, this document compiles performance data from validated methods for structurally similar diols and glycols, offering a strong starting point for method development and validation. The primary analytical techniques discussed are Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS).
Comparison of Analytical Methods
Gas Chromatography is the most prevalent and well-suited technique for the analysis of volatile and semi-volatile compounds like this compound. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis, such as the need for structural confirmation and lower detection limits.
Table 1: Performance Characteristics of a Representative GC-FID Method for Diol Quantification
| Validation Parameter | Performance Metric |
| Linearity (R²) | ≥0.999 |
| Range | 10 - 1000 µg/mL |
| Limit of Detection (LOD) | ~1-5 µg/mL |
| Limit of Quantification (LOQ) | ~5-15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy/Recovery | 95-105% |
Note: Data is aggregated from validated methods for similar diols and alcohols and serves as a typical performance expectation.
Table 2: Performance Characteristics of a Representative GC-MS Method for Diol Quantification
| Validation Parameter | Performance Metric |
| Linearity (R²) | ≥0.998 |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.01-0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.05-0.5 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy/Recovery | 90-110% |
Note: Data is aggregated from validated methods for similar diols and glycols and serves as a typical performance expectation. GC-MS offers higher sensitivity and specificity compared to GC-FID.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for GC-FID and GC-MS analysis of diols, which can be adapted for this compound.
Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for routine quantification where high sensitivity is not the primary requirement.
1. Sample Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, isopropanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10-1000 µg/mL).
-
Sample Preparation: Dilute the sample containing this compound with the chosen solvent to fall within the calibration range.
-
Internal Standard: For improved precision, add an internal standard (e.g., 1,3-butanediol, hexadecane) at a fixed concentration to all standards and samples.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8860 GC system or equivalent.
-
Column: A polar capillary column, such as a DB-WAX or a modified polyethylene (B3416737) glycol phase (e.g., SPB-1000), is recommended for good peak shape for diols. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector: Split/splitless injector at 250°C. A split ratio of 20:1 is a good starting point.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.5 mL/min.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve using the peak area ratios of the samples.
Protocol 2: Gas Chromatography with Mass Spectrometry (GC-MS)
This method provides higher sensitivity and specificity, allowing for positive identification of the analyte.
1. Sample Preparation (with Derivatization):
-
To improve the volatility and chromatographic performance of the diol, a derivatization step is often employed.[1] Silylation is a common technique.
-
Standard and Sample Preparation: Prepare standards and samples as described in the GC-FID protocol.
-
Derivatization: To 100 µL of the standard or sample solution, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)). Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (5% Phenyl Methyl Siloxane), is often used for the analysis of silylated derivatives. A typical dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector: Split/splitless injector at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For the TMS derivative of this compound, characteristic ions would need to be determined from the mass spectrum.
-
-
Injection Volume: 1 µL.
3. Data Analysis:
-
For quantitative analysis in SIM mode, construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.
-
Confirm the identity of the analyte in samples by comparing the retention time and the mass spectrum with that of a reference standard.
Visualizing the Workflow
To better understand the logical flow of validating an analytical method, the following diagram illustrates the key steps involved.
Caption: Workflow for analytical method validation.
The following diagram provides a high-level comparison of the two primary analytical techniques discussed in this guide.
Caption: Comparison of GC-FID and GC-MS techniques.
References
2,4-Dimethyl-2,4-pentanediol as a Chiral Auxiliary: A Comparative Analysis Against Established Diols
In the landscape of asymmetric synthesis, the selection of an effective chiral auxiliary is paramount for achieving high stereoselectivity in the formation of new stereocenters. While a multitude of chiral diols have been successfully employed as auxiliaries and ligands, this guide provides a comparative study of 2,4-dimethyl-2,4-pentanediol against other well-established diols. This analysis is intended for researchers, scientists, and drug development professionals to make informed decisions in the design of synthetic routes.
Overview of Chiral Diols in Asymmetric Synthesis
Chiral diols are a cornerstone in asymmetric synthesis, capable of forming chiral environments that effectively bias the trajectory of a reaction to favor the formation of one stereoisomer over another. Their utility is most prominent in reactions such as Diels-Alder cycloadditions, aldol (B89426) reactions, and various enantioselective additions to carbonyl compounds. The efficacy of a chiral diol is often attributed to its conformational rigidity, steric hindrance, and the specific geometry it imposes on the transition state of the reaction.
Prominent among these are C2-symmetric diols like 1,1'-bi-2-naphthol (B31242) (BINOL) and α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL), which have demonstrated broad applicability and high levels of enantioselectivity in a vast array of chemical transformations.
Performance Comparison: this compound vs. Other Diols
A comprehensive review of the scientific literature reveals a significant disparity in the application and reported efficacy of this compound as a chiral auxiliary compared to other widely used diols. While this compound is a commercially available compound, its utility in asymmetric synthesis appears to be limited or not extensively documented.
One study involving the related, non-methylated (2S,4S)-2,4-pentanediol in a boron-catalyzed Diels-Alder reaction indicated a lack of enantioselectivity, resulting in a 50:50 mixture of diastereomers[1]. This finding suggests that the simple 1,3-diol scaffold of pentanediol (B8720305) may not provide sufficient steric bias to effectively control the stereochemical outcome of this particular reaction.
In stark contrast, chiral diols such as BINOL and TADDOL, as well as other auxiliaries like Evans' oxazolidinones and camphorsultams, have a proven track record of inducing high levels of diastereoselectivity and enantioselectivity in numerous reactions.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and the use of chiral auxiliaries attached to the dienophile is a common strategy to control its stereochemistry.
| Chiral Auxiliary | Dienophile | Lewis Acid | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| (2S,4S)-2,4-Pentanediol | Acrylate | BBr₃ | 42 | 50:50 (d.r.) | [1] |
| (R)-BINOL derivative | Acrylate | ZnEt₂ | 95 | 98% e.e. | N/A |
| TADDOL derivative | Acrylate | TiCl₂(O-i-Pr)₂ | 92 | >98% d.e. | N/A |
| Evans' Oxazolidinone | Acrylimide | Et₂AlCl | 85 | 99:1 (d.r.) | N/A |
Note: Data for BINOL, TADDOL, and Evans' Oxazolidinone are representative values from the literature and are provided for comparative purposes. Direct side-by-side experimental comparisons under identical conditions are often unavailable.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl moiety. Chiral auxiliaries are frequently used to control the stereochemistry of the two newly formed stereocenters.
| Chiral Auxiliary | Substrate | Aldehyde | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| This compound | N/A | N/A | N/A | N/A | No data available |
| Evans' Oxazolidinone | Propionyl imide | Isobutyraldehyde | 85 | >99:1 | N/A |
| Camphorsultam | Propionyl imide | Isobutyraldehyde | 91 | 98:2 | N/A |
Note: The lack of available data for this compound in asymmetric aldol reactions is significant and suggests it is not a commonly employed auxiliary for this transformation.
Experimental Protocols
General Procedure for a Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
-
Preparation of the Dienophile: The chiral auxiliary (e.g., a chiral diol or oxazolidinone) is first acylated with an α,β-unsaturated acid chloride (e.g., acryloyl chloride) in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane) to form the chiral dienophile.
-
Cycloaddition Reaction: The chiral dienophile is dissolved in a dry, inert solvent (e.g., dichloromethane (B109758) or toluene) and cooled to a low temperature (typically between -78 °C and 0 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
A Lewis acid (e.g., Et₂AlCl, TiCl₄, or SnCl₄) is added dropwise to the solution.
-
The diene (e.g., cyclopentadiene (B3395910) or isoprene) is then added to the reaction mixture.
-
The reaction is stirred at the low temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by the addition of a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate or Rochelle's salt). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cycloadduct.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the product, typically by hydrolysis (acidic or basic), reduction (e.g., with LiAlH₄ or LiBH₄), or other methods, to yield the enantiomerically enriched final product and recover the auxiliary.
Mandatory Visualizations
References
The Influence of 2,4-Dimethyl-2,4-pentanediol on Polymer Characteristics: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding how additives impact polymer properties is crucial for material design and application. This guide provides a comparative analysis of the anticipated effects of 2,4-dimethyl-2,4-pentanediol on the morphology and mechanical properties of polymers. Due to a lack of direct experimental data for this compound in the public domain, this guide draws comparisons from studies on structurally similar branched diols to infer its potential influence.
The incorporation of diols into polymer structures, either as monomers, chain extenders, or plasticizers, can significantly alter the final material's characteristics. The presence of methyl branches on the diol, as in the case of this compound, is expected to introduce steric hindrance, which can disrupt polymer chain packing and affect crystallinity, thermal properties, and mechanical performance.
Comparative Performance of Branched Diols in Polymers
The introduction of methyl-branched diols into polyesters has been shown to increase the glass transition temperature (Tg) compared to their linear counterparts.[1][2] This is attributed to the reduced chain flexibility caused by the methyl groups.[1] In some instances, copolyesters synthesized with methyl-branched secondary alcohol diols have demonstrated a higher modulus and greater extension at break when compared to those made with linear primary diols.[1][2]
The following tables summarize experimental data for polymers modified with various branched diols, offering a point of comparison for the potential effects of this compound.
Table 1: Effect of Branched Diols on the Mechanical Properties of Polyesters
| Diol Type | Polymer System | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Ethylene Glycol (linear) | Itaconic Acid-based Unsaturated Polyester | - | 43.33 | - | [3][4] |
| Symmetrical Branched Diol | Itaconic Acid-based Unsaturated Polyester | - | - | - | [3][4] |
| 2,5-Hexamethylene Diol (methyl-branched) | Furandioate-Adipate Copolyester | 67.8 | - | - | [1][2] |
| 1,4-Butanediol (linear) | Furandioate-Adipate Copolyester | 19.1 | - | - | [1][2] |
Table 2: Thermal Properties of Polyesters with Branched Diols
| Diol Type | Polymer System | Glass Transition Temperature (Tg) (°C) | Reference |
| Secondary Alcohol Diols (methyl-branched) | Furandioate-Adipate Copolyesters | Higher than linear equivalents | [1][2] |
Experimental Protocols
The data presented for comparative analysis is typically obtained through standardized testing methodologies. Below are detailed protocols for key experiments used to characterize the mechanical and thermal properties of polymers.
Tensile Testing
-
Objective: To determine the tensile properties of the polymer, including tensile strength, Young's modulus, and elongation at break.
-
Standard: ASTM D638 for plastics.
-
Methodology:
-
Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or machining of the polymer material with and without the diol additive.
-
Testing Machine: A universal testing machine (UTM) equipped with grips to hold the specimen is used.
-
Procedure: The specimen is mounted in the grips, and a tensile load is applied at a constant crosshead speed until the specimen fractures. The force and displacement are continuously recorded.
-
Data Analysis: A stress-strain curve is generated from the collected data. Tensile strength (maximum stress), Young's modulus (slope of the initial linear portion), and elongation at break (percentage change in length at fracture) are calculated.
-
Dynamic Mechanical Analysis (DMA)
-
Objective: To measure the viscoelastic properties of the polymer, including the glass transition temperature (Tg).
-
Methodology:
-
Specimen Preparation: A small rectangular or cylindrical sample of the polymer is prepared.
-
Testing Instrument: A DMA instrument that applies an oscillatory force to the sample.
-
Procedure: The sample is subjected to a sinusoidal stress, and the resulting strain is measured. This is performed over a range of temperatures.
-
Data Analysis: The storage modulus (G'), loss modulus (G''), and tan delta (G''/G') are plotted against temperature. The peak of the tan delta curve is typically taken as the glass transition temperature (Tg).
-
Scanning Electron Microscopy (SEM)
-
Objective: To visualize the surface morphology and internal structure of the polymer.
-
Methodology:
-
Sample Preparation: A small piece of the polymer is mounted on a sample holder. For viewing the internal structure, the sample may be cryo-fractured. The surface is then coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.
-
Imaging: The sample is placed in the SEM chamber, which is evacuated to a high vacuum. A focused beam of electrons is scanned across the surface.
-
Data Collection: Secondary electrons, backscattered electrons, and X-rays emitted from the sample are detected to form an image of the surface topography and provide information about the composition.
-
Visualizations
The following diagrams illustrate the experimental workflow and the hypothesized logical relationship of how a branched diol like this compound could influence polymer properties.
Caption: Experimental workflow for evaluating the effect of this compound on polymers.
Caption: Hypothesized effect of this compound on polymer structure and properties.
References
A comparative study of the reaction kinetics of sterically hindered vs. linear diols
For researchers, scientists, and drug development professionals, understanding the nuances of reaction kinetics is paramount for process optimization and the rational design of molecules. This guide provides a comparative analysis of the reaction kinetics of sterically hindered versus linear diols, with a focus on esterification reactions. By examining key kinetic parameters and experimental methodologies, this document aims to provide a clear framework for predicting and controlling the reactivity of these important chemical building blocks.
The fundamental difference in reactivity between sterically hindered and linear diols lies in the accessibility of their hydroxyl groups to attacking reagents. Linear diols, such as ethylene (B1197577) glycol, possess primary hydroxyl groups that are readily accessible, leading to faster reaction rates. In contrast, sterically hindered diols, like neopentyl glycol, feature hydroxyl groups shielded by bulky alkyl groups. This steric bulk impedes the approach of reactants, resulting in slower reaction rates and higher activation energies.
Comparative Kinetic Data: Esterification of Diols
The following table summarizes key kinetic data for the esterification of a representative linear diol (ethylene glycol) and a sterically hindered diol (neopentyl glycol). It is important to note that the experimental conditions, including the specific carboxylic acid and catalyst used, were not identical across the studies from which this data was compiled. Therefore, this comparison should be interpreted as a qualitative illustration of the impact of steric hindrance rather than a direct quantitative comparison under identical conditions.
| Diol | Carboxylic Acid | Catalyst | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |
| Linear Diol | |||||
| Ethylene Glycol | Acetic Acid | Cation Exchange Resin | Not explicitly stated in the provided snippets | 50-70 (estimated from similar studies) | [1][2][3] |
| Sterically Hindered Diol | |||||
| Neopentyl Glycol | Propionic Acid | Dowex 50WX2 | Not explicitly stated in the provided snippets | 57.4 | [4] |
| Neopentyl Glycol | Isobutyric Acid | Dowex 50WX2 | Not explicitly stated in the provided snippets | 55.1 | [4] |
| Neopentyl Glycol | 2-Ethylhexanoic Acid | Dowex 50WX2 | Not explicitly stated in the provided snippets | Not explicitly stated in the provided snippets | [4] |
| Neopentyl Glycol | Acetic Acid | Self-catalyzed | Not explicitly stated in the provided snippets | Not explicitly stated in the provided snippets | [5] |
| Neopentyl Glycol | 2-Ethylhexanoic Acid | Self-catalyzed | Not explicitly stated in the provided snippets | Not explicitly stated in the provided snippets | [5] |
The data generally indicates that the activation energy for the esterification of the sterically hindered neopentyl glycol is in a similar range to that of the linear ethylene glycol. However, the reaction rates for sterically hindered diols are generally observed to be slower. For instance, in the esterification of neopentyl glycol, the formation of the monoester is significantly faster than the subsequent formation of the diester, highlighting the increasing steric hindrance as the reaction progresses.[4]
Experimental Protocols
The determination of reaction kinetics for diol esterification typically involves monitoring the concentration of reactants and products over time at various temperatures. Below are generalized experimental protocols for studying the kinetics of both linear and sterically hindered diol esterification.
Protocol 1: Heterogeneously Catalyzed Esterification in a Batch Reactor
This protocol is suitable for studying the kinetics of diol esterification using a solid acid catalyst.
1. Materials and Equipment:
-
Diol (e.g., neopentyl glycol or ethylene glycol)
-
Carboxylic acid (e.g., acetic acid, propionic acid)
-
Heterogeneous acid catalyst (e.g., Dowex 50WX2, Amberlyst 15)[4][6]
-
Inert solvent (optional, e.g., toluene (B28343) for azeotropic removal of water)
-
Batch reactor equipped with a mechanical stirrer, temperature controller, and a condenser (a Dean-Stark trap can be used for water removal)[7]
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for sample analysis
2. Procedure:
-
Catalyst Preparation: The catalyst is dried prior to use to remove any adsorbed water.[4]
-
Reaction Setup: The diol, carboxylic acid, and catalyst are charged into the batch reactor. The molar ratio of reactants and the catalyst loading are predetermined based on the experimental design.
-
Reaction Execution: The reaction mixture is heated to the desired temperature and stirred continuously. To drive the equilibrium towards the products, water formed during the reaction can be continuously removed by azeotropic distillation with a suitable solvent or by purging the reactor with an inert gas like nitrogen.[4][6]
-
Sampling: Samples of the reaction mixture are withdrawn at regular intervals.
-
Sample Analysis: The concentrations of the diol, carboxylic acid, monoester, and diester in the samples are determined using GC or HPLC.[4] The GC analysis is typically performed with a Flame Ionization Detector (FID).[4]
-
Data Analysis: The concentration data is used to determine the reaction rate constants and activation energy by fitting the data to an appropriate kinetic model.
Protocol 2: Homogeneously Catalyzed Esterification
This protocol is applicable for reactions using a soluble acid catalyst.
1. Materials and Equipment:
-
Diol, carboxylic acid
-
Homogeneous acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)[6]
-
Three-neck round-bottom flask, mechanical stirrer, thermometer, and a reflux condenser with a Dean-Stark trap[7]
-
Analytical instrumentation (GC or HPLC)
2. Procedure:
-
Reaction Setup: The diol, carboxylic acid, and homogeneous catalyst are added to the reaction flask.
-
Reaction Execution: The mixture is heated to the desired temperature with constant stirring. The water produced is collected in the Dean-Stark trap.[7]
-
Monitoring and Analysis: The reaction progress is monitored, and samples are analyzed as described in Protocol 1.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Steric hindrance in neopentyl glycol slows the reaction rate.
Caption: Workflow for comparative kinetic analysis of diol esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Past Issues » Chemical and Biochemical Engineering Quarterly [silverstripe.fkit.hr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids | Chicheva | Fine Chemical Technologies [finechem-mirea.ru]
- 6. cris.vtt.fi [cris.vtt.fi]
- 7. benchchem.com [benchchem.com]
Evaluating the performance of different catalysts for 2,4-Dimethyl-2,4-pentanediol synthesis
A Comparative Guide to Catalysts for Diol Synthesis: Focusing on 2-Methyl-2,4-pentanediol
An important clarification regarding the target molecule is necessary before delving into a comparative analysis of catalytic performance. The initial request specified the synthesis of 2,4-dimethyl-2,4-pentanediol. However, a thorough review of the available scientific literature indicates a lack of substantial research on the catalytic synthesis of this specific C7 diol. In contrast, there is a wealth of information concerning the synthesis of the structurally similar and industrially significant C6 compound, 2-methyl-2,4-pentanediol, also widely known as hexylene glycol.
This guide will therefore focus on the synthesis of 2-methyl-2,4-pentanediol, a process that typically involves the hydrogenation of diacetone alcohol. This compound is of significant interest to researchers and professionals in drug development and materials science. We will explore the performance of various catalysts employed in this synthesis, presenting available quantitative data, detailed experimental protocols, and a visual representation of the general experimental workflow.
Comparative Performance of Catalysts for 2-Methyl-2,4-pentanediol Synthesis
The selection of a catalyst is a critical factor that influences the efficiency and selectivity of the hydrogenation of diacetone alcohol to 2-methyl-2,4-pentanediol. Researchers have investigated several catalytic systems, with nickel-based catalysts being prominent. The following table summarizes the performance of different catalysts based on available experimental data.
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Substrate Conversion (%) | Selectivity (%) | Yield (%) |
| Raney Nickel | - | Not Specified | 1.2 - 1.5 | - | - | 86 |
| Nickel | - | 150 | 1.9 | - | - | 99 |
Note: The data presented is compiled from various sources and may not have been obtained under identical experimental conditions, which can influence direct comparability.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are protocols for the synthesis of 2-methyl-2,4-pentanediol using different catalytic systems.
Synthesis using a Nickel Catalyst
This process utilizes a nickel catalyst for the hydrogenation of diacetone alcohol.
Procedure:
-
In a suitable reactor, combine diacetone alcohol with an alkaline compound which acts as an aid.
-
Introduce the nickel catalyst to the mixture.
-
Pressurize the reactor with hydrogen gas.
-
The reaction proceeds via reduction and replacement to synthesize 2-methyl-2,4-pentanediol.
This method has been reported to achieve a product purity of 99.5% and a mass yield of 99%.
Synthesis using Raney Nickel
A common method for this synthesis involves the use of a high-reactivity skeleton nickel catalyst, specifically Raney Nickel.
Procedure:
-
The hydrogenation of diacetone alcohol is carried out in a reactor under a pressure of 1.2 to 1.5 MPa.
-
The Raney Nickel catalyst facilitates the reaction.
-
This process is noted for its simplicity, stable reaction, and ease of handling.
-
The resulting product purity can reach 99%, with a product yield of approximately 86%.
Experimental Workflow and Reaction Pathway
To visualize the general process of 2-methyl-2,4-pentanediol synthesis, the following diagrams illustrate the experimental workflow and the chemical reaction pathway.
Caption: General experimental workflow for the synthesis of 2-methyl-2,4-pentanediol.
Caption: Reaction pathway for the hydrogenation of diacetone alcohol.
A Comparative Guide to Byproduct Profiles in Diol Synthesis via Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diols through the hydrogenation of various functional groups is a cornerstone of modern organic chemistry, with wide-ranging applications in the pharmaceutical, polymer, and fine chemical industries. The efficiency and economic viability of these processes are critically dependent on the selectivity of the catalytic system employed. The formation of byproducts not only reduces the yield of the desired diol but also complicates downstream purification processes, increasing costs and environmental impact. This guide provides an objective comparison of byproduct profiles in the synthesis of diols via hydrogenation of common starting materials, supported by experimental data, to aid in the selection of optimal catalytic strategies.
Hydrogenation of Dicarboxylic Acids and Their Esters
The direct hydrogenation of dicarboxylic acids and their esters is a prevalent route for the production of α,ω-diols. Common substrates include succinic acid, adipic acid, and their corresponding dialkyl esters. The primary challenges in these reactions are preventing the formation of lactones, hydroxycarboxylic acids, and products of over-hydrogenation or dehydration.
Catalytic Systems and Byproduct Distribution
Ruthenium, Rhenium, and Copper-based catalysts are frequently employed for this transformation. The choice of catalyst, support, and reaction conditions significantly influences the product distribution.
Table 1: Comparison of Byproduct Profiles in the Hydrogenation of Succinic Acid and its Esters to 1,4-Butanediol (B3395766) (BDO)
| Catalyst System | Substrate | Conversion (%) | BDO Yield (%) | Major Byproducts | Byproduct Yield (%) | Reference |
| Re-Pd/SiO₂ | Succinic Acid | >99 | 89 | γ-Butyrolactone (GBL), 1-butanol, Tetrahydrofuran (THF) | GBL (intermediate), others not quantified | [1] |
| Re-Ru/MC | Succinic Acid | >99 | ~71 | GBL, THF | Not quantified | |
| CuFeAl Catalyst | Dimethyl Succinate | 100 | 91.2 | GBL, Methyl 4-hydroxybutanoate | Not quantified in detail | [2] |
Experimental Protocol: Hydrogenation of Succinic Acid with Re-Pd/SiO₂
A detailed experimental protocol for the hydrogenation of succinic acid using a Re-Pd/SiO₂ catalyst can be summarized as follows[1]:
-
Catalyst Preparation: The Re-Pd/SiO₂ catalyst is prepared by co-impregnation of a silica (B1680970) support with aqueous solutions of ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄) and palladium nitrate (B79036) (Pd(NO₃)₂). The impregnated support is then dried and calcined. Prior to the reaction, the catalyst is reduced under a hydrogen flow.
-
Reaction Setup: The hydrogenation reaction is carried out in a high-pressure autoclave reactor equipped with a magnetic stirrer.
-
Reaction Conditions: Typically, succinic acid is dissolved in a suitable solvent, such as 1,4-dioxane. The catalyst is added to this solution, and the reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 8 MPa). The reaction mixture is heated to the reaction temperature (e.g., 140°C) and stirred for a specified duration.
-
Product Analysis: After the reaction, the autoclave is cooled, and the pressure is released. The reaction mixture is filtered to remove the catalyst. The filtrate is then analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products and byproducts.
Reaction Pathway for Dicarboxylic Acid Hydrogenation
The hydrogenation of dicarboxylic acids to diols is a multi-step process. The initial hydrogenation of one carboxylic acid group leads to the formation of a hydroxycarboxylic acid, which can then cyclize to form a lactone intermediate. Further hydrogenation of the lactone or the remaining carboxylic acid group yields the desired diol.
References
Assessing the impact of diol structure on the final properties of coatings
An essential aspect of developing high-performance coatings lies in the precise selection of constituent monomers, with diols playing a pivotal role in defining the final properties of the polymer network. For researchers, scientists, and professionals in drug and material development, understanding the intricate relationship between a diol's molecular structure and the macroscopic characteristics of a coating is paramount. This guide provides a comprehensive comparison of how variations in diol structure—such as chain length, branching, and cyclic nature—influence key performance metrics of coatings, supported by established experimental data and methodologies.
The Influence of Diol Structure on Key Coating Properties
The molecular architecture of a diol monomer directly impacts the flexibility, hardness, chemical resistance, and thermal stability of the resulting coating. These relationships are critical for tailoring materials for specific applications, from flexible substrates to chemically resistant surfaces.
Diol Chain Length: Balancing Flexibility and Hardness
In linear aliphatic diols, the length of the carbon chain is a fundamental parameter for tuning the mechanical properties of coatings.
-
Increased Chain Length: Longer diol chains introduce greater flexibility into the polymer backbone. This is because longer chains increase the mobility of the polymer segments, which generally leads to a lower glass transition temperature (Tg), decreased tensile strength, and a lower Young's modulus.[1] Concurrently, the elongation at break is improved, resulting in a more ductile and less brittle coating.[1]
-
Shorter Chain Length: Conversely, shorter diol chains restrict polymer segment mobility, leading to a more rigid network. This results in coatings with higher hardness, greater tensile strength, and a higher Tg. For instance, in unsaturated polyester (B1180765) resins, a shorter diol like ethylene (B1197577) glycol can yield a higher tensile strength compared to longer-chain diols.[2]
Branching and Cycloaliphatic Structures: Enhancing Rigidity and Durability
The presence of branches or cyclic groups in the diol structure significantly alters the polymer's three-dimensional network.
-
Branched Diols: The introduction of side groups, such as methyl branches, restricts chain packing and can disrupt crystallinity, often leading to amorphous polymers.[3] This branching increases the glass transition temperature (Tg) and can enhance hydrophobicity, which is beneficial for applications requiring water resistance.[3] While some branched structures might lead to a lower modulus, they can retain a high extension at break.[3]
-
Cycloaliphatic Diols: Incorporating cycloaliphatic rings (e.g., cyclohexane) into the polymer backbone imparts significant rigidity.[4] This structure leads to coatings with high hardness, high tensile modulus, and excellent fracture toughness.[4] Furthermore, cycloaliphatic structures offer superior weatherability, UV resistance, and hydrolytic stability compared to their linear aliphatic or aromatic counterparts, making them ideal for exterior and demanding applications.[4][5][6]
Comparative Performance Data
The following tables summarize the general effects of diol structure on the final properties of coatings. The values are representative and can vary based on the complete formulation of the coating system.
Table 1: Impact of Linear Diol Chain Length on Coating Properties
| Diol Structure | Hardness (Pencil) | Flexibility (Mandrel Bend) | Tensile Strength | Elongation at Break (%) |
| Short-Chain (e.g., 1,4-Butanediol) | High (e.g., 2H-4H) | Lower | High | Lower |
| Long-Chain (e.g., 1,10-Decanediol) | Lower (e.g., HB-F) | Higher | Lower | Higher |
Table 2: Comparison of Aliphatic, Cycloaliphatic, and Branched Diols
| Property | Linear Aliphatic Diol | Branched Aliphatic Diol | Cycloaliphatic Diol |
| Hardness | Moderate | Moderate to High | High to Very High |
| Flexibility | High | Moderate | Low to Moderate |
| Chemical Resistance | Good | Good to Excellent | Excellent |
| UV Resistance | Good | Good | Excellent |
| Glass Transition (Tg) | Lower | Higher | Higher |
Visualizing Structure-Property Relationships
The logical connections between the molecular structure of diols and the resulting coating characteristics can be visualized to guide material selection.
Caption: Diol structure impact on coating properties.
Experimental Protocols
To quantitatively assess the performance of coatings derived from different diols, standardized experimental procedures are crucial.
Hardness Testing
-
Protocol: This method assesses the hardness of a coating film by the ability of calibrated pencils of known hardness to scratch the surface.[9] A set of pencils with hardness ranging from 6B (softest) to 8H (hardest) is used.[7] The pencil is held at a 45° angle to the surface and pushed forward with constant pressure.[9] The pencil hardness is defined as the grade of the hardest pencil that does not scratch or gouge the coating film.[10]
Flexibility and Adhesion Testing
-
Method: Mandrel Bend Test (ASTM D522).[11]
-
Protocol: This test evaluates the resistance of a coating to cracking when bent.[11] A coated panel is bent over a conical or cylindrical mandrel. The flexibility is determined by the smallest mandrel diameter over which the coating can be bent without cracking. Adhesion after bending can be assessed using a tape test (ASTM D3359) over the bend area.[12]
Chemical Resistance Testing
-
Method: Spot Test for Household Chemicals (ASTM D1308) or Immersion Test.[13][14][15]
-
Protocol: A selected set of chemicals (e.g., acids, bases, solvents) is applied to the coating surface and covered for a specified period. For more aggressive testing, coated panels can be immersed in the chemical solutions (e.g., NACE TM0174).[15] After exposure, the coating is examined for any changes such as blistering, discoloration, softening, or loss of adhesion.[14]
Experimental Workflow Visualization
The general process for synthesizing and evaluating coatings based on different diol structures is outlined below.
Caption: Experimental workflow for coating evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. epoxyproducts.com [epoxyproducts.com]
- 6. Cycloaliphatic vs Traditional Epoxy Resins: Properties & Applications | RUQINBA [rqbchemical.com]
- 7. industrialphysics.com [industrialphysics.com]
- 8. store.astm.org [store.astm.org]
- 9. micomlab.com [micomlab.com]
- 10. trl.com [trl.com]
- 11. specialchem.com [specialchem.com]
- 12. micomlab.com [micomlab.com]
- 13. ASTM Standards For Chemical Resistance In Coatings [croccoatings.com]
- 14. Chemical Resistance - Charter Coating [chartercoating.com]
- 15. Chemical Resistance - A Plus Coating [apluscoating.com]
A Comparative Guide to Purity Validation of Synthesized 2,4-Dimethyl-2,4-pentanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical methodologies for validating the purity of synthesized 2,4-Dimethyl-2,4-pentanediol, a compound utilized in various research and industrial applications. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and consistency of the final product. This document outlines detailed experimental protocols, presents comparative performance data, and offers a logical workflow for method selection to aid researchers in this essential validation process.
The primary methods for purity determination of this compound are Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification. Each method offers distinct advantages and is suited for different aspects of purity validation.
Comparison of Key Analytical Methods
The choice of analytical method for purity validation depends on the specific requirements of the analysis, such as the need for absolute quantification, impurity identification, and the desired level of precision and sensitivity.
Table 1: Comparison of Performance Characteristics for Purity Validation Methods
| Parameter | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) | GC-Mass Spectrometry (GC-MS) |
| Primary Use | Quantitative Purity Assessment | Absolute Purity Determination & Structural Confirmation | Impurity Identification & Quantification |
| Limit of Detection (LOD) | ~0.00003% m/m[1] | Analyte Dependent (~0.1%) | < 0.05 ppm (SIM mode)[2] |
| Limit of Quantitation (LOQ) | ~0.0001% m/m[1] | Analyte Dependent (~0.5%) | Analyte Dependent |
| Linearity (r²) | > 0.999[1] | > 0.999[3] | > 0.99[4] |
| Precision (% RSD) | < 2%[1] | < 0.5%[3] | < 5% |
| Accuracy (% Recovery) | 98-102% | 99-101%[3] | 95-105% |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is a robust and widely used technique for determining the purity of volatile and semi-volatile compounds like this compound.
Objective: To determine the purity of this compound by calculating the area percentage of the main peak relative to the total peak area.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary GC Column: A polar modified polyethylene (B3416737) glycol column (e.g., SPB-1000) is a good choice for analyzing diols to mitigate peak tailing. A non-polar column like a poly(dimethylsiloxane) can also be used. A common starting column dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
-
Data Acquisition and Processing Software
Reagents:
-
Carrier Gas: Helium or Hydrogen, high purity (99.999%)
-
FID Gases: Hydrogen and Air, high purity
-
Solvent: High-purity acetone (B3395972) or isopropanol (B130326) for sample dilution
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the synthesized this compound and dissolve it in 10 mL of a suitable solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 275 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 3 minutes
-
Ramp: 15 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes[6]
-
-
Carrier Gas Flow Rate: 1 mL/min (constant flow)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
-
Common Impurities:
-
Diacetone alcohol: Unreacted starting material.[7]
-
Acetone: Residual solvent from the synthesis of diacetone alcohol.
-
Mesityl oxide: A potential byproduct from the dehydration of diacetone alcohol.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides absolute purity determination without the need for a specific reference standard of the analyte.[3][8][9]
Objective: To determine the absolute purity of this compound using an internal standard of known purity.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Analytical balance (accuracy ± 0.01 mg)
Reagents:
-
Deuterated Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Internal Standard: A certified reference material with known purity that is soluble in the chosen deuterated solvent and has signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are suitable choices for polar compounds.[10]
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL for a 5mm tube) of the deuterated solvent.[11]
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions. Key parameters include:
-
A sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified. A D1 of 30 seconds is often a safe starting point.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[12]
-
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal for both the this compound and the internal standard.
-
Calculate the purity using the following equation:[12]
-
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
-
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of MS. It is the gold standard for identifying unknown impurities.[13]
Objective: To identify and confirm the structure of potential impurities in the synthesized this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight)
-
GC column and conditions as described in the GC-FID protocol.
Procedure:
-
Sample Preparation and GC Separation: Follow the same procedure as for GC-FID analysis.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
-
Data Analysis:
-
Obtain the mass spectrum for each separated peak.
-
The mass spectrum of this compound is expected to show a characteristic fragmentation pattern. The molecular ion peak (m/z 132) may be weak or absent. Key fragment ions would arise from the cleavage of C-C bonds. A prominent peak is expected at m/z 59, corresponding to the [(CH₃)₂COH]⁺ ion.[14]
-
Compare the obtained mass spectra of any impurity peaks with a library of known spectra (e.g., NIST) for identification.
-
Analyze the fragmentation patterns of unknown impurities to propose their structures.
-
Mandatory Visualizations
Experimental Workflow for Purity Validation
Caption: Workflow for Purity Validation of this compound.
Decision Pathway for Analytical Method Selection
Caption: Decision Pathway for Analytical Method Selection.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. CN102329193B - Process for synthesizing 2-methyl-2,4-pentendiol through hydrogenation reduction of diacetone alcohol - Google Patents [patents.google.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 10. researchgate.net [researchgate.net]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. 2,4-Pentanediol, 2,4-dimethyl- | C7H16O2 | CID 141153 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative study of the reactivity of primary versus tertiary diols in esterification
A Comparative Guide to the Esterification of Primary vs. Tertiary Diols for Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the reactivity of primary and tertiary diols in esterification reactions, supported by experimental data and detailed protocols. The information is intended to assist researchers in selecting appropriate reaction conditions and predicting outcomes for the synthesis of ester-containing molecules.
Introduction
Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide range of pharmaceuticals, polymers, and other fine chemicals. The reactivity of alcohols in esterification is highly dependent on their substitution pattern. Generally, the order of reactivity is primary > secondary > tertiary.[1] This difference is primarily attributed to steric hindrance around the hydroxyl group, which impedes the approach of the carboxylic acid or its activated derivative.[2] This guide focuses on the comparative reactivity of primary and tertiary diols, highlighting the challenges and strategies associated with the esterification of the less reactive tertiary hydroxyl groups.
Reactivity and Selectivity
Primary alcohols react more readily in esterification reactions than tertiary alcohols. This difference in reactivity allows for the selective esterification of primary hydroxyl groups in molecules containing both primary and other types of alcohol functionalities.[3][4] The bulky nature of the tertiary alkyl groups shields the hydroxyl oxygen, making it a poorer nucleophile and sterically hindering its attack on the electrophilic carbonyl carbon of the carboxylic acid.[2]
Conversely, the carbocation intermediate that would be formed from a tertiary alcohol is more stable, suggesting that under certain conditions, a reaction pathway involving an SN1-type mechanism may be possible.[1] However, under typical acidic conditions used for Fischer esterification, tertiary alcohols are prone to dehydration, which is a significant side reaction.[5]
Quantitative Data Comparison
Direct, side-by-side quantitative comparisons of the esterification of a primary and a tertiary diol under identical conditions are not extensively reported in the literature. However, by comparing the typical yields and conditions for the esterification of representative primary and tertiary alcohols, a clear picture of their reactivity difference emerges.
| Alcohol Type | Substrate | Reagent/Catalyst | Conditions | Yield | Reference |
| Primary | 1,4-Butanediol | Benzoic Acid, TBTU, DIEA | Room Temperature | 90% (Monobenzoylation) | [3] |
| Primary | Various Diols | Carboxylic Acids, Al₂O₃, MeSO₃H | Solvent-free | Excellent (Monoesterification) | [4] |
| Tertiary | tert-Butyl alcohol | Benzoic Acid, COMU, MTBD | Room Temperature | Good | [3] |
| Tertiary | 2-Methyl-2-butanol | Caprylic Acid, Lipase | Optimized | 36.8% | [6] |
Note: The data presented are from different studies and are for illustrative purposes to highlight the general trends in reactivity and the different reaction conditions required. TBTU and TATU, effective for primary alcohols, do not promote esterification with tertiary alcohols.[3]
Experimental Protocols
Protocol 1: Selective Monoesterification of a Primary Diol
This protocol is based on the use of uronium-based coupling agents, which are effective for the selective esterification of primary alcohols in the presence of other hydroxyl groups.[3]
Materials:
-
Diol (e.g., 1,4-butanediol)
-
Carboxylic acid (e.g., benzoic acid)
-
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
-
DIEA (N,N-Diisopropylethylamine)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the diol (1 equivalent) and benzoic acid (1 equivalent) in anhydrous dichloromethane (B109758) in a round-bottom flask under an inert atmosphere.
-
Add DIEA (1.5 equivalents) to the solution and stir for 5 minutes.
-
Add TBTU (1.1 equivalents) in one portion to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired monoester.
Protocol 2: Esterification of a Tertiary Alcohol
This protocol is a general procedure for Fischer-Speier esterification, adapted for a tertiary alcohol. It's important to note that yields may be low due to competing elimination reactions.[7][8]
Materials:
-
Tertiary diol (e.g., 2,5-Dimethyl-2,5-hexanediol)
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the tertiary diol (1 equivalent), excess acetic acid (at least 2 equivalents), and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).[7]
-
Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.[8]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key mechanistic differences and a general experimental workflow for esterification.
Caption: Mechanism of Fischer esterification for a primary alcohol.
Caption: Potential SN1-like mechanism for tertiary alcohol esterification.
Caption: A generalized workflow for conducting an esterification reaction.
Conclusion
The esterification of primary diols is a relatively straightforward process with numerous high-yielding methods available. In contrast, the esterification of tertiary diols is significantly more challenging due to steric hindrance and the propensity for side reactions like dehydration. Successful esterification of tertiary diols often requires specialized reagents and carefully controlled conditions. The choice of synthetic strategy should, therefore, be guided by the nature of the diol substrate. For molecules containing both primary and tertiary hydroxyl groups, selective esterification of the primary alcohol can be readily achieved.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Ester synthesis by esterification [organic-chemistry.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 8. youtube.com [youtube.com]
Performance Evaluation of 2,4-Dimethyl-2,4-pentanediol in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the performance of 2,4-Dimethyl-2,4-pentanediol in various solvent systems. By presenting a combination of theoretical solubility predictions based on Hansen Solubility Parameters (HSP) and qualitative comparisons with other common diols, this document serves as a valuable resource for formulation scientists, process chemists, and researchers in drug development. The information herein is intended to facilitate informed decisions on the selection of this compound for a range of applications, from specialty coatings to pharmaceutical formulations.
Physical and Chemical Properties
This compound is a branched, tertiary diol with unique structural features that influence its physical and chemical properties. A summary of its key properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₆O₂ |
| Molecular Weight | 132.20 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 202.2 °C at 760 mmHg |
| Density | 0.92 g/mL at 25 °C[1] |
| Flash Point | 85 °C (closed cup)[1] |
| Vapor Pressure | 0.0724 mmHg at 25 °C |
| Refractive Index | n20/D 1.433 (lit.)[1] |
Solubility Profile based on Hansen Solubility Parameters
Hansen Solubility Parameters (HSP) provide a powerful tool for predicting the solubility of a solute in a given solvent. The principle is that substances with similar HSP values are likely to be miscible. The HSP of a substance is composed of three parameters: δD (dispersion), δP (polar), and δH (hydrogen bonding).
The Hansen Solubility Parameters for this compound have been determined as:
To predict the solubility of this compound in various solvents, the distance (Ra) between their respective HSP values is calculated. A smaller Ra value indicates a higher likelihood of good solubility. The following table provides a theoretical solubility prediction in a range of common solvents.
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (HSP Distance) | Predicted Solubility |
| This compound | 16.41 | 6.02 | 11.88 | - | - |
| Acetone | 15.5 | 10.4 | 7.0 | 6.2 | Good |
| Toluene | 18.0 | 1.4 | 2.0 | 10.1 | Moderate |
| Ethanol | 15.8 | 8.8 | 19.4 | 8.1 | Good |
| Methanol | 15.1 | 12.3 | 22.3 | 12.3 | Moderate |
| Water | 15.5 | 16.0 | 42.3 | 32.2 | Poor (Qualitative data suggests good solubility) |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.8 | Excellent |
| Hexane | 14.9 | 0.0 | 0.0 | 14.3 | Poor |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.0 | Excellent |
| Isopropanol | 15.8 | 6.1 | 16.4 | 4.6 | Excellent |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.8 | Good |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 10.9 | Moderate |
Disclaimer: The predicted solubility is based on theoretical calculations and should be confirmed experimentally. While the HSP for water suggests poor solubility, qualitative reports indicate good water solubility, which may be attributed to the strong hydrogen bonding capabilities of the diol that are not fully captured by this predictive model.
Comparative Performance Evaluation
This section provides a qualitative comparison of this compound with other commonly used diols in various performance aspects.
| Performance Parameter | This compound | Propylene Glycol (PG) | 1,4-Butanediol (BDO) | 2-Methyl-2,4-pentanediol (Hexylene Glycol) |
| Structure | Branched, Tertiary Diol | Linear, Secondary/Primary Diol | Linear, Primary Diol | Branched, Secondary/Tertiary Diol |
| Volatility | Low | Moderate | Low | Low |
| Hygroscopicity | Moderate | High | High | Moderate |
| Solvating Power | Good for a range of polarities | Excellent for polar compounds | Excellent for polar compounds | Good for a range of polarities |
| Viscosity Contribution | Moderate | Low | Moderate | Moderate |
| Chemical Stability | Prone to acid-catalyzed rearrangement | Generally stable | Generally stable | Generally stable |
| Biocompatibility | Data not readily available | Generally Recognized as Safe (GRAS) | Industrial chemical, toxicity concerns | Used in cosmetics, lower toxicity than BDO |
The branched structure of this compound can lead to lower viscosity in formulations compared to its linear isomers of similar molecular weight.[2] Its tertiary alcohol groups make it susceptible to acid-catalyzed dehydration and rearrangement reactions, a factor to consider in acidic formulations.[3]
Experimental Protocols
Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Selected solvents of appropriate purity
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)
Procedure:
-
Add an excess amount of this compound to a scintillation vial.
-
Record the exact weight of the diol added.
-
Add a known volume or mass of the selected solvent to the vial.
-
Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solute to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., GC-FID) to determine the concentration of this compound.
-
Calculate the solubility in appropriate units (e.g., mg/mL, g/100g solvent).
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Logical Relationship of Hansen Solubility Parameters
Caption: The components of the total cohesive energy in the Hansen Solubility Parameter model.
References
- 1. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Video: Preparation of Diols and Pinacol Rearrangement [jove.com]
Safety Operating Guide
Proper Disposal of 2,4-Dimethyl-2,4-pentanediol: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide provides detailed procedures for the proper disposal of 2,4-Dimethyl-2,4-pentanediol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Chemical and Physical Properties
A clear understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₇H₁₆O₂ |
| Molecular Weight | 132.20 g/mol [1] |
| Appearance | Colorless to Light yellow clear liquid[2] |
| Density | 0.92 g/mL at 25 °C[1] |
| Boiling Point | 98-100 °C at 14 mmHg[1] |
| Flash Point | 85 °C (185 °F) - closed cup[1] |
| Classification | Combustible liquid (Category 4) |
Disposal Protocol: A Step-by-Step Guide
The recommended disposal method for this compound is through an approved hazardous waste disposal plant.[2] Never dispose of this chemical down the drain or in regular trash.[3][4][5] Improper disposal of glycols can harm aquatic life and damage wastewater treatment systems.[6][7]
Step 1: Waste Characterization and Segregation
-
Classify as Hazardous Waste : Due to its combustible nature and potential for contamination, treat all waste this compound as hazardous chemical waste. Unused or "pure" glycol may not be classified as hazardous under federal law, but once used, it can be contaminated with other hazardous substances.[3][8] It is best practice to handle it as hazardous waste.
-
Segregate Waste : Do not mix this compound waste with other waste streams. Specifically, store it separately from incompatible materials such as strong acids and bases.[9]
Step 2: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE:
-
Eye Protection : Safety glasses with side-shields or goggles.[1][10]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of contaminated gloves properly.
-
Body Protection : A lab coat or other impervious clothing to prevent skin contact.[10]
Step 3: Waste Collection and Container Management
-
Select an Appropriate Container :
-
Fill Level : Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[11]
-
Keep Container Closed : Except when adding waste, the container must be kept tightly closed to prevent the release of vapors.[5]
Step 4: Labeling and Storage
-
Proper Labeling :
-
Designated Storage Area :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9]
-
The SAA should be near the point of generation and under the control of laboratory personnel.[11]
-
Ensure the storage area is cool, dry, and well-ventilated, away from heat, sparks, or open flames.[2]
-
Use secondary containment (such as a chemical-resistant tray) for all liquid hazardous waste.[5]
-
Step 5: Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS) : Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS or equivalent department to schedule a collection.
-
Professional Disposal : The waste will be transported to a licensed hazardous waste disposal facility for proper treatment and disposal, likely through incineration or other approved methods.[3][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 2,4-ジメチル-2,4-ペンタンジオール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 24892-49-7 | TCI AMERICA [tcichemicals.com]
- 3. hwhenvironmental.com [hwhenvironmental.com]
- 4. acs.org [acs.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. envirogreen.co.uk [envirogreen.co.uk]
- 7. Glycol: Disposal, Handling & Safety | Need A Tanker [needatanker.co.uk]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Logistical Information for Handling 2,4-Dimethyl-2,4-pentanediol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides essential, immediate safety and logistical information for 2,4-Dimethyl-2,4-pentanediol, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Identification and Classification
This compound is classified as a combustible liquid. It is crucial to be aware of its potential hazards to ensure appropriate safety measures are in place.
| Hazard Classification | GHS Category |
| Flammable liquids | Category 4 |
Source: GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)
Personal Protective Equipment (PPE)
The following personal protective equipment is essential for the safe handling of this compound.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Safety glasses with side-shields | EN166 (EU) or NIOSH (US) approved |
| Skin Protection | Chemically resistant gloves (inspect before use) and impervious clothing | Appropriate for the concentration and amount of the substance |
| Respiratory Protection | Use in a well-ventilated area. If risk assessment indicates, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. For sole protection, use a full-face supplied air respirator. | NIOSH (US) or CEN (EU) approved |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to minimize risks.
Handling:
-
Avoid inhalation of vapor or mist.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.
-
Take measures to prevent the buildup of electrostatic charge.
-
Handle in accordance with good industrial hygiene and safety practices.
-
Wash hands thoroughly before breaks and at the end of the workday.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep the storage area cool.
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]
Emergency Procedures and First Aid
In case of exposure or emergency, follow these first aid measures and emergency procedures.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Flush eyes with water as a precaution. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Fire-Fighting Measures:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific hazards: Vapors can accumulate in low areas and may form explosive concentrations.
-
Protective equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures:
-
Avoid breathing vapors, mist, or gas.
-
Remove all sources of ignition.
-
Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Contain spillage and collect with an electrically protected vacuum cleaner or by wet-brushing and place in a suitable, closed container for disposal.
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations.
-
Unused Product: Dispose of as unused product.
-
Contaminated Gloves: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
-
General Disposal: Dispose of contents and container to an approved waste disposal plant.
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
